molecular formula C25H33NO3 B15574688 EM 1404

EM 1404

Cat. No.: B15574688
M. Wt: 395.5 g/mol
InChI Key: YVAJWBACBRSVPR-NDUHRLLKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EM 1404 is a useful research compound. Its molecular formula is C25H33NO3 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H33NO3

Molecular Weight

395.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-3-carboxamide

InChI

InChI=1S/C25H33NO3/c1-23(2)12-13-25(29-22(23)28)11-9-20-19-7-4-15-14-16(21(26)27)5-6-17(15)18(19)8-10-24(20,25)3/h5-6,14,18-20H,4,7-13H2,1-3H3,(H2,26,27)/t18-,19-,20+,24+,25-/m1/s1

InChI Key

YVAJWBACBRSVPR-NDUHRLLKSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Selective Uptake of CLR1404 in Cancer Cell Lipid Rafts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLR1404, a novel alkylphosphocholine (APC) analog, demonstrates remarkable tumor selectivity, a characteristic attributed to its preferential accumulation in cancer cells. This technical guide provides an in-depth examination of the core mechanism driving this selectivity: the interaction with and uptake via lipid rafts. Cancer cell membranes are uniquely enriched with these cholesterol and sphingolipid-rich microdomains, which serve as portals of entry for CLR1404. This document consolidates quantitative data on CLR1404 uptake, details the experimental protocols used to elucidate this mechanism, and illustrates the key molecular pathways and workflows. The information presented herein is intended to provide researchers and drug development professionals with a comprehensive understanding of CLR1404's targeted uptake mechanism, facilitating further investigation and therapeutic development.

Introduction: The Challenge of Tumor-Selective Drug Delivery

A primary goal in oncology is the development of therapies that selectively target malignant cells while sparing healthy tissue. Many conventional chemotherapeutics lack this specificity, leading to significant off-target toxicity. CLR1404 (18-(p-iodophenyl)octadecyl phosphocholine) is a synthetic phospholipid ether (PLE) analog developed to address this challenge.[1] As a versatile molecular scaffold, CLR1404 can be labeled with imaging isotopes like ¹²⁴I for Positron Emission Tomography (PET) or therapeutic radioisotopes like ¹³¹I for molecular radiotherapy, creating a "theranostic" platform.[2][3] Preclinical studies across more than 60 cancer models have confirmed that CLR1404 and its analogs exhibit highly selective uptake and prolonged retention in a broad spectrum of tumors, including cancer stem cells.[1][4][5][6] This selectivity is fundamentally linked to the unique lipid composition of cancer cell membranes.

The Role of Lipid Rafts in Cancer Biology

Lipid rafts are dynamic, ordered microdomains within the plasma membrane, enriched in cholesterol, sphingolipids, and specific proteins.[7][8] They function as signaling platforms, concentrating or excluding molecules to regulate cellular processes like proliferation, survival, and migration.[8][9][10] A key distinction between cancerous and normal cells is the overabundance of lipid rafts in the cancer cell membrane.[1][6][8] This enrichment supports the dysregulated signaling pathways that drive malignancy, but it also presents a unique vulnerability that can be exploited for targeted drug delivery.[8][11]

Core Mechanism: CLR1404 Uptake via Lipid Rafts

The leading hypothesis for CLR1404's tumor selectivity is its affinity for and transport through these abundant lipid rafts.[1][5][12][13] The structural similarity of CLR1404 to natural phospholipids (B1166683) facilitates its insertion into these membrane microdomains, which act as portals for cellular entry.[14][15]

Evidence for Lipid Raft-Mediated Uptake

Compelling evidence supports the role of lipid rafts in CLR1404 internalization. Seminal experiments involve the use of pharmacological agents that disrupt the integrity of lipid rafts. Pre-treatment of PC-3 prostate cancer cells with filipin (B1216100) III, a compound that sequesters cholesterol and breaks down lipid rafts, resulted in a significant (40-60%) reduction in the uptake of radiolabeled CLR1404 compared to untreated cells.[1][16] This demonstrates a direct dependency on intact lipid raft structures for efficient drug uptake.

Nuances and Additional Mechanisms

While lipid raft affinity is a critical factor, the relationship is not always linear. A study on neuroblastoma (NB) cell lines, which all demonstrated significantly higher CLR1404 uptake than normal cells, found no direct correlation between the density of lipid rafts and the total amount of drug uptake.[1] This suggests that while lipid rafts are the necessary gateway, other factors may influence the rate and extent of accumulation once the molecule has engaged with the cell, such as cell metabolic status or the expression of other transport molecules within the rafts.[1]

Downstream Signaling and Cytotoxicity

Following its lipid raft-mediated uptake, CLR1404 exerts its cytotoxic effects, in part, by modulating critical cell survival pathways. As an alkylphospholipid, CLR1404 has been shown to interfere with lipid-mediated signal transduction, particularly the PI3K/Akt/mTOR pathway, which is constitutively active in many cancers.[1][3] Treatment with CLR1404 leads to a dose-dependent inhibition of Akt phosphorylation.[1] The suppression of this key pro-survival signal subsequently triggers pro-apoptotic signaling, evidenced by the activation of caspases 3 and 7, ultimately leading to programmed cell death.[1][3]

Caption: Downstream apoptotic signaling pathway initiated by CLR1404 uptake.

Quantitative Analysis of CLR1404 Uptake

The tumor-selective uptake of CLR1404 has been quantified across numerous preclinical models. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Selective Uptake of CLR1404 Analogs in Cancer vs. Normal Cells

Cell Line Type Cancer Cell Line(s) Normal Cell Comparison Fold Increase in Uptake (Cancer vs. Normal) Reference
Neuroblastoma SK-N-AS, CHLA-20 HUFI, HI206R (Primary Fibroblasts) 6.8 to 13.5-fold [1]
Osteosarcoma 704.T 704.sk (Patient-matched skin cells) 2.8-fold [16]
NSCLC H2122, H1395 BL2122, BL1395 (Patient-matched B-lymphoblasts) >2.5-fold [16]

| Glioblastoma | Patient-matched GBM stem & cultured cells | Normal human astrocytes & neural stem cells | ~3-fold |[5] |

Table 2: Effect of Lipid Raft Disruption on CLR1404 Uptake

Cell Line Disrupting Agent Concentration Duration % Reduction in Uptake Reference
PC-3 (Prostate) Filipin III Not Specified Pretreatment 50-60% [1]

| PC-3 (Prostate) | Filipin III | Not Specified | Pretreatment | ~40% |[16] |

Table 3: In Vivo Tumor-to-Muscle Ratios (TMRs) of ¹²⁴I-CLR1404 in Xenograft Models

Xenograft Model Mean TMR Maximum TMR Reference
Neuroblastoma (NB-1691, SK-N-AS, etc.) 2.51 to 5.79 > 10 [1]

| Head and Neck Cancer (HNC) | ~6.0 | Not Specified |[6] |

Experimental Methodologies

Verifying the mechanism of CLR1404 uptake requires a combination of biochemical and imaging techniques. Detailed protocols for key experiments are provided below.

Protocol 1: Lipid Raft Isolation via Sucrose (B13894) Density Gradient Centrifugation

This protocol isolates lipid rafts, also known as detergent-resistant membranes (DRMs), based on their insolubility in non-ionic detergents at low temperatures and their low buoyant density.

Materials:

  • Cultured cells (e.g., PC-3, neuroblastoma lines)

  • Lysis Buffer (e.g., 1% Triton X-100 in TNE buffer)

  • Sucrose solutions (e.g., 80%, 30%, and 5% w/v in TNE buffer)

  • Ultracentrifuge and tubes (e.g., SW 41 rotor)

  • Potter-Elvehjem homogenizer

  • Western blot analysis reagents and antibodies (e.g., anti-Caveolin-1, anti-Flotillin-1)

Procedure:

  • Cell Lysis: Harvest approximately 1x10⁸ cells and wash with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Homogenization: Homogenize the lysate with 10-15 strokes in a pre-chilled Potter-Elvehjem homogenizer.

  • Sucrose Gradient Preparation: In an ultracentrifuge tube, mix the homogenate with an equal volume of 80% sucrose solution to create a 40% sucrose layer at the bottom.

  • Gradient Layering: Carefully layer 6 mL of 30% sucrose solution on top of the 40% layer, followed by 4 mL of 5% sucrose solution.

  • Ultracentrifugation: Centrifuge at ~200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection: After centrifugation, lipid rafts will be visible as a light-scattering band at the 5%/30% sucrose interface. Carefully collect 1 mL fractions from the top to the bottom of the gradient.

  • Analysis: Analyze each fraction by Western blot for the presence of lipid raft marker proteins (Caveolin-1, Flotillin-1) to confirm successful isolation. Non-raft markers (e.g., Transferrin Receptor) should be found in the higher-density fractions at the bottom.

Caption: Experimental workflow for detergent-based lipid raft isolation.
Protocol 2: In Vitro CLR1404 Uptake Assay with Lipid Raft Disruption

This experiment quantifies the change in CLR1404 uptake following the disruption of lipid rafts, thereby validating their role in the process.

Materials:

  • Fluorescent CLR1404 analog (e.g., CLR1501) or radiolabeled ¹²⁵I-CLR1404

  • Cancer cell lines (e.g., PC-3)

  • Lipid raft disrupting agent (e.g., Filipin III or Methyl-β-cyclodextrin)

  • Flow cytometer or gamma counter

  • Cell culture reagents

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Treatment Groups:

    • Control Group: Treat with vehicle control.

    • Experimental Group: Pre-treat cells with a lipid raft disrupting agent (e.g., 5 µg/mL Filipin III) for 30-60 minutes.

  • CLR1404 Incubation: Add the CLR1404 analog (e.g., 5 µM CLR1501) to both control and experimental wells. Incubate for a defined period (e.g., 4, 12, or 24 hours).

  • Cell Harvest: Wash cells thoroughly with ice-cold PBS to remove unbound drug. Harvest cells by trypsinization.

  • Quantification:

    • For Fluorescent Analog: Analyze the mean fluorescence intensity (MFI) of the cell population using a flow cytometer.

    • For Radiolabeled Analog: Measure the counts per minute (CPM) using a gamma counter and normalize to cell number or protein content.

  • Data Analysis: Compare the uptake (MFI or CPM) in the experimental group to the control group. A significant decrease in uptake in the drug-treated group indicates lipid raft-dependent internalization.

G cluster_0 Control Pathway cluster_1 Experimental Pathway A1 Cancer Cells A2 Add Vehicle Control A1->A2 A3 Add CLR1404 Analog A2->A3 A4 Incubate (e.g., 24h) A3->A4 A5 Measure Uptake (Flow Cytometry / Gamma Counter) A4->A5 Result Compare Uptake A5->Result B1 Cancer Cells B2 Add Filipin III (Raft Disruptor) B1->B2 B3 Add CLR1404 Analog B2->B3 B4 Incubate (e.g., 24h) B3->B4 B5 Measure Uptake (Flow Cytometry / Gamma Counter) B4->B5 B5->Result Conclusion Reduced Uptake in Experimental Group Confirms Raft-Dependency Result->Conclusion

Caption: Workflow for validating lipid raft-mediated uptake of CLR1404.
Protocol 3: Visualization of CLR1404 Uptake by Fluorescence Confocal Microscopy

This method provides a visual confirmation of CLR1404 internalization and localization.

Materials:

  • Fluorescent CLR1404 analog (e.g., CLR1501)

  • Cells grown on glass coverslips

  • Nuclear counterstain (e.g., Hoechst 33342)

  • Confocal microscope

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a culture dish and allow them to grow to ~70% confluency.

  • Incubation: Treat cells with the fluorescent CLR1404 analog (e.g., 5 µM CLR1501) for the desired time (e.g., 24 hours).

  • Staining and Fixation: Wash cells with PBS. Counterstain with a nuclear dye like Hoechst 33342. Fix the cells with 4% paraformaldehyde.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. Acquire images in the channels corresponding to the CLR1404 analog and the nuclear stain. Co-localization with a fluorescently-tagged lipid raft marker (like cholera toxin B subunit for GM1 gangliosides) can further confirm the entry mechanism.

Conclusion and Future Directions

The selective accumulation of CLR1404 in cancer cells is fundamentally driven by its interaction with lipid rafts, which are overabundant on the surface of malignant cells. This mechanism provides a robust platform for the targeted delivery of both diagnostic and therapeutic payloads. While the central role of lipid rafts is well-established through disruption experiments and quantitative uptake assays, further research may clarify the influence of other contributing factors and the full spectrum of downstream molecular consequences. Understanding this core mechanism is paramount for optimizing the clinical application of CLR1404 and for designing the next generation of lipid raft-targeted cancer therapies.

References

A Technical Guide to the Preclinical Anti-Cancer Efficacy of CLR1404

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

CLR1404 (18-(p-[¹²⁷I]iodophenyl)octadecyl phosphocholine) is a novel, synthetic alkylphosphocholine (APC) analog designed for broad-spectrum cancer targeting.[1][2] As a member of the anti-tumor alkyl phospholipid class of drugs, CLR1404 exhibits intrinsic cytotoxic effects on cancer cells.[1] Its unique mechanism involves selective uptake and prolonged retention within malignant cells, which is attributed to a high affinity for lipid rafts—specialized membrane domains overabundant in cancer cells compared to normal tissues.[1][3][4]

This selective accumulation allows CLR1404 to function as a versatile "theranostic" platform. When labeled with a radioisotope, it can be used for both diagnosis and therapy. Conjugated with ¹²⁴I, it serves as a PET imaging agent for tumor visualization; labeled with ¹³¹I, it becomes a targeted molecular radiotherapeutic agent that delivers cytotoxic radiation directly to cancer cells.[5][6][7] Preclinical studies have demonstrated its tumor-selective properties in over 60 different cancer models, highlighting its potential as a pan-cancer agent.[1][7] This document provides an in-depth summary of the core preclinical data, experimental methodologies, and associated cellular mechanisms.

Mechanism of Action

The anti-cancer effect of CLR1404 is driven by a multifaceted mechanism. Its primary mode of action involves the disruption of critical cancer cell survival pathways following its selective entry into the cell.

  • Selective Uptake via Lipid Rafts : Cancer cell membranes are highly enriched with lipid rafts, which serve as organizing centers for signaling molecules. CLR1404's structure gives it a high affinity for these rafts, facilitating its preferential entry and accumulation within tumor cells while largely sparing healthy cells.[3][4]

  • Inhibition of Pro-Survival Signaling : Once internalized, CLR1404 disrupts key signaling pathways essential for cancer cell proliferation and survival. A primary target is the PI3K/Akt/mTOR pathway.[4] Preclinical evidence confirms that treatment with CLR1404 leads to the inhibition of Akt phosphorylation, a critical step in this cascade.[1][2]

  • Induction of Apoptosis : By inhibiting the Akt survival pathway, CLR1404 triggers programmed cell death (apoptosis). This has been confirmed in multiple cancer cell lines through the activation of key apoptosis markers like caspase 3/7.[1][2][4]

CLR1404_Mechanism_of_Action cluster_membrane Cancer Cell Membrane cluster_cytoplasm Cytoplasm Lipid_Raft Lipid Raft (Overexpressed) CLR1404_Internal Internalized CLR1404 Lipid_Raft->CLR1404_Internal PI3K PI3K Akt Akt PI3K->Akt Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Blocks CLR1404_Internal->Akt Inhibits Phosphorylation CLR1404_External CLR1404 CLR1404_External->Lipid_Raft Selective Uptake

Caption: CLR1404 mechanism: selective uptake and inhibition of the Akt survival pathway.

Quantitative Data Summary

The anti-cancer effects of CLR1404 have been quantified in numerous preclinical models. The following tables summarize key efficacy data from both in vitro and in vivo studies.

Table 1: In Vitro Efficacy of CLR1404 in Neuroblastoma (NB) Cell Lines
ParameterResultNotesCitation
Cell Lines Tested Multiple human neuroblastoma cell lines (e.g., SK-N-AS, CHLA-20)Compared against normal primary cells (e.g., HUFI, HI206R).[1]
Selective Uptake 6.8 to 13.5-fold higher in NB cells vs. normal cellsMeasured using a fluorescent CLR1404 analog via flow cytometry.[1]
Effective Concentration ≥ 15 µMConcentration that induced significant cell death at 24 hours.[1][4]
Cellular Effect Robust apoptosis and cell deathConfirmed by MTT and caspase 3/7 assays.[1][2]
Mechanism Inhibition of Akt phosphorylationDemonstrated via Western blotting.[1][2]
Safety Profile Spared normal cellsNo statistically significant cell death was observed in primary cell cultures.[1]
Table 2: In Vivo Efficacy of CLR1404 in a Neuroblastoma Xenograft Model
ParameterDetailsOutcomeCitation
Animal Model Flank xenograft mouse model---[1][2]
Treatment Groups 1. Vehicle Control2. 10 mg/kg CLR14043. 30 mg/kg CLR1404---[1][2]
Dosing Regimen Intravenous (IV) injection, once weekly for 7 weeks---[1][2]
Efficacy Significant inhibition of tumor growth rate (P<0.001)Both dose levels were effective compared to the control group.[1][2][6]
Toxicity No drug-related hematotoxicity or other adverse effectsMonitored via complete blood counts and animal health parameters.[1][2][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the core protocols used to evaluate CLR1404.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture 1. Cell Culture (Cancer & Normal Lines) Uptake 2a. Cellular Uptake (Flow Cytometry) Cell_Culture->Uptake Viability 2b. Cell Viability (MTT Assay) Cell_Culture->Viability Apoptosis 2c. Apoptosis (Caspase 3/7 Assay) Cell_Culture->Apoptosis Western_Blot 2d. Pathway Analysis (Western Blot for p-Akt) Cell_Culture->Western_Blot Xenograft 3. Xenograft Model Development Western_Blot->Xenograft Positive Results Proceed to In Vivo Treatment 4. IV Treatment (CLR1404 vs. Vehicle) Xenograft->Treatment Monitoring 5a. Tumor Growth Measurement Treatment->Monitoring Toxicity 5b. Toxicity Assessment (CBC, Health Checks) Treatment->Toxicity Imaging 5c. In Vivo Imaging (PET/CT with ¹²⁴I-CLR1404) Treatment->Imaging Data_Analysis 6. Data Analysis & Conclusion Imaging->Data_Analysis

Caption: Standard preclinical workflow for evaluating the anti-cancer effects of CLR1404.
In Vitro Assays

  • 4.1.1 Cellular Uptake Assay (Flow Cytometry)

    • Cell Preparation : Culture cancer cell lines and normal control cells (e.g., human fibroblasts) in appropriate media.

    • Incubation : Incubate approximately 5x10⁵ cells/mL for 16-19 hours with a fluorescent analog of CLR1404 (e.g., 5 µM CLR1501).[4]

    • Wash : Wash cells with fresh medium containing 10% Fetal Bovine Serum (FBS) for 4 hours to remove non-internalized compound.[4]

    • Analysis : Analyze cellular fluorescence using a flow cytometer. Calculate the mean fluorescence intensity (MFI) and normalize for autofluorescence to determine relative uptake.[4]

  • 4.1.2 Cell Viability (MTT) Assay

    • Seeding : Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment : Treat cells with varying concentrations of CLR1404 (e.g., 0-50 µM) for 24 hours.[1][4]

    • MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by viable cells.[4]

    • Solubilization : Add a solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[4]

    • Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader to quantify cell viability relative to untreated controls.

  • 4.1.3 Apoptosis (Caspase 3/7) Assay

    • Protocol : Follow the cell seeding and treatment protocol as described for the MTT assay.

    • Reagent Addition : After the treatment period, add a luminogenic substrate for activated caspase-3 and caspase-7 to the wells.

    • Incubation : Incubate at room temperature for 1-2 hours.

    • Measurement : Measure the luminescence, which is proportional to the amount of caspase 3/7 activity and thus the level of apoptosis.

  • 4.1.4 Western Blotting

    • Cell Lysis : Treat cells with CLR1404, then lyse the cells to extract total protein.

    • Quantification : Determine protein concentration using a standard assay (e.g., BCA).

    • Electrophoresis : Separate proteins by size using SDS-PAGE.

    • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probing : Block the membrane and probe with primary antibodies against target proteins (e.g., total Akt, phosphorylated-Akt) and a loading control (e.g., β-actin).

    • Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

In Vivo Xenograft Studies
  • 4.2.1 Animal Model and Tumor Induction

    • Animals : Use immunocompromised mice (e.g., athymic nude mice).

    • Tumor Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.[4]

    • Tumor Growth : Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • 4.2.2 Dosing and Administration

    • Group Assignment : Randomly assign tumor-bearing mice to treatment cohorts (e.g., vehicle control, 10 mg/kg CLR1404, 30 mg/kg CLR1404).[4]

    • Administration : Administer the assigned treatment once weekly via intravenous (tail vein) injection for a predetermined period (e.g., 7 weeks).[1][4]

  • 4.2.3 Efficacy and Toxicity Monitoring

    • Tumor Measurement : Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Health Monitoring : Monitor animal body weight and overall health status throughout the study.

    • Blood Analysis : Collect blood samples periodically for complete blood counts (CBC) to assess for potential hematotoxicity.[1]

  • 4.2.4 In Vivo PET/CT Imaging

    • Agent Administration : Intravenously inject tumor-bearing mice with ¹²⁴I-CLR1404 (e.g., 6.5–9.1 MBq).[8]

    • Imaging Schedule : Anesthetize mice and perform sequential PET/CT scans at multiple time points post-injection (e.g., 1, 24, 48, 72, and 144 hours) to assess tumor uptake, biodistribution, and retention of the agent.[8]

Theranostic_Application CLR1404_Core CLR1404 Scaffold (Alkylphosphocholine Analog) Radioisotope Radioisotope Label CLR1404_Core->Radioisotope Covalently Labeled I124 Iodine-124 (¹²⁴I) Radioisotope->I124 I131 Iodine-131 (¹³¹I) Radioisotope->I131 Imaging Diagnostic Application: PET/CT Imaging I124->Imaging Therapy Therapeutic Application: Targeted Radiotherapy I131->Therapy Tumor_Uptake Selective Tumor Uptake & Retention (Lipid Raft Targeting) Imaging->Tumor_Uptake Therapy->Tumor_Uptake

References

CLR1404 for broad-spectrum cancer imaging and therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CLR1404: A Broad-Spectrum Cancer-Targeted Theranostic Agent

Introduction

CLR1404, chemically known as 18-(p-iodophenyl)octadecyl phosphocholine (B91661), is a novel, broad-spectrum, cancer-targeted agent developed for both imaging and therapeutic applications.[1][2] As a phospholipid ether (PLE) analog, it serves as a versatile delivery vehicle for radioisotopes.[1][3] When labeled with iodine-124 (¹²⁴I), it functions as a positron emission tomography (PET) imaging agent; when labeled with iodine-131 (B157037) (¹³¹I), it acts as a targeted radiotherapeutic.[4][5] Its unique mechanism allows for selective uptake and prolonged retention in a wide array of malignant cells, including cancer stem cells, while clearing relatively quickly from healthy tissues, creating a favorable therapeutic window.[1][3] This document provides a comprehensive technical overview of CLR1404, summarizing key preclinical and clinical data, experimental protocols, and the underlying mechanism of action.

Core Mechanism of Action

The tumor selectivity of CLR1404 is primarily attributed to its high affinity for lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids.[1] Cancer cells, and particularly cancer stem cells, are characterized by a significantly higher abundance of these lipid rafts compared to normal, healthy cells.[1][3] It is hypothesized that these lipid rafts act as portals for CLR1404 to enter the cancer cell.[3]

Once inside the cell, CLR1404 cannot be metabolized and eliminated by malignant cells, leading to its accumulation and long-term retention.[3] Non-malignant cells, in contrast, are able to metabolize and clear the compound.[3] As an anti-tumor alkylphospholipid, CLR1404 also exhibits intrinsic cytotoxic effects by interfering with key cell survival pathways. Preclinical studies have shown that CLR1404 treatment leads to a dose-dependent inhibition of Akt phosphorylation, a critical node in the PI3K/Akt/mTOR signaling pathway, which ultimately induces apoptosis in cancer cells.[1][2][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LR Lipid Raft (Abundant in Cancer Cells) CLR1404_int CLR1404 (Accumulates) LR->CLR1404_int CLR1404_ext CLR1404 CLR1404_ext->LR Enters via Lipid Rafts PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Proliferation & Survival mTOR->Survival CLR1404_int->Akt Inhibits Phosphorylation

CLR1404 mechanism of action.

Preclinical Data Summary

CLR1404 has demonstrated broad-spectrum, cancer-selective uptake and retention in over 60 preclinical tumor models.[7][8] Both non-radioactive and radio-iodinated versions have shown significant anti-cancer effects in vitro and in vivo across various malignancies, including neuroblastoma, pediatric solid tumors, and head and neck cancer.[4][6][9]

In Vitro Efficacy
ParameterFindingCancer Type(s)Reference
Selective Uptake 6.8 to 13.5-fold higher uptake in neuroblastoma cells compared to normal primary cells.Neuroblastoma[6]
Effective Concentration ≥ 15 µM led to significantly lower tumor cell viability at 24 hours.Neuroblastoma[6][10]
Apoptosis Induction Dose-dependent apoptosis confirmed by caspase 3/7 assays.Neuroblastoma[2][10]
Signaling Inhibition Dose-dependent inhibition of Akt phosphorylation.General Cancer[1]
In Vivo Efficacy (Xenograft Models)
ParameterDosageOutcomeCancer Type(s)Reference
Tumor Growth Inhibition 10 mg/kg and 30 mg/kg (IV, once weekly for 7 weeks)Significant inhibition of tumor growth rate (P<0.001) compared to control.Neuroblastoma[2][6][10]
Tumor Uptake (¹²⁴I-CLR1404) N/A (Imaging)Peak uptake of 4.51 to 7.44 %ID/g at 48-144 hours post-injection.Pediatric Solid Tumors (Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma)[9]
Toxicity 10 mg/kg and 30 mg/kgNo drug-related hematotoxicity or other noticeable adverse effects.Neuroblastoma[2][10]
Combination Therapy ¹³¹I-CLR1404 + External Beam RadiationGreater tumor growth inhibition than radiation alone.Head and Neck Cancer[4]

Clinical Data Summary

CLR1404, radiolabeled with either ¹²⁴I for imaging or ¹³¹I for therapy, has been evaluated in multiple Phase 1 and Phase 2 clinical trials for a variety of cancers, including advanced solid tumors, glioblastoma, and multiple myeloma.[5][11][12]

Pharmacokinetics (Phase 1, Advanced Solid Tumors)

Data from a Phase 1 study where patients received a single 370 MBq intravenous injection of ¹³¹I-CLR1404.[8][13][14]

ParameterMean Value (± SD)Unit
Cmax 72.2 (±11.5)ng/mL
t½ (half-life) 822 (±101)hours
AUC(0-t) 15753 (±3598)ng·hr/mL
AUC(0–144) 3420 (±574)ng·hr/mL
λz 0.000855 (±0.000112)hr⁻¹
Clinical Trials for Imaging (¹²⁴I-CLR1404)
Trial PhaseIndicationKey Objectives & FindingsReference
Phase 2 GlioblastomaDetermine optimal dose (5 or 7.5 mCi) and imaging time points.[15] Compared PET efficacy with standard MRI.[12] Studies suggested specificity in malignant tumor uptake and potential to distinguish true tumor progression from pseudoprogression.[12][12][15]
Phase 1 (Human) Brain TumorsInjected with 2 to 5 mCi. Showed avid uptake in 12 of 16 patients with high tumor-to-background contrast and no significant uptake in normal brain areas.[7][7]
Clinical Trials for Therapy (¹³¹I-CLR1404)
Trial PhaseIndicationDosing RegimenKey Outcomes & FindingsReference
Phase 1a (Dosimetry) Advanced Solid TumorsSingle 370 MBq (10 mCi) IV injection.Well tolerated; no severe adverse events. An administered activity of ~740 MBq (20 mCi) was predicted to deliver the target dose of 400 mSv to the bone marrow.[8][13][14][8][13][14][16]
Phase 1b (Dose Escalation) Advanced Solid TumorsStarting dose of 12.5 mCi/m², escalating.Dose-limiting toxicities (DLTs) at ≥31.25 mCi/m² were Grade 4 thrombocytopenia and neutropenia.[11][17] 4 of 10 patients showed stable disease for up to 6 months.[17] SPECT imaging confirmed selective tumor accumulation.[11][17][11][17][18]
Phase 1 (Proof-of-Concept) Multiple MyelomaDose escalation starting at 12.5 mCi/m², with and without dexamethasone.To evaluate safety, tolerability, and therapeutic activity (overall response rate, time to progression).[3][5] Granted orphan drug designation by the FDA for this indication.[5][19][3][5][20]

Experimental Protocols

Preclinical In Vivo Xenograft Model Protocol

This protocol outlines a typical therapeutic efficacy study in a mouse model.[2][6][10]

G A 1. Cell Culture Grow human neuroblastoma (NB) cell lines in vitro. B 2. Xenograft Induction Inject cell suspension subcutaneously into flank of immunocompromised mice. A->B C 3. Tumor Growth Allow tumors to grow to a predetermined size (e.g., 200 mm³). B->C D 4. Group Assignment Randomly assign mice to cohorts: - Vehicle Control - CLR1404 (10 mg/kg) - CLR1404 (30 mg/kg) C->D E 5. Treatment Administration Administer treatment once weekly via intravenous (IV) injection for a set period (e.g., 7 weeks). D->E F 6. Monitoring & Measurement - Measure tumor volume twice weekly. - Monitor body weight and health. - Collect blood for hematotoxicity analysis. E->F G 7. Data Analysis Analyze tumor growth inhibition using a linear mixed effects model. Compare treatment vs. control. F->G

Workflow for a preclinical xenograft study.
  • Cell Culture and Xenograft Induction : Human cancer cell lines (e.g., neuroblastoma) are cultured. A suspension of these cells is then injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[6][10]

  • Tumor Growth and Group Assignment : Tumors are allowed to grow to a specified volume. Mice are then randomly assigned to treatment groups, such as a vehicle control and different dose levels of CLR1404 (e.g., 10 mg/kg and 30 mg/kg).[2][10]

  • Treatment and Monitoring : The assigned treatment is administered intravenously, typically once a week for a period of several weeks (e.g., 7 weeks).[2][10] During this period, tumor volume is measured twice weekly using calipers.[10] Animal health, including body weight and signs of toxicity, is closely monitored. Peripheral blood samples may be collected at various time points for complete blood counts to assess hematotoxicity.[2][10]

  • In Vivo Imaging (Optional) : To confirm tumor-selective uptake, a cohort of mice may be administered ¹²⁴I-CLR1404 and undergo small-animal PET/CT imaging at specified time points.[9][10]

  • Data Analysis : Tumor growth rates between the different treatment groups and the control group are statistically compared to determine therapeutic efficacy.[6]

Phase 1 Clinical Trial Protocol (Therapy)

This protocol describes a typical Phase 1 dose-escalation study for ¹³¹I-CLR1404 in patients with advanced solid tumors.[17][18]

G A 1. Patient Screening Enroll patients with relapsed/ refractory advanced solid malignancies meeting inclusion/exclusion criteria. B 2. Thyroid Protection Administer thyroid protection medication 24 hours prior to dosimetry dose. A->B C 3. Dosimetry Phase - Administer single 5 mCi dose of ¹³¹I-CLR1404. - Perform whole-body imaging at multiple time points (Day 0, 1, 2, 3, 6). B->C D 4. Therapy Phase If biodistribution is normal, proceed. Administer therapeutic dose (e.g., starting at 12.5 mCi/m²) as a single IV infusion. C->D E 5. Safety Monitoring - Observe for unacceptable toxicity for 56 days. - Weekly lab and clinical assessments. - Identify Dose-Limiting Toxicities (DLTs). D->E F 6. Follow-up Continue follow-up for up to one year to assess long-term safety and therapeutic activity (e.g., response rate). E->F G 7. Dose Escalation If dose is deemed safe, enroll next cohort at a higher dose level. E->G Decision Point G->D Next Cohort

Workflow for a Phase 1 clinical trial.
  • Patient Enrollment : Patients with relapsed or refractory advanced solid malignancies who meet all eligibility criteria are enrolled in the study.[17][18]

  • Thyroid Protection : To protect the thyroid from uptake of free radioactive iodine, patients begin taking thyroid protection medication (e.g., potassium iodide) 24 hours before the first injection of the study drug and continue for a specified period.[18]

  • Dosimetric Phase : Each patient first receives a low, single dosimetric dose (e.g., 5 mCi) of ¹³¹I-CLR1404.[18] Whole-body planar scans and/or SPECT/CT imaging are performed at multiple time points post-injection (e.g., Day 0, 1, 2, 3, and 6) to assess the biodistribution and calculate radiation dose estimates for critical organs, particularly the bone marrow.[14][18]

  • Therapy Phase : If the biodistribution is confirmed as normal and expected, the patient proceeds to the therapy phase 1-2 weeks later.[17] A single therapeutic dose is administered via intravenous infusion. The first cohort of patients receives the lowest starting dose (e.g., 12.5 mCi/m²).[18]

  • Safety Monitoring and DLT Assessment : Patients are closely monitored for adverse events and toxicity for at least 56 days.[18] Dose-limiting toxicities (DLTs) are defined, and their incidence within a cohort determines if the dose is safe.[17]

  • Dose Escalation : If the initial dose is well-tolerated by the first cohort, a new cohort of patients is enrolled to receive the next, higher dose level according to the study's dose-escalation algorithm. This continues until the maximum tolerated dose (MTD) is determined.[17][18]

  • Outcome Assessment : Secondary objectives include evaluating the pharmacokinetic profile and assessing any anti-tumor activity through standard imaging criteria.[17][18]

References

An In-depth Technical Guide to 18-(p-iodophenyl)octadecyl phosphocholine (CLR1404)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-(p-iodophenyl)octadecyl phosphocholine (B91661), also known as CLR1404 or NM-404, is a novel, tumor-targeting alkylphosphocholine (APC) analog. This synthetic small molecule is a member of the anti-tumor alkyl phospholipids, a class of drugs recognized for their intrinsic cytotoxic effects on cancer cells.[1][2][3] Its unique mechanism of action, involving selective uptake and retention in malignant cells, positions it as a versatile theranostic agent. When labeled with radioisotopes, it can be utilized for both cancer imaging (e.g., with Iodine-124 for PET scans) and targeted radiotherapy (e.g., with Iodine-131).[1][2]

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 18-(p-iodophenyl)octadecyl phosphocholine, with a focus on its mechanism of action, experimental protocols, and available quantitative data.

Chemical Structure and Properties

18-(p-iodophenyl)octadecyl phosphocholine is structurally characterized by a long octadecyl carbon chain, a phosphocholine headgroup, and a p-iodophenyl moiety at the terminus of the alkyl chain.

Chemical Structure:

Physicochemical Properties:

PropertyValueReference
Molecular Formula C29H53INO4P[4]
Molecular Weight 637.6 g/mol [4]
IUPAC Name 2-({[18-(4-iodophenyl)octadecyl]oxy}(hydroxy)phosphoryl)oxy-N,N,N-trimethylethan-1-aminium[4]
Synonyms CLR1404, NM-404[4]
CAS Number 873438-88-1[4]

Mechanism of Action

The anti-cancer activity of 18-(p-iodophenyl)octadecyl phosphocholine is primarily attributed to its selective accumulation in cancer cells and subsequent disruption of key cellular processes.

  • Selective Uptake: Cancer cells have a higher concentration of lipid rafts in their plasma membranes compared to normal cells. 18-(p-iodophenyl)octadecyl phosphocholine exhibits a high affinity for these lipid rafts, which facilitates its preferential entry and retention within tumor cells.

  • Inhibition of PI3K/Akt/mTOR Signaling Pathway: A crucial aspect of its mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cancer cell survival, proliferation, and metabolism. Treatment with this compound has been shown to inhibit the phosphorylation of Akt, a central node in this pathway, ultimately leading to the induction of apoptosis.

  • Induction of Apoptosis: By disrupting the PI3K/Akt/mTOR pathway and potentially other cellular mechanisms, 18-(p-iodophenyl)octadecyl phosphocholine triggers programmed cell death (apoptosis) in cancer cells. This has been confirmed by the activation of caspases 3 and 7.

The following diagram illustrates the proposed mechanism of action:

Mechanism_of_Action Mechanism of Action of 18-(p-iodophenyl)octadecyl phosphocholine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lipid Raft Lipid Raft CLR1404_int 18-(p-iodophenyl)octadecyl phosphocholine (intracellular) Lipid Raft->CLR1404_int CLR1404_ext 18-(p-iodophenyl)octadecyl phosphocholine (extracellular) CLR1404_ext->Lipid Raft Selective Uptake Akt Akt CLR1404_int->Akt Inhibition of Phosphorylation PI3K PI3K PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTOR->Apoptosis Inhibition

Caption: Proposed mechanism of action of 18-(p-iodophenyl)octadecyl phosphocholine.

Quantitative Data

In Vitro Cytotoxicity
ParameterValueCell LinesNotes
Effective Concentration for Significant Cell Viability Reduction ≥ 15 µMNeuroblastoma Cell LinesObserved after 24 hours of treatment.[1]
In Vivo Efficacy (Neuroblastoma Xenograft Model)
ParameterValueNotes
Therapeutic Dose 10 and 30 mg/kgAdministered intravenously once weekly for 7 weeks.
Outcome Significant inhibition of tumor growth rate (P<0.001)Compared to control cohorts.
Toxicity No drug-related hematotoxicity or other noticeable adverse effects.Monitored via complete blood counts and animal health.
Pharmacokinetics (Human Phase 1 Clinical Trial)

The following data were obtained from a study in patients with relapsed or refractory advanced solid tumors.

ParameterMean Value (± SD)Units
Plasma Half-life (t½) 822 (± 101)hours
Maximum Plasma Concentration (Cmax) 72.2 (± 11.5)ng/mL
Area Under the Curve (AUC0-t) 15753 (± 3598)ng·hr/mL

Experimental Protocols

Chemical Synthesis

A detailed, step-by-step synthesis protocol for 18-(p-iodophenyl)octadecyl phosphocholine is not publicly available. The general synthetic route involves the iodination of 18-phenyloctadecyl phosphocholine. This reaction typically requires an iodine source and a suitable oxidizing agent under controlled conditions to achieve selective iodination of the phenyl ring. The crude product would then be purified using techniques such as column chromatography.

Synthesis_Workflow General Synthesis Workflow Precursor 18-phenyloctadecyl phosphocholine Reaction Iodination (Iodine source + Oxidizing agent) Precursor->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification FinalProduct 18-(p-iodophenyl)octadecyl phosphocholine Purification->FinalProduct MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of compound B->C D Incubate for desired time C->D E Add MTT solution D->E F Incubate to form formazan E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

References

Foundational Research on Phospholipid Ether Analogs in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospholipid ether analogs (PLEs) represent a distinct class of anti-neoplastic agents that selectively target tumor cells while largely sparing their healthy counterparts.[1][2] Unlike traditional chemotherapeutic drugs that primarily interact with DNA, PLEs exert their cytotoxic effects through mechanisms involving cell membranes, particularly lipid rafts, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][2][3] This technical guide provides an in-depth overview of the foundational research on prominent PLEs, including edelfosine (B1662340), miltefosine (B1683995), and perifosine (B1684339). It details their mechanisms of action, summarizes their efficacy with quantitative data, outlines key experimental protocols for their study, and visualizes the complex signaling networks they influence.

Introduction to Phospholipid Ether Analogs

Phospholipid ether analogs are synthetic derivatives of lysophosphatidylcholine (B164491) characterized by a metabolically stable ether linkage at the sn-1 position of the glycerol (B35011) backbone.[1] This structural feature prevents their degradation by phospholipases, leading to their accumulation in cellular membranes.[4] Their anti-cancer activity stems from their ability to interfere with lipid metabolism and disrupt signaling cascades that are often dysregulated in cancer.[3][5]

The selective accumulation of PLEs in tumor cells is a key aspect of their therapeutic potential, though the precise mechanism of this preferential uptake is still under investigation.[6][7] Once integrated into the cell membrane, these analogs can induce apoptosis through various pathways, making them promising candidates for cancer therapy.[8][9][10]

Key Phospholipid Ether Analogs and Their Mechanisms of Action

Edelfosine (ET-18-OCH3)

Edelfosine is the prototypical PLE and has been extensively studied for its anti-cancer properties.[1] Its primary mechanism involves the induction of apoptosis selectively in tumor cells.[1][8]

  • Interaction with Lipid Rafts: Edelfosine accumulates in cholesterol-rich membrane microdomains known as lipid rafts.[6][8][11] This leads to the clustering of death receptors, such as Fas/CD95, within these rafts, initiating the apoptotic cascade.[1][11]

  • Mitochondrial Targeting: Research suggests that edelfosine can redistribute lipid rafts from the plasma membrane to the mitochondria.[8][11] This interaction with mitochondria is a critical step in edelfosine-induced apoptosis, leading to the loss of mitochondrial membrane potential and the release of cytochrome c.[8][11]

  • Endoplasmic Reticulum Stress: In solid tumor cells, edelfosine can induce apoptosis through an endoplasmic reticulum (ER) stress response.[8][11][12]

Miltefosine

Miltefosine, an alkylphosphocholine, also demonstrates broad anti-cancer activity.[13][14] Its mechanisms of action are multifaceted:

  • PI3K/Akt Pathway Inhibition: Miltefosine is a known inhibitor of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][14][15] By inhibiting Akt, miltefosine promotes programmed cell death in cancer cells.[5]

  • Disruption of Lipid Metabolism: It integrates into the cell membrane, altering its fluidity and interfering with lipid metabolism, which is essential for cell function.[5]

  • Induction of Apoptosis: Through the inhibition of survival pathways and disruption of membrane integrity, miltefosine effectively induces apoptosis in malignant cells.[5][13]

Perifosine

Perifosine is an oral Akt inhibitor that has been evaluated in numerous clinical trials.[16][17][18]

  • Targeting the PH Domain of Akt: Unlike many kinase inhibitors that target the ATP-binding site, perifosine binds to the pleckstrin homology (PH) domain of Akt.[16][17] This prevents the translocation of Akt to the plasma membrane, a crucial step in its activation.[16][17]

  • Inhibition of the PI3K/Akt/mTOR Pathway: By preventing Akt activation, perifosine effectively blocks the downstream signaling of the PI3K/Akt/mTOR pathway, which is frequently overactive in various cancers.[16][17]

  • Cell Cycle Arrest and Apoptosis: Inhibition of the Akt pathway by perifosine leads to cell cycle arrest and the induction of apoptosis in tumor cells.[19]

Quantitative Data on Efficacy

The following table summarizes the in vitro efficacy of key phospholipid ether analogs across various cancer cell lines.

Phospholipid Ether AnalogCancer Cell LineIC50 Value (µM)Reference
MiltefosineMCF7 (Breast Cancer)34.6 ± 11.7[15]
MiltefosineHeLa (Cervical Cancer)6.8 ± 0.9[15]
PerifosineVarious Tumor Cell Lines0.6 - 8.9[19]

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.

Signaling Pathways Affected by Phospholipid Ether Analogs

The anti-cancer effects of phospholipid ether analogs are mediated through their influence on critical signaling pathways.

PI3K/Akt/mTOR Signaling Pathway Inhibition

A primary mechanism of action for PLEs like miltefosine and perifosine is the inhibition of the PI3K/Akt/mTOR pathway.[5][15][16][17] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[16][20]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Perifosine Perifosine Perifosine->Akt | Miltefosine Miltefosine Miltefosine->Akt |

Caption: Inhibition of the PI3K/Akt signaling pathway by perifosine and miltefosine.

Induction of Apoptosis via Lipid Raft Modulation

Edelfosine triggers apoptosis by reorganizing lipid rafts and promoting the clustering of death receptors.

Edelfosine_Apoptosis_Pathway Edelfosine Edelfosine Membrane Plasma Membrane (Lipid Rafts) Edelfosine->Membrane Mitochondria Mitochondria Edelfosine->Mitochondria targets Clustering Receptor Clustering Membrane->Clustering promotes DeathReceptors Death Receptors (e.g., Fas/CD95) DISC DISC Formation Clustering->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC CytochromeC->Caspase3

Caption: Edelfosine-induced apoptosis through lipid raft modulation and mitochondrial targeting.

Experimental Protocols

General Experimental Workflow for Assessing PLE Activity

The following diagram outlines a typical workflow for evaluating the anti-cancer effects of phospholipid ether analogs in vitro.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with Phospholipid Ether Analog Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, Trypan Blue) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Flow Cytometry, Annexin V staining) Treatment->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling Data Data Analysis & Interpretation Cytotoxicity->Data Apoptosis->Data Signaling->Data

Caption: General experimental workflow for in vitro evaluation of phospholipid ether analogs.

Protocol: Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with PLEs.[20][21]

1. Cell Lysis and Protein Extraction:

  • Culture cancer cells to 70-80% confluency.
  • Treat cells with the desired concentration of the phospholipid ether analog for the specified time.
  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.
  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
  • Run the gel to separate proteins by molecular weight.
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt (e.g., p-Akt Ser473, total Akt) and other pathway components (e.g., p-mTOR, total mTOR) overnight at 4°C.
  • Wash the membrane extensively with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Capture the chemiluminescent signal using an imaging system.
  • Quantify band intensities using densitometry software.
  • Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Conclusion

Foundational research has established phospholipid ether analogs as a compelling class of anti-cancer agents with unique mechanisms of action centered on cell membrane interactions and the disruption of key survival signaling pathways. Their ability to selectively induce apoptosis in tumor cells highlights their therapeutic potential. Further research and clinical development are warranted to fully realize the promise of these compounds in the oncology setting. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance this important area of cancer therapy.

References

exploring the diapeutic potential of radiolabeled CLR1404

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theranostic Potential of Radiolabeled CLR1404

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CLR1404 is a novel, broad-spectrum, cancer-targeted radiopharmaceutical agent with significant theranostic potential. As a phospholipid ether (PLE) analog, it serves as a versatile delivery vehicle for radioisotopes, enabling both diagnostic imaging and targeted radiotherapy. Its unique mechanism of action facilitates selective uptake and prolonged retention in a wide array of malignant tumors, including cancer stem cells, while exhibiting minimal accumulation in healthy tissues. This tumor selectivity provides a favorable therapeutic window for the targeted delivery of cytotoxic radiation. This document provides a comprehensive technical overview of radiolabeled CLR1404, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism and experimental workflows.

Core Molecule and Mechanism of Action

CLR1404, chemically identified as 18-(p-iodophenyl)octadecyl phosphocholine, is a synthetic alkylphosphocholine analog.[1] Its theranostic capability is realized by labeling it with different iodine radioisotopes: Iodine-124 (¹²⁴I) for Positron Emission Tomography (PET) imaging and Iodine-131 (¹³¹I) for targeted radiotherapy.[2]

The tumor-selective accumulation of CLR1404 is primarily attributed to its high affinity for lipid rafts—specialized, cholesterol- and sphingolipid-enriched microdomains within the cell membrane.[3] Cancer cells are characterized by a significantly higher abundance of these lipid rafts compared to normal, healthy cells.[3] It is hypothesized that CLR1404 utilizes these lipid rafts as portals for entry, leading to its selective uptake and durable retention within malignant cells.[3]

Once internalized, CLR1404 exerts a cytotoxic effect through the inhibition of key cell survival pathways. Preclinical studies have demonstrated that treatment with CLR1404 leads to a dose-dependent inhibition of Akt phosphorylation, a critical node in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, growth, and survival. By inhibiting this pathway, CLR1404 induces robust apoptosis and cell death in cancer cells while sparing normal cells.[1]

cluster_membrane Cancer Cell Membrane cluster_cytoplasm Cytoplasm CLR1404_ext Radiolabeled CLR1404 (Extracellular) LipidRaft Lipid Raft CLR1404_ext->LipidRaft Uptake CLR1404_int CLR1404 (Intracellular) LipidRaft->CLR1404_int Akt Akt CLR1404_int->Akt Inhibition PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: CLR1404 Mechanism of Action.

Preclinical Data

Radiolabeled CLR1404 has been evaluated in numerous preclinical studies, demonstrating high tumor selectivity and anti-cancer efficacy in over 50 different malignant tumor models, including xenograft and transgenic models in mice and rats.[4]

In Vitro Studies
  • Tumor-Selective Uptake: In neuroblastoma (NB) cell lines, CLR1404 uptake was 6.8 to 13.5 times higher than in normal human primary cells.[5]

  • Cytotoxicity: Treatment with non-radiolabeled CLR1404 resulted in robust apoptosis and cell death in multiple NB cell lines, associated with the inhibition of Akt, while sparing normal cells.[1]

In Vivo Studies

In vivo studies using mouse xenograft models of various cancers, including head and neck, neuroblastoma, and pediatric solid tumors, have consistently shown selective uptake and retention in tumors with minimal accumulation in normal tissues.[1][6][7]

  • Tumor Growth Inhibition: In a mouse flank xenograft model of neuroblastoma, intravenous administration of CLR1404 at doses of 10 or 30 mg/kg once weekly for seven weeks significantly inhibited tumor growth compared to control groups (P<0.001), without causing noticeable drug-related toxicity.[1] Similarly, in head and neck cancer xenografts, ¹³¹I-CLR1404 demonstrated a dose-dependent inhibition of tumor growth.[8]

Preclinical Data Summary
ParameterModel SystemKey FindingsReference
Tumor Uptake Head & Neck Cancer Xenografts (SCC-22B, UW-13)Peak uptake of 4.2-4.4 %IA/g observed via ¹²⁴I-CLR1404 PET.[8]
Tumor Dosimetry Head & Neck Cancer Xenografts0.85 +/- 0.27 Gy/MBq.[8]
Efficacy Neuroblastoma XenograftsSignificant tumor growth inhibition (p<0.001) with 10 or 30 mg/kg CLR1404.[1]
Efficacy Head & Neck Cancer XenograftsDose-dependent tumor growth delay with ¹³¹I-CLR1404.[6]

Clinical Development

The promising preclinical results provided the basis for the clinical translation of radiolabeled CLR1404. Phase 1 studies have been conducted to evaluate the safety, dosimetry, pharmacokinetics, and imaging characteristics in patients with advanced cancers.

Phase 1 Dosimetry and Pharmacokinetics (NCT00925275)

A Phase 1 study was conducted in eight patients with relapsed or refractory advanced solid tumors.[4][9] Patients received a single intravenous injection of 370 MBq of ¹³¹I-CLR1404.[4] The agent was well tolerated, with no severe or dose-limiting adverse events reported at this dose.[4][9]

Pharmacokinetic Parameters (Single 370 MBq Dose)
Mean t½ (half-life) 822 hours
Mean Cmax (max concentration) 72.2 ng/mL
Mean AUC(0-t) (Area Under Curve) 15,753 ng•hr/mL
Source: Grudzinski JJ, et al. PLoS ONE, 2014.[4]

Dosimetry calculations based on whole-body imaging showed the highest absorbed doses in organs involved in metabolism, such as the liver, kidneys, and spleen.[10] The bone marrow was identified as the likely dose-limiting organ.

Human Dosimetry Estimates (mSv/MBq)
Red Marrow 0.56
Liver 1.09
Kidneys 1.05
Spleen 1.60
Source: Grudzinski JJ, et al. PLoS ONE, 2014.[10]

Based on these results, an administered activity of approximately 740 MBq (20 mCi) was predicted to deliver 400 mSv to the bone marrow, establishing a reference dose for subsequent therapeutic trials.[9]

Phase 1b Dose-Escalation Study

A subsequent Phase 1b study in 10 patients with advanced solid malignancies evaluated escalating doses of ¹³¹I-CLR1404 to determine the maximum tolerated dose (MTD).[11][12] SPECT imaging confirmed selective accumulation in primary tumors and metastases.[12] Dose-limiting toxicities (DLTs), specifically Grade 4 thrombocytopenia and neutropenia, were encountered at doses of 31.25 mCi/m² and greater.[11][12] Evidence of anti-tumor activity was observed, with four patients achieving stable disease for up to 6 months.[12]

Experimental Protocols

In Vitro Cellular Uptake Assay

This protocol is designed to quantify the selective uptake of CLR1404 in cancer cells versus normal cells.

  • Cell Culture: Cancer cell lines and normal control cells (e.g., human fibroblasts) are cultured in appropriate media.

  • Incubation: Cells (5x10⁵/mL) are incubated for 16-19 hours with 5 µM of the fluorescent CLR1404 analog, CLR1501.[5]

  • Wash: Cells are washed with medium containing 10% FBS for 4 hours to remove non-internalized compound.[5]

  • Analysis: Cellular fluorescence is analyzed using a flow cytometer. The mean fluorescence intensity (MFI) is calculated and normalized for autofluorescence to determine relative uptake.[5]

start Start: Culture Cancer & Normal Cells incubate Incubate cells with fluorescent CLR1501 (16-19 hours) start->incubate wash Wash cells to remove non-internalized compound incubate->wash analyze Analyze cellular fluorescence via Flow Cytometry wash->analyze end End: Calculate Mean Fluorescence Intensity (MFI) analyze->end

Caption: In Vitro Cellular Uptake Workflow.
In Vivo Preclinical Imaging and Therapy

This workflow describes a typical preclinical study to evaluate the biodistribution and efficacy of radiolabeled CLR1404 in a xenograft model.

  • Tumor Implantation: Immunocompromised mice are subcutaneously injected with a suspension of cancer cells to establish flank xenografts.[5]

  • Treatment/Imaging Agent Administration:

    • For Imaging: Tumor-bearing mice are administered ¹²⁴I-CLR1404 via intravenous injection.[5]

    • For Therapy: Mice are randomized into groups and treated with vehicle control, non-radiolabeled CLR1404, or varying doses of ¹³¹I-CLR1404 (e.g., 25 or 75 µCi) via intravenous injection.[8]

  • Data Acquisition:

    • Imaging: Small-animal PET/CT imaging is performed at specified time points (e.g., over 6 days) to evaluate whole-body biodistribution and tumor uptake.[5][6]

    • Therapy: Tumor volumes are measured serially. Animal health, including body weight and blood counts, is monitored throughout the study (e.g., 7 weeks).[5]

  • Analysis:

    • Imaging: PET images are analyzed to quantify the percent injected activity per gram (%IA/g) in tumors and normal organs.

    • Therapy: Tumor growth curves are generated to assess treatment efficacy. Statistical analysis (e.g., ANOVA) is used to determine significance.[8]

cluster_data Data Acquisition & Analysis start Start: Implant Tumor Xenografts in Mice administer Administer Radiolabeled CLR1404 (¹²⁴I for PET, ¹³¹I for Therapy) via IV Injection start->administer pet_scan Perform serial PET/CT scans (e.g., up to 6 days) administer->pet_scan Imaging Study measure_tumor Measure tumor volume serially (e.g., 7 weeks) administer->measure_tumor  Therapy Study pet_path PET/CT Imaging Path therapy_path Therapy Path quantify_uptake Quantify tumor & organ uptake (%IA/g) pet_scan->quantify_uptake end End: Determine Biodistribution & Therapeutic Efficacy quantify_uptake->end monitor_health Monitor animal health (weight, blood counts) measure_tumor->monitor_health monitor_health->end

Caption: Preclinical In Vivo Experimental Workflow.
Phase 1 Clinical Trial Protocol (Dosimetry)

This protocol outlines the key steps in the initial human dosimetry study (NCT00925275).

  • Patient Enrollment: Enroll patients with relapsed or refractory advanced solid tumors who meet eligibility criteria (e.g., ECOG status 0-1, life expectancy ≥ 4 months).[13]

  • Thyroid Protection: Administer potassium iodide at least 24 hours prior to, the day of, and for 14 days after the injection to protect the thyroid from free radioiodine.[4]

  • Drug Administration: Administer a single dose of 370 MBq of ¹³¹I-CLR1404 via intravenous infusion over at least 10 minutes.[4][9]

  • Imaging: Perform whole-body planar scintigraphy scans at multiple time points: 15-35 minutes, 4-6 hours, 18-24 hours, 48 hours, 72 hours, 144 hours (6 days), and 14 days post-injection.[4][9] Optional SPECT/CT may be performed to better visualize tumor-selective uptake.[9]

  • Sample Collection: Collect plasma samples for pharmacokinetic analysis and urine for 14 days to evaluate renal clearance.[9]

  • Data Analysis:

    • Calculate organ-specific residence times from the imaging data.

    • Use OLINDA/EXM software with the RADAR method to determine absorbed dose estimates for target organs and red marrow.[9]

    • Analyze plasma samples to determine pharmacokinetic parameters (t½, Cmax, AUC).[9]

Conclusion and Future Directions

Radiolabeled CLR1404 is a promising theranostic agent that has demonstrated a strong safety profile, selective tumor targeting, and anti-cancer activity in both preclinical and early clinical settings. Its unique mechanism of targeting lipid rafts, which are overexpressed across a broad range of cancers, positions it as a potential platform technology for imaging and treating numerous solid and hematologic malignancies. The ability to use ¹²⁴I-CLR1404 PET imaging to non-invasively characterize tumor uptake prior to therapy allows for a personalized treatment approach, ensuring that ¹³¹I-CLR1404 radiotherapy is directed to patients most likely to benefit. Further clinical trials are warranted to define the efficacy of ¹³¹I-CLR1404 in specific cancer types and to explore its potential in combination with other therapeutic modalities, such as external beam radiation or chemotherapy.

References

Methodological & Application

Application Notes and Protocols: CLR1404 In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: CLR1404, chemically known as 18-(p-[127I] iodophenyl) octadecyl phosphocholine (B91661), is a novel, tumor-targeted small molecule belonging to the anti-tumor alkyl phospholipid (APL) class of drugs.[1][2] This compound and its radio-iodinated analogs (e.g., ¹³¹I-CLR1404, ¹²⁴I-CLR1404) are engineered for selective uptake and prolonged retention within cancer cells, including cancer stem cells, while being cleared by normal, non-malignant cells.[3][4] This tumor-selective property is attributed to its affinity for lipid rafts, which are abundant in the membranes of cancer cells.[1][4] Preclinical studies have demonstrated that CLR1404's mechanism of action involves the induction of apoptosis via inhibition of the critical PI3K/Akt cell survival pathway.[1] These characteristics make CLR1404 a promising agent for both cancer imaging and targeted therapy.[2][5]

Mechanism of Action: Signaling Pathway

CLR1404 exerts its cytotoxic effects through a targeted mechanism. The molecule is selectively taken up by cancer cells, a process hypothesized to be mediated by lipid rafts which act as portals of entry.[1][6] Following internalization, CLR1404 inhibits the PI3K/Akt signaling pathway, a key regulator of cancer cell survival and proliferation.[1] This inhibition disrupts downstream survival signals, ultimately leading to the activation of apoptotic pathways and programmed cell death.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CLR1404 CLR1404 LipidRaft Lipid Raft CLR1404->LipidRaft Uptake Akt Akt CLR1404->Akt Inhibition PI3K PI3K PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Survival Cell Survival & Proliferation Akt->Survival Inhibition of Apoptosis

CLR1404 mechanism of action pathway.

Data Presentation: Quantitative In Vitro Data

CLR1404 demonstrates significant tumor selectivity in its uptake across various cancer cell lines when compared to normal, non-malignant cells.

Table 1: Selective Uptake of CLR1404 in Cancer Cells vs. Normal Cells

Cell Line TypeCancer Cell Line(s)Normal Cell Line(s)Fold Increase in Uptake (Cancer vs. Normal)Reference
NeuroblastomaSK-N-ASHUFI, HI206R13.5x[1]
NeuroblastomaCHLA-20HUFI, HI206R6.8x[1]
Osteosarcoma704.T704.sk (Patient-matched skin)2.8x[6]
Non-Small Cell Lung CancerH2122, H1395BL2122, BL1395 (Patient-matched B-lymphoblasts)Significant Increase[6]
Non-Small Cell Lung CancerNSCLC CellsNormal Skin Fibroblasts~4.0x[6]
Specific fold-increase not quantified in the provided text, but described as "significant increases".

Table 2: In Vitro Effects of CLR1404 on Neuroblastoma (NB) Cell Lines

EffectObservationAffected PathwayAssays UsedReference
ApoptosisRobust induction of apoptosis in multiple NB cell lines.Intrinsic Apoptotic PathwayCaspase 3/7 Assay[1][2]
Cell DeathSignificant cell death observed in NB cells, while sparing normal cells.Cell ViabilityMTT Assay[1][2]
Pathway InhibitionInhibition of a key regulator of cancer cell survival.PI3K/mTOR/AktWestern Blotting[1]

Experimental Protocols

Cellular Uptake Assay via Flow Cytometry

This protocol describes how to quantify the uptake of a fluorescent analog of CLR1404 (e.g., CLR1501) into cancer cells compared to normal cells using flow cytometry.

Principle: Flow cytometry measures the fluorescence intensity of individual cells. By labeling cells with a fluorescent CLR1404 analog, the mean fluorescence intensity (MFI) can be determined, which is proportional to the amount of compound taken up by the cells.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • Fluorescent CLR1404 analog (e.g., CLR1501)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

  • 96-well U-bottom plates or flow cytometry tubes

Procedure:

  • Cell Seeding: Seed both cancer and normal cells in appropriate culture vessels and grow to ~80% confluency.

  • Cell Harvest: Harvest cells using standard methods (e.g., trypsinization) and prepare a single-cell suspension in complete culture medium.

  • Treatment: Incubate the cell suspension with the fluorescent CLR1404 analog at a predetermined concentration (e.g., 5 µM) for a specified time (e.g., 24 hours) at 37°C.[6] Include an untreated control group for each cell line to measure background autofluorescence.

  • Washing: After incubation, centrifuge the cells and wash them twice with ice-cold PBS to remove any unbound compound.

  • Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., FACS buffer: PBS with 1% BSA).

  • Flow Cytometry Analysis: Analyze the cellular fluorescence using a flow cytometer.[7]

  • Data Analysis: Gate on the live cell population based on forward and side scatter. Calculate the mean fluorescence intensity (MFI) for the treated and untreated samples. The specific uptake is determined by subtracting the MFI of the untreated control from the MFI of the treated sample.

G A 1. Seed & Culture Cells (Cancer & Normal) B 2. Harvest Cells & Prepare Suspension A->B C 3. Incubate with Fluorescent CLR1404 Analog B->C D 4. Wash Cells with PBS (2x) C->D E 5. Resuspend in FACS Buffer D->E F 6. Acquire Data on Flow Cytometer E->F G 7. Analyze MFI to Quantify Uptake F->G

Workflow for CLR1404 cellular uptake assay.
Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of CLR1404 on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] Viable cells with active mitochondria contain reductase enzymes that convert the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cell lines of interest

  • Complete cell culture medium

  • CLR1404 (non-radiolabeled)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of CLR1404 in culture medium. Remove the old medium from the wells and add 100 µL of the CLR1404 dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • Add MTT Reagent: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm (or 490nm depending on the protocol).[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of CLR1404 that inhibits cell growth by 50%).

G A 1. Seed Cells in 96-well Plate B 2. Treat with Varying CLR1404 Concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent & Incubate C->D E 5. Add Solubilization Buffer D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate % Viability & IC50 Value F->G

Workflow for CLR1404 cell viability MTT assay.
Apoptosis (Caspase-Glo® 3/7) Assay

This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The presence of active caspases 3 and 7 in apoptotic cells cleaves the substrate, releasing a substrate for luciferase (aminoluciferin) and generating a "glow-type" luminescent signal that is proportional to caspase activity.

Materials:

  • Cell lines of interest

  • Complete cell culture medium

  • CLR1404

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white-walled plate at a density appropriate for your cell line and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of CLR1404 and appropriate controls (e.g., vehicle control, positive control like staurosporine).

  • Incubation: Incubate for the desired treatment duration (e.g., 24 hours).

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium. Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data by subtracting the background luminescence (from cell-free wells) and express the results as fold-change in caspase activity relative to the vehicle-treated control.

G A 1. Seed Cells in White 96-well Plate B 2. Treat with CLR1404 & Controls A->B C 3. Incubate for Desired Duration B->C D 4. Add Caspase-Glo 3/7 Reagent to each well C->D E 5. Incubate at Room Temperature D->E F 6. Measure Luminescence E->F G 7. Calculate Fold Change in Caspase Activity F->G

References

Application Notes and Protocols for CLR1404 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the administration of CLR1404, a tumor-selective anti-cancer agent, in mouse xenograft models. CLR1404 is a synthetic alkyl phosphocholine (B91661) analog that has demonstrated efficacy in preclinical studies.[1] This protocol outlines the necessary steps for establishing xenograft models, preparing and administering CLR1404, and monitoring tumor response. The included methodologies are based on established preclinical research to ensure reproducibility and accuracy in evaluating the therapeutic potential of CLR1404.

Introduction

CLR1404 is a novel small molecule drug with broad-spectrum, tumor-targeted properties, making it a promising candidate for cancer therapy.[1] It belongs to the class of anti-tumor alkyl phospholipids, which are known for their cytotoxic effects on cancer cells.[1] Preclinical studies in mouse xenograft models are crucial for evaluating the efficacy and safety of new anti-cancer agents like CLR1404. These models involve the transplantation of human tumor cells into immunocompromised mice, providing an in vivo platform to study tumor growth and the effects of therapeutic interventions. This document details the standardized procedures for utilizing CLR1404 in such models.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the administration of CLR1404 in mouse xenograft models based on preclinical studies.

ParameterValueSource
CLR1404 Dosage 10 mg/kg and 30 mg/kg[1][2]
Administration Route Intravenous (IV) injection[1][2]
Administration Frequency Once weekly[1][2]
Treatment Duration 7 weeks[1][2]
Vehicle Excipient solution[2]
Initial Tumor Volume Approximately 50 mm³[2][3]

Experimental Protocols

Xenograft Model Establishment

This protocol describes the establishment of subcutaneous flank xenografts in immunocompromised mice.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude mice)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Syringes and needles

Procedure:

  • Culture the selected cancer cells to the desired confluence.

  • Harvest the cells and resuspend them in sterile PBS or culture medium at the appropriate concentration.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[3]

  • Allow the tumors to grow to a volume of approximately 50 mm³.[2][3] Tumor volume can be calculated using the formula: (width² x length x π)/6.[2][3]

  • Monitor the health of the animals regularly.

CLR1404 Administration

This protocol details the preparation and intravenous administration of CLR1404.

Materials:

  • CLR1404

  • Excipient solution (vehicle)

  • Syringes and needles for intravenous injection

Procedure:

  • Prepare the CLR1404 solution in the excipient solution at the desired concentrations (10 mg/kg and 30 mg/kg).

  • Randomly assign tumor-bearing mice to treatment groups: vehicle control, 10 mg/kg CLR1404, and 30 mg/kg CLR1404.[2][3]

  • Administer the prepared solutions to the respective groups via intravenous injection.[1][2]

  • Repeat the administration once weekly for a total of 7 weeks.[1][2]

Tumor Growth and Health Monitoring

This protocol outlines the procedures for monitoring tumor progression and the overall health of the animals.

Procedure:

  • Measure the tumor volume twice weekly using calipers.[2][3]

  • Record the body weight of the mice twice weekly to monitor for signs of toxicity.[2]

  • Observe the general health and behavior of the animals daily.

  • At the end of the study, or if humane endpoints are reached, euthanize the mice and collect tumors and other tissues for further analysis.

  • For hematotoxicity analysis, peripheral blood samples can be collected at various time points for complete blood counts.[2][3]

In Vivo Imaging with Radiolabeled CLR1404

For studies involving the visualization of drug distribution, radiolabeled CLR1404 can be used.

Materials:

  • ¹²⁴I-CLR1404 or ¹³¹I-CLR1404

  • Small-animal PET/CT scanner

Procedure:

  • Administer ¹²⁴I-CLR1404 or ¹³¹I-CLR1404 to tumor-bearing mice via intravenous injection.[3][4]

  • Perform small-animal PET/CT imaging at specified time points to evaluate the whole-body biodistribution and tumor uptake of the agent.[3][4]

Visualizations

Experimental Workflow

G cluster_0 Xenograft Establishment cluster_1 Treatment Phase cluster_2 Data Analysis cell_culture Cancer Cell Culture injection Subcutaneous Injection in Immunocompromised Mice cell_culture->injection tumor_growth Tumor Growth to ~50 mm³ injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization iv_injection Weekly IV Injection of CLR1404 or Vehicle randomization->iv_injection monitoring Monitor Tumor Volume and Animal Health iv_injection->monitoring data_collection Collect Tumor and Tissue Samples monitoring->data_collection analysis Analyze Tumor Growth Inhibition and Toxicity data_collection->analysis

Caption: Workflow for CLR1404 administration in mouse xenograft models.

CLR1404 Signaling Pathway

G CLR1404 CLR1404 PI3K PI3K CLR1404->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival (Inhibited) mTOR->CellSurvival Promotes

Caption: Proposed signaling pathway of CLR1404, inhibiting the PI3K/Akt/mTOR pathway.

References

Standard Operating Procedure for CLR1404 Intravenous Injection: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and intravenous administration of CLR1404, a novel tumor-targeting alkylphospholipid (APL) ether analog. The information is compiled from preclinical and clinical studies to guide researchers in designing and executing experiments involving this compound.

Mechanism of Action

CLR1404 is a small-molecule, broad-spectrum, cancer-targeted radiopharmaceutical.[1][2] It consists of a proprietary phospholipid ether (PLE) analog that acts as a delivery and retention vehicle, covalently labeled with a radioisotope such as iodine-131 (B157037) (¹³¹I-CLR1404) or iodine-124 (¹²⁴I-CLR1404).[1] The compound's multifaceted mechanism of action involves the disruption of cancer cell membranes and the inhibition of key survival signaling pathways, notably the PI3K/mTOR/Akt pathway.[3] Due to its selective uptake and prolonged retention in malignant cells compared to healthy tissue, CLR1404 serves as a versatile platform for both cancer imaging and targeted radiotherapy.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and preclinical studies of CLR1404.

Table 1: Pharmacokinetic Parameters of ¹³¹I-CLR1404 in Patients with Advanced Solid Tumors

ParameterMean Value
Half-life (t½)822 hours
Maximum Plasma Concentration (Cmax)72.2 ng/mL
Area Under the Curve (AUC₀-t)15753 ng·hr/mL

Data from a Phase 1 study involving a single 370 MBq intravenous injection of ¹³¹I-CLR1404.[4]

Table 2: Clinical Dosing of ¹³¹I-CLR1404

PhaseDoseAdministration Schedule
Dosimetric5 mCi (370 MBq)Single intravenous injection
Therapy (starting dose)12.5 mCi/m²Single intravenous injection

Dose escalation in the therapy phase proceeds in increments of 12.5 mCi/m².[5] Thyroid protection medication is administered 24 hours prior to the dosimetric dose and continues for 14 days after the therapy dose.[5]

Table 3: Preclinical Dosing of CLR1404 in Murine Xenograft Models

Treatment GroupDoseAdministration Schedule
Vehicle Control-Once weekly intravenous injection for 7 weeks
Low Dose CLR140410 mg/kgOnce weekly intravenous injection for 7 weeks
High Dose CLR140430 mg/kgOnce weekly intravenous injection for 7 weeks

These studies demonstrated significant inhibition of tumor growth at both dose levels.

Experimental Protocols

Protocol 1: Preparation of ¹³¹I-CLR1404 for Intravenous Injection (Clinical)

This protocol is based on a Phase 1 clinical trial and should be adapted for specific research needs and performed in accordance with all applicable safety and regulatory guidelines for handling radiopharmaceuticals.

Materials:

  • ¹³¹I-CLR1404 in a single-use glass vial

  • Sterile normal saline (0.9% sodium chloride) for injection

  • Sterile syringes and needles

  • 0.22 or 0.45 micron sterile filter

  • Calibrated dose calibrator

Procedure:

  • Visually inspect the ¹³¹I-CLR1404 vial for particulate matter and discoloration prior to use.

  • Using a calibrated dose calibrator, measure the radioactivity of the vial to determine the precise volume needed to achieve the target dose (e.g., 370 MBq).

  • Aseptically withdraw the calculated volume of ¹³¹I-CLR1404 from the vial using a sterile syringe.

  • Pass the solution through a 0.22 or 0.45 micron sterile filter into a new sterile container.

  • Dilute the filtered ¹³¹I-CLR1404 solution with sterile normal saline to a final volume of 10 mL.

  • Gently mix the final solution.

  • The prepared solution is now ready for intravenous administration.

Protocol 2: Intravenous Administration of CLR1404 in a Murine Xenograft Model (Preclinical)

Materials:

  • CLR1404 solution (prepared in a suitable vehicle such as normal saline)

  • Vehicle control (e.g., normal saline)

  • Tumor-bearing mice

  • Insulin syringes or other appropriate syringes for intravenous injection in mice

  • Warming device for vasodilation of the tail vein

Procedure:

  • Prepare the CLR1404 solution to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, a 1 mg/mL solution would require a 200 µL injection).

  • Warm the mouse to dilate the tail vein, facilitating injection.

  • Load the syringe with the correct volume of CLR1404 solution or vehicle control.

  • Carefully administer the solution via slow intravenous injection into the lateral tail vein.

  • Monitor the animal for any immediate adverse reactions.

  • Return the animal to its cage and monitor according to the experimental plan.

Visualizations

CLR1404_Mechanism_of_Action CLR1404 Mechanism of Action CLR1404 CLR1404 LipidRafts Cancer Cell Lipid Rafts CLR1404->LipidRafts Selective Uptake PI3K PI3K CLR1404->PI3K Inhibition CellMembrane Cell Membrane Disruption LipidRafts->CellMembrane CellDeath Cell Death CellMembrane->CellDeath Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Suppression of Anti-apoptotic Signals Apoptosis->CellDeath IV_Injection_Workflow CLR1404 Intravenous Injection Workflow cluster_prep Preparation cluster_admin Administration DoseCalc Calculate Dose/Volume Withdraw Withdraw CLR1404 DoseCalc->Withdraw Filter Sterile Filter Withdraw->Filter Dilute Dilute with Normal Saline Filter->Dilute PreparePatient Prepare Injection Site Dilute->PreparePatient Prepared Solution SlowInfusion Slow IV Infusion (>10 min) PreparePatient->SlowInfusion Monitor Monitor Patient SlowInfusion->Monitor

References

Application Notes and Protocols for Preclinical PET/CT Imaging with ¹²⁴I-CLR1404

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹²⁴I-CLR1404 is a novel radiopharmaceutical agent designed for selective uptake and prolonged retention in malignant tissues, making it a promising candidate for PET/CT imaging across a broad spectrum of cancers.[1][2][3] As a phospholipid ether analog, CLR1404 is taken up by cancer cells through a mechanism involving lipid rafts, which are more abundant in the plasma membranes of tumor cells compared to normal cells.[1] This selective accumulation provides a basis for tumor-specific imaging and targeted radiotherapy.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, highlighting its potential as a theranostic agent.[4][5][6]

This document provides detailed application notes and protocols for the use of ¹²⁴I-CLR1404 in preclinical PET/CT imaging, based on established methodologies from published research.

Mechanism of Action: Tumor-Selective Uptake

CLR1404's tumor selectivity is attributed to its interaction with lipid rafts on the cell membrane. Cancer cells often exhibit a higher concentration of these cholesterol- and sphingolipid-rich microdomains compared to healthy cells.[1] CLR1404, an alkylphosphocholine analog, is actively transported into cancer cells via these lipid rafts.[1][7] This process leads to the accumulation and prolonged retention of the radiolabeled compound within the tumor, enabling high-contrast imaging.[5][6]

cluster_cell Cancer Cell cluster_imaging Imaging Outcome CLR1404 ¹²⁴I-CLR1404 LipidRaft Lipid Raft CLR1404->LipidRaft Targets Uptake Cellular Uptake and Prolonged Retention LipidRaft->Uptake Mediates PET_CT PET/CT Imaging Uptake->PET_CT Enables

Mechanism of ¹²⁴I-CLR1404 uptake in cancer cells.

Experimental Protocols

Animal Models

Preclinical studies have successfully utilized various murine xenograft models. Key examples include:

  • Pediatric Solid Tumors: Neuroblastoma, rhabdomyosarcoma, and Ewing sarcoma xenografts in immunodeficient mice (e.g., NSG mice).[4][5][6]

  • Head and Neck Cancer (HNC): Subcutaneous engraftment of human HNC cell lines (e.g., SCC-22B, UW-13) or patient-derived xenografts.[1]

  • Brain Tumors: Both high- and low-grade glioma models.[2][3]

General Protocol for Xenograft Establishment:

  • Culture selected cancer cell lines under appropriate conditions.

  • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 150-200 mm³).[1]

Radiotracer Administration and Imaging Procedure

The following is a generalized protocol for ¹²⁴I-CLR1404 PET/CT imaging in preclinical models. Specific parameters may need to be optimized based on the animal model and imaging system.

Start Start: Tumor-Bearing Mouse Model Injection Administer ¹²⁴I-CLR1404 (e.g., 9.2 ± 0.7 MBq) via tail vein injection Start->Injection Uptake Uptake Period (conscious animal) Injection->Uptake Anesthesia Anesthetize Mouse (e.g., 2% isoflurane) Uptake->Anesthesia Imaging Acquire PET/CT Scans (e.g., 1-4, 24, 48, 72 h post-injection) Anesthesia->Imaging Analysis Image Reconstruction and Data Analysis (ROI analysis, %ID/g calculation) Imaging->Analysis End End: Quantitative Biodistribution Data Analysis->End

Workflow for preclinical ¹²⁴I-CLR1404 PET/CT imaging.

Detailed Steps:

  • Radiotracer Administration:

    • Administer ¹²⁴I-CLR1404 via lateral tail vein injection.[4]

    • The typical administered dose for mice is in the range of 9.2 ± 0.7 MBq.[4] In some studies, a dose of 100 µCi has been used.[1]

  • Uptake Period:

    • Allow the radiotracer to distribute. The animal can be kept conscious during the initial uptake period.[4]

  • Anesthesia:

    • For imaging, anesthetize the animal using a suitable anesthetic agent (e.g., 2% isoflurane (B1672236) in oxygen).[4]

  • PET/CT Imaging:

    • Position the animal in a small-animal PET/CT scanner (e.g., Inveon).[4]

    • Acquire scans at multiple time points post-injection to assess pharmacokinetics and tumor retention. Common imaging time points include 1-4, 24, 48, and 72 hours, with some studies extending to 96, 120, 144, or 168 hours.[4]

Data Analysis
  • Image Reconstruction: Reconstruct PET images using appropriate algorithms with CT-based attenuation correction.[8]

  • Region of Interest (ROI) Analysis:

    • Draw regions of interest on the anatomic CT images corresponding to the tumor and other organs of interest (e.g., muscle, liver, kidneys, heart).[4]

    • Image analysis software such as AMIRA or Inveon Research Workplace can be used for this purpose.[4][8]

  • Quantification:

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each ROI. A tissue density of 1 g/cm³ is typically assumed for most organs, with a lower density (e.g., 0.5 g/cm³) for the lungs.[4]

    • Determine tumor-to-background ratios (e.g., tumor-to-muscle) to assess imaging contrast.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of ¹²⁴I-CLR1404.

Table 1: Tumor Uptake of ¹²⁴I-CLR1404 in Various Preclinical Models

Cancer ModelPeak Tumor Uptake (%ID/g)Time of Peak UptakeReference
Head and Neck (SCC-22B)4.4 ± 0.8Not Specified[1]
Head and Neck (UW-13)4.2 ± 0.4Not Specified[1]
Pediatric Solid Tumors (Average)Not explicitly stated in %ID/g, but showed selective uptake and prolonged retention.Not Specified[4][5][6]
MIBG-avid Neuroblastoma22% higher than ¹²⁴I-MIBGNot Specified[4][5][6]

Table 2: Biodistribution and Dosimetry Estimates for ¹³¹I-CLR1404 (Derived from ¹²⁴I-CLR1404 Imaging)

Note: These data are for the therapeutic counterpart, ¹³¹I-CLR1404, but are derived from ¹²⁴I-CLR1404 imaging and are crucial for its theranostic application.

OrganEstimated Absorbed Dose in Pediatric Patients (mSv/MBq)Estimated Absorbed Dose in Adult Patients (mSv/MBq)Reference
Heart Wall2.67 ± 0.28~0.80 - 0.88[4]
Liver2.52 ± 0.38~0.76 - 0.83[4]
Osteogenic Cells2.51 ± 0.20~0.75 - 0.83[4]
Kidneys2.28 ± 0.32~0.68 - 0.75[4]

Conclusion

¹²⁴I-CLR1404 demonstrates significant promise as a PET imaging agent for a wide range of cancers due to its selective uptake and prolonged retention in tumor cells. The protocols outlined in this document, derived from successful preclinical studies, provide a robust framework for researchers and drug development professionals to effectively utilize this agent in their own investigations. The quantitative data consistently show high tumor-to-background contrast, supporting the utility of ¹²⁴I-CLR1404 for non-invasive tumor characterization and its role as a companion diagnostic for ¹³¹I-CLR1404 targeted radiotherapy.

References

Application Note: Assessing the Efficacy of CLR1404 Using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLR1404 is a novel, tumor-targeted small molecule drug belonging to the class of antitumor alkyl phospholipids. Its mechanism of action is centered on its selective uptake and retention by cancer cells, a characteristic attributed to the affinity of phospholipid ethers (PLEs) for lipid rafts, which are abundant in the membranes of malignant cells. This selective accumulation allows for targeted delivery of either the intrinsic cytotoxic properties of the molecule or a conjugated radioisotope for therapeutic or imaging purposes. The non-radioactive CLR1404 has been shown to induce robust apoptosis and cell death in various cancer cell lines, an effect associated with the inhibition of the PI3K/mTOR/Akt signaling pathway, a key regulator of cancer cell survival.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability, proliferation, and cytotoxicity. The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan crystals. This application note provides a detailed protocol for assessing the efficacy of CLR1404 in cancer cell lines using the MTT assay.

Experimental Protocol

This protocol is a guideline and may require optimization for specific cell lines and laboratory conditions.

Materials and Reagents
  • CLR1404 (ensure proper handling and storage as per manufacturer's instructions)

  • Cancer cell line(s) of interest and a non-cancerous control cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS). It is recommended to filter sterilize the solution after dissolving the MTT. Store protected from light at -20°C for up to 6 months.

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or acidified isopropanol)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (or a range between 550 and 600 nm) with a reference wavelength of >650 nm.

Experimental Workflow

G cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: CLR1404 Treatment cluster_assay Day 5: MTT Assay cluster_analysis Data Analysis cell_prep Prepare single-cell suspension seed_plate Seed cells into 96-well plate cell_prep->seed_plate incubate_initial Incubate overnight (37°C, 5% CO2) seed_plate->incubate_initial prepare_drug Prepare serial dilutions of CLR1404 add_drug Add CLR1404 to appropriate wells prepare_drug->add_drug incubate_treatment Incubate for desired time (e.g., 72 hours) add_drug->incubate_treatment add_mtt Add MTT solution to each well incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate percent cell viability plot_curve Plot dose-response curve calc_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Experimental workflow for assessing CLR1404 efficacy with MTT assay.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture cells to approximately 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and prepare a single-cell suspension in complete culture medium.

  • Determine the cell density using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but generally ranges from 5,000 to 10,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls: untreated cells (vehicle control) and a blank (medium only).

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

Day 2: CLR1404 Treatment

  • Prepare a stock solution of CLR1404 in a suitable solvent (e.g., DMSO or sterile PBS).

  • Perform serial dilutions of the CLR1404 stock solution in complete culture medium to achieve the desired final concentrations for the dose-response assessment.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CLR1404. For the vehicle control wells, add medium with the same concentration of the solvent used to dissolve CLR1404.

  • Incubate the plate for a period relevant to the drug's mechanism of action, typically 48 to 72 hours, at 37°C and 5% CO₂.

Day 5: MTT Assay and Data Collection

  • After the incubation period, carefully aspirate the medium from each well.

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.

  • After the MTT incubation, add 100 µL of the solubilization solution (e.g., DMSO) to each well.

  • Place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm or higher to reduce background noise.

Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each CLR1404 concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percent cell viability against the logarithm of the CLR1404 concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of CLR1404 that inhibits cell viability by 50%. This can be calculated using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, SigmaPlot).

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical IC₅₀ Values of CLR1404 in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 72h TreatmentStandard Deviation (µM)
MCF-7Breast Cancer15.21.8
PC-3Prostate Cancer25.82.5
A549Lung Cancer32.13.1
U-87 MGGlioblastoma18.52.0
HEK293Normal Kidney> 100N/A

CLR1404 Signaling Pathway

G cluster_membrane Cell Membrane cluster_pathway PI3K/Akt Signaling Pathway lipid_raft Lipid Raft clr1404_int CLR1404 (Intracellular) lipid_raft->clr1404_int Retention clr1404_ext CLR1404 (Extracellular) clr1404_ext->lipid_raft Selective Uptake akt Akt clr1404_int->akt Inhibition pi3k PI3K pi3k->akt survival Cell Survival & Proliferation akt->survival apoptosis Apoptosis akt->apoptosis Inhibition

<p style="text- </div>

Application Notes and Protocols: Flow Cytometry Analysis of CLR1404 Uptake in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLR1404 is a novel, tumor-targeting small molecule that belongs to the class of alkylphosphocholine (APC) analogs.[1][2][3] It serves as a versatile platform for both cancer imaging and therapy by delivering radioisotopes to malignant cells.[2][4][5][6] A key feature of CLR1404 is its selective uptake and prolonged retention in a wide array of cancer cells, including cancer stem cells, while exhibiting minimal uptake in normal, healthy cells.[7] This tumor selectivity is attributed to its affinity for lipid rafts, which are specialized microdomains rich in cholesterol and sphingolipids that are more abundant on the surface of cancer cells compared to normal cells.[7]

This document provides detailed application notes and protocols for the analysis of CLR1404 uptake in cancer cells using flow cytometry, a powerful technique for single-cell analysis.[8][9] For the purpose of flow cytometry, a fluorescent analog of CLR1404, namely CLR1501, is utilized.[4][5][7] These protocols are intended to guide researchers in quantifying the uptake of this promising anti-cancer agent and understanding its cellular mechanisms.

Mechanism of Action and Signaling Pathway

CLR1404's selective entry into cancer cells is primarily mediated by lipid rafts, which act as portals for its internalization.[7] Once inside the cell, CLR1404 exerts its anti-cancer effects, in part, by interfering with critical cell signaling pathways. Notably, CLR1404 has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a key regulator of cancer cell survival, proliferation, and resistance to therapy.[3][10][11] Inhibition of this pathway by CLR1404 can lead to the induction of apoptosis (programmed cell death) in cancer cells.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CLR1404 CLR1404 LipidRaft Lipid Raft CLR1404->LipidRaft Uptake PI3K PI3K CLR1404_internal CLR1404 LipidRaft->CLR1404_internal Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival CLR1404_internal->PI3K Inhibition

CLR1404 Uptake and Signaling Pathway

Data Presentation: Quantitative Analysis of CLR1404 Uptake

The selective uptake of CLR1404 by cancer cells has been demonstrated across various cancer types. The following tables summarize the quantitative data on CLR1404 uptake as measured by flow cytometry and other imaging modalities.

Cell LineCancer TypeFold Uptake vs. Normal CellsReference
SK-N-ASNeuroblastoma13.5[7]
CHLA-20Neuroblastoma6.8[7]
U251Glioblastoma14.8 (T:N ratio)[4]
704.TOsteosarcoma2.8[1]
H2122Non-small cell lung cancerSignificant increase[1]
H1395Non-small cell lung cancerSignificant increase[1]

T:N ratio refers to the tumor-to-normal brain fluorescence ratio.

Experimental Protocols

Protocol 1: In Vitro Uptake of CLR1501 in Cancer Cells by Flow Cytometry

This protocol details the steps for analyzing the uptake of the fluorescent CLR1404 analog, CLR1501, in cultured cancer cells.

Materials:

  • Cancer cell line of interest

  • Normal (non-cancerous) cell line (for comparison)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • CLR1501 (fluorescent analog of CLR1404)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture: Culture cancer cells and normal cells in their respective appropriate complete media to about 80% confluency.

  • Cell Seeding: Seed the cells into 6-well plates or other suitable culture vessels and allow them to adhere overnight.

  • CLR1501 Incubation:

    • Prepare a working solution of CLR1501 in complete cell culture medium. A final concentration of 5 µM is often used.[1]

    • Aspirate the old medium from the cells and add the CLR1501-containing medium.

    • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Cell Harvesting:

    • After incubation, aspirate the CLR1501-containing medium.

    • Wash the cells twice with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to neutralize the trypsin.

    • Transfer the cell suspension to a conical tube.

  • Sample Preparation for Flow Cytometry:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL in cold PBS.

    • Transfer 500 µL of the cell suspension to a flow cytometry tube. Keep the samples on ice and protected from light until analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for detecting the fluorescence of CLR1501 (Excitation/Emission: ~500/517 nm).[5]

    • Use unstained cells (cells not treated with CLR1501) as a negative control to set the baseline fluorescence.

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

    • Analyze the data using appropriate flow cytometry software to determine the mean fluorescence intensity (MFI) of the cell populations. The MFI is proportional to the amount of CLR1501 taken up by the cells.

G A 1. Seed Cancer Cells B 2. Incubate with CLR1501 (5µM, 24h) A->B C 3. Wash and Harvest Cells B->C D 4. Resuspend in PBS C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Mean Fluorescence Intensity (MFI) E->F

References

Application Notes and Protocols for Caspase 3/7 Mediated Apoptosis Detection Following CLR1404 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLR1404 is a novel, tumor-targeted small molecule that belongs to the class of anti-tumor alkyl phospholipids.[1][2] It demonstrates broad applicability in oncology by selectively targeting cancer cells.[1] One of the key mechanisms of its anti-cancer effect is the induction of robust apoptosis, or programmed cell death, in various cancer cell lines.[1][2][3][4] This is associated with the inhibition of the PI3K/mTOR/Akt signaling pathway, a critical regulator of cancer cell survival.[4] A reliable method for quantifying apoptosis is the measurement of caspase 3 and caspase 7 activity, which are key executioner caspases in the apoptotic cascade.[5][6] This document provides detailed application notes and protocols for the detection of apoptosis using a caspase 3/7 assay in cancer cells treated with CLR1404.

Principle of the Assay

The caspase 3/7 assay utilizes a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is the recognition sequence for caspase 3 and 7.[7][8] In apoptotic cells, activated caspase 3 and 7 cleave this substrate, releasing a luminescent or fluorescent signal that is proportional to the amount of caspase activity.[9][10] This provides a quantitative measure of apoptosis induction. Commercially available kits, such as the Caspase-Glo® 3/7 Assay, provide a simple "add-mix-measure" format for this purpose.[7][9]

Data Presentation

The following table summarizes quantitative data on caspase 3/7 activity in neuroblastoma cell lines following treatment with CLR1404. Data is presented as the fold increase in luminescence compared to untreated control cells.

Cell LineCLR1404 Concentration (µM)Fold Increase in Caspase 3/7 Activity (Luminescence)
NB-110~2.5
15~4.0
20~5.5
NB-210~3.0
15~5.0
20~7.0
NB-310~2.0
15~3.5
20~4.5
Normal Cells (Control)10-20No significant increase

Data is representative and compiled from published studies. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

This section provides a detailed protocol for a caspase 3/7 assay using a commercially available luminescent kit (e.g., Caspase-Glo® 3/7 Assay) to detect apoptosis in cancer cells treated with CLR1404.

Materials
  • Cancer cell line of interest (e.g., neuroblastoma cell lines)

  • Appropriate cell culture medium and supplements (e.g., FBS)

  • CLR1404

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • 96-well white-walled, clear-bottom microplates suitable for luminescence readings

  • Multichannel pipette

  • Luminometer

  • Sterile, disposable laboratory consumables (pipette tips, tubes, etc.)

  • Positive control for apoptosis (e.g., staurosporine)

Experimental Procedure
  • Cell Seeding:

    • Culture cancer cells in the appropriate medium supplemented with fetal bovine serum.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well white-walled, clear-bottom plate at a density of 2 x 10^4 cells per well in a final volume of 100 µL.

    • Incubate the plate overnight in a 37°C, 5% CO2 incubator to allow for cell attachment.

  • CLR1404 Treatment:

    • Prepare a stock solution of CLR1404 in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of CLR1404 in cell culture medium to achieve the desired final concentrations (e.g., 2.5 µM, 5 µM, 10 µM, 15 µM, 20 µM).

    • Include wells for untreated controls (vehicle only) and a positive control (e.g., 1 µM staurosporine).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CLR1404 or controls.

    • Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO2.

  • Caspase 3/7 Assay:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

    • Following the manufacturer's instructions, add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.

    • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds to 2 minutes to ensure cell lysis and reagent mixing.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • The integration time for the luminescence reading should be optimized based on the instrument and signal intensity.

Data Analysis
  • Background Subtraction: If using wells without cells as a background control, subtract the average luminescence of the background wells from all other readings.

  • Calculate Fold Change: For each treatment condition, divide the average luminescence reading by the average luminescence reading of the untreated control wells. This will give the fold increase in caspase 3/7 activity.

  • Graphical Representation: Plot the fold change in caspase 3/7 activity against the concentration of CLR1404 to generate a dose-response curve.

Mandatory Visualizations

CLR1404_Apoptosis_Pathway CLR1404 CLR1404 LipidRafts Lipid Rafts CLR1404->LipidRafts Uptake PI3K_Akt PI3K/Akt Pathway LipidRafts->PI3K_Akt Inhibition Pro_Caspase37 Pro-Caspase 3/7 PI3K_Akt->Pro_Caspase37 Inhibition Caspase37 Activated Caspase 3/7 Pro_Caspase37->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: CLR1404 signaling pathway leading to apoptosis.

Caspase37_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture CellSeeding 2. Seed cells in 96-well plate CellCulture->CellSeeding CLR1404_Treatment 3. Treat cells with CLR1404 CellSeeding->CLR1404_Treatment AddReagent 4. Add Caspase 3/7 Reagent CLR1404_Treatment->AddReagent Incubate 5. Incubate at room temperature AddReagent->Incubate MeasureLuminescence 6. Measure Luminescence Incubate->MeasureLuminescence DataAnalysis 7. Analyze and plot data MeasureLuminescence->DataAnalysis

Caption: Experimental workflow for the caspase 3/7 assay.

References

Application of ¹³¹I-CLR1404 in Targeted Radiotherapy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹³¹I-CLR1404, also known as iopofosine I-131, is a promising small-molecule radiopharmaceutical agent designed for targeted radiotherapy of a broad spectrum of cancers.[1][2] It consists of a tumor-targeting moiety, a phospholipid ether (PLE) analog, covalently labeled with the cytotoxic radioisotope Iodine-131.[1] The PLE component facilitates selective uptake and prolonged retention in cancer cells, including cancer stem cells, while minimizing exposure to healthy tissues.[1][3] This document provides detailed application notes and experimental protocols for researchers investigating the use of ¹³¹I-CLR1404 in targeted radiotherapy studies.

Mechanism of Action

The tumor selectivity of CLR1404 is attributed to its interaction with lipid rafts, which are cholesterol and sphingolipid-rich microdomains within the cell membrane.[4][5] Cancer cells have been shown to have a significantly higher abundance of these lipid rafts compared to normal cells.[6] CLR1404, as a phospholipid ether analog, is readily incorporated into these rafts, leading to its accumulation within tumor cells.[5] Once internalized, the radioisotope ¹³¹I decays, emitting beta particles that induce localized DNA damage and subsequent cancer cell death.[1]

Mechanism of Action of ¹³¹I-CLR1404 cluster_extracellular Extracellular Space cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space 131I_CLR1404 ¹³¹I-CLR1404 Lipid_Raft Lipid Raft 131I_CLR1404->Lipid_Raft Uptake via Lipid Rafts Internalized_131I_CLR1404 Internalized ¹³¹I-CLR1404 Lipid_Raft->Internalized_131I_CLR1404 Internalization DNA_Damage DNA Damage Internalized_131I_CLR1404->DNA_Damage Beta Emission from ¹³¹I Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Leads to

Cellular uptake and cytotoxic mechanism of ¹³¹I-CLR1404.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ¹³¹I-CLR1404.

Table 1: Human Pharmacokinetics of ¹³¹I-CLR1404 (Single 370 MBq Dose)[7][8][9]
ParameterMean ValueUnit
Cmax72.2ng/mL
822hours
AUC(0-t)15753ng*hr/mL
Table 2: Human Dosimetry Estimates for ¹³¹I-CLR1404[9][10]
OrganAbsorbed Dose (mSv/MBq)
Red Marrow0.56
Spleen1.60
Liver1.09
Kidneys1.05

*An administered activity of approximately 740 MBq is predicted to deliver 400 mSv to the bone marrow.[7][8][9]

Table 3: Preclinical Dosimetry of ¹³¹I-CLR1404 in Pediatric Solid Tumor Murine Xenograft Models[11]
Organ (Pediatric Human Estimate)Absorbed Dose (mSv/MBq)
Heart Wall2.67 ± 0.28
Liver2.52 ± 0.38
Osteogenic Cells2.51 ± 0.20
Kidneys2.28 ± 0.32

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols to their specific cell lines, animal models, and laboratory conditions, while adhering to all relevant safety guidelines for handling radioactive materials.

Protocol 1: In Vitro Cellular Uptake Assay

This protocol is designed to quantify the uptake of ¹³¹I-CLR1404 in cultured cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • ¹³¹I-CLR1404

  • Uptake buffer (e.g., serum-free medium or PBS with 1% BSA)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Multi-well cell culture plates (e.g., 24-well)

  • Gamma counter

  • Scintillation fluid and vials

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

  • Pre-incubation: Add 0.5 mL of uptake buffer to each well and incubate for 30 minutes at 37°C to equilibrate the cells.

  • Initiation of Uptake: Aspirate the uptake buffer. Add fresh uptake buffer containing a known concentration of ¹³¹I-CLR1404 (e.g., 0.1-1.0 µCi/mL) to each well. For competition assays to determine specific uptake, add a high concentration of non-radiolabeled CLR1404 to a subset of wells.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add 0.5 mL of lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

  • Quantification: Transfer the lysate from each well to a scintillation vial. Add scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the cell-associated radioactivity as a percentage of the total added activity, normalized to the protein content or cell number in each well.

In Vitro Cellular Uptake Assay Workflow A Seed Cells in Multi-well Plate B Wash Cells with PBS A->B C Pre-incubate with Uptake Buffer B->C D Add ¹³¹I-CLR1404 C->D E Incubate at 37°C D->E F Terminate Uptake (Wash with Cold PBS) E->F G Lyse Cells F->G H Quantify Radioactivity (Gamma Counter) G->H I Data Analysis H->I

Workflow for the in vitro cellular uptake assay.
Protocol 2: In Vivo Biodistribution Study in a Murine Xenograft Model

This protocol describes the procedure for evaluating the biodistribution of ¹³¹I-CLR1404 in tumor-bearing mice.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for xenograft establishment

  • ¹³¹I-CLR1404

  • Anesthetic for animal procedures

  • Syringes and needles for injection

  • Dissection tools

  • Gamma counter

  • Weighing scale

Procedure:

  • Tumor Xenograft Establishment: Subcutaneously inject a suspension of tumor cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • ¹³¹I-CLR1404 Administration: Administer a known amount of ¹³¹I-CLR1404 (e.g., 5-10 µCi) to each mouse via tail vein injection.

  • Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48, 72, and 144 hours).[8]

  • Organ and Tissue Collection: At each time point, collect blood via cardiac puncture and dissect major organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, bone).

  • Weighing and Counting: Weigh each collected tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tissue. This is determined by dividing the radioactivity in the tissue by its weight and then by the total injected dose, multiplied by 100.

In Vivo Biodistribution Study Workflow A Establish Tumor Xenografts in Mice B Administer ¹³¹I-CLR1404 (i.v.) A->B C Euthanize Mice at Pre-determined Time Points B->C D Collect Organs and Tissues C->D E Weigh Tissues and Measure Radioactivity D->E F Calculate % Injected Dose per Gram (%ID/g) E->F

Workflow for the in vivo biodistribution study.
Protocol 3: Preclinical Targeted Radiotherapy Efficacy Study

This protocol outlines a study to assess the therapeutic efficacy of ¹³¹I-CLR1404 in a murine xenograft model.

Materials:

  • Tumor-bearing mice (as described in Protocol 2)

  • ¹³¹I-CLR1404

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

  • Animal weighing scale

Procedure:

  • Tumor Xenograft Establishment: Establish tumor xenografts as described in Protocol 2.

  • Group Allocation: Once tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Treatment Group: Administer a therapeutic dose of ¹³¹I-CLR1404 (dose to be determined from dosimetry studies) via tail vein injection.

    • Control Group: Administer an equivalent volume of vehicle control.

  • Monitoring:

    • Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.

    • Overall Health: Observe the animals daily for any signs of distress or toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or when a significant difference in tumor growth between groups is observed. Euthanize animals according to institutional guidelines.

  • Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to determine the significance of the difference in tumor growth between the treatment and control groups.

Radiotherapy Efficacy Study Workflow A Establish Tumor Xenografts B Randomize Mice into Treatment and Control Groups A->B C Administer ¹³¹I-CLR1404 or Vehicle B->C D Monitor Tumor Growth and Body Weight C->D E Statistical Analysis of Tumor Growth Inhibition D->E

Workflow for the preclinical radiotherapy efficacy study.

Safety Precautions

When working with ¹³¹I-CLR1404, it is imperative to follow all institutional and national regulations for handling radioactive materials. ¹³¹I is a beta and gamma emitter, and appropriate shielding (e.g., lead) and personal protective equipment (e.g., lab coat, gloves, safety glasses) must be used at all times. All work should be conducted in a designated radioactive materials laboratory with appropriate ventilation. Waste disposal must be in accordance with radiation safety protocols.

Conclusion

¹³¹I-CLR1404 is a promising agent for targeted radiotherapy with a well-defined mechanism of action and a favorable dosimetry profile. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals investigating the potential of this novel radiopharmaceutical. Rigorous adherence to these methodologies and safety precautions will ensure the generation of high-quality, reproducible data to further elucidate the therapeutic utility of ¹³¹I-CLR1404 in the treatment of cancer.

References

Application Notes and Protocols: Biodistribution and Dosimetry Assessment of ¹³¹I-CLR1404 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo biodistribution and dosimetry assessment of ¹³¹I-CLR1404, a novel radiopharmaceutical for cancer therapy. The protocols and data presented are compiled from preclinical and clinical studies to guide researchers in their evaluation of this promising agent.

Introduction to ¹³¹I-CLR1404

¹³¹I-CLR1404, also known as iopofosine I 131, is a small-molecule radiopharmaceutical that combines a cancer-targeting phospholipid ether (PLE) analog with the cytotoxic radioisotope iodine-131.[1][2] This innovative agent is designed for the targeted delivery of radiation to malignant cells, including cancer stem cells, with minimal uptake in normal tissues.[1][3] The underlying mechanism of its tumor selectivity is attributed to the elevated levels of lipid rafts in the plasma membranes of cancer cells, which are 6 to 10 times more abundant than in normal cells.[3] These lipid rafts facilitate the entry and accumulation of CLR1404.[3] Once inside the cancer cell, the cytotoxic effects of the emitted radiation from ¹³¹I lead to cell death.[1][4]

Signaling Pathway for Selective Uptake

The selective accumulation of CLR1404 in tumor cells is a key feature of its therapeutic potential. The following diagram illustrates the proposed mechanism of uptake.

cluster_0 Normal Cell cluster_1 Cancer Cell Normal Cell Membrane Normal Cell Membrane Low Lipid Rafts Low Concentration of Lipid Rafts CLR1404_normal CLR1404 CLR1404_normal->Low Lipid Rafts Low Uptake Cancer Cell Membrane Cancer Cell Membrane High Lipid Rafts High Concentration of Lipid Rafts CLR1404_cancer CLR1404 CLR1404_cancer->High Lipid Rafts High Uptake & Retention CLR1404_extracellular ¹³¹I-CLR1404 (in bloodstream)

Selective uptake of CLR1404 in cancer cells.

Preclinical In Vivo Biodistribution Studies

Preclinical biodistribution studies are crucial for determining the pharmacokinetics, tumor-targeting capabilities, and off-target accumulation of a radiopharmaceutical. The following is a generalized protocol for conducting such studies with ¹³¹I-CLR1404 in rodent models.

Experimental Workflow for Preclinical Biodistribution

cluster_0 Animal Model Preparation cluster_1 Radiopharmaceutical Administration cluster_2 Data Collection cluster_3 Data Analysis A Tumor Cell Implantation (e.g., subcutaneous xenograft) B Tumor Growth Monitoring A->B C Intravenous Injection of ¹³¹I-CLR1404 B->C D Imaging at Predetermined Time Points (e.g., PET/CT or SPECT/CT) C->D E Euthanasia and Tissue Harvesting D->E F Weighing of Tissues E->F G Gamma Counting of Tissues F->G H Calculation of % Injected Dose per Gram (%ID/g) G->H I Generation of Time-Activity Curves H->I

Workflow for preclinical in vivo biodistribution.
Detailed Protocol for Preclinical Biodistribution

1. Animal Model Preparation:

  • Establish tumor xenografts in immunocompromised mice (e.g., NSG mice) by subcutaneously injecting a suspension of cancer cells.[3]

  • Monitor tumor growth until tumors reach a suitable size for the study.

2. Radiolabeling:

  • Synthesize ¹³¹I-CLR1404 with high radiochemical purity (>96%) and specific activity.[3]

3. Administration of ¹³¹I-CLR1404:

  • Administer a single intravenous injection of ¹³¹I-CLR1404 to the tumor-bearing mice.[3]

4. In Vivo Imaging (Optional but Recommended):

  • Perform longitudinal PET/CT or SPECT/CT imaging at various time points post-injection (e.g., 48, 72, 144, 168 hours) to visualize the whole-body distribution of the radiopharmaceutical.[3]

5. Ex Vivo Biodistribution:

  • At predetermined time points, euthanize the animals.

  • Harvest organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Preclinical Biodistribution Data

The following table summarizes the peak uptake of ¹²⁴I-CLR1404 (a PET imaging surrogate for ¹³¹I-CLR1404) in various pediatric solid tumor xenograft models.[3]

Tumor ModelTime of Peak Uptake (hours)Tumor Uptake (%ID/g)Liver Uptake (%ID/g)Kidney Uptake (%ID/g)
Rh30 (Rhabdomyosarcoma)48-727.44 ± 1.78~2.5~3.0
TC71 (Ewing Sarcoma)48-724.72 ± 1.12~2.5~3.0
CHLA20 (Neuroblastoma)1444.51 ± 1.30~2.0~2.5
NB1691 (Neuroblastoma)1445.85 ± 1.07~2.0~2.5

Clinical Dosimetry Assessment

Dosimetry studies in humans are essential to determine the radiation absorbed dose to various organs and to establish a safe and effective therapeutic dose.

Logical Steps for Clinical Dosimetry Calculation

A Administer a Dosimetric Dose of ¹³¹I-CLR1404 (e.g., 370 MBq) B Acquire Serial Whole-Body Planar Scintigraphy Images A->B C Define Regions of Interest (ROIs) for Source Organs B->C D Generate Time-Activity Curves for Each Source Organ C->D E Calculate Time-Integrated Activity (Residence Times) D->E F Utilize Dosimetry Software (e.g., OLINDA/EXM) E->F G Calculate Absorbed Dose Estimates (mSv/MBq) F->G

Methodology for clinical dosimetry calculation.
Detailed Protocol for Clinical Dosimetry

1. Patient Preparation:

  • Administer thyroid-blocking agents to protect the thyroid gland from free ¹³¹I.[5]

2. Administration of ¹³¹I-CLR1404:

  • Administer a single intravenous injection of a known activity of ¹³¹I-CLR1404 (e.g., 370 MBq for a dosimetry study).[5][6]

3. Imaging:

  • Perform whole-body planar nuclear medicine scans at multiple time points post-injection (e.g., 15-35 minutes, 4-6, 18-24, 48, 72, 144 hours, and 14 days).[5][6]

  • Optional SPECT/CT imaging can be performed for better tumor localization and quantification.[5][6]

4. Pharmacokinetic Analysis:

  • Collect blood and urine samples to evaluate the plasma pharmacokinetics and renal clearance of ¹³¹I-CLR1404.[5][6]

5. Dosimetry Calculations:

  • Draw regions of interest (ROIs) around source organs on the sequential images.

  • Generate time-activity curves for each source organ.

  • Calculate the time-integrated activity (residence time) for each organ.

  • Use a dosimetry software package, such as OLINDA/EXM, and the RADAR method to calculate the absorbed dose estimates for target organs.[5][6]

Human Dosimetry Data

The following table presents the average absorbed dose estimates for various organs from a Phase 1 clinical trial in patients with advanced solid tumors who received a single 370 MBq dose of ¹³¹I-CLR1404.[5]

OrganAbsorbed Dose (mSv/MBq)
Spleen1.60
Liver1.09
Kidneys1.05
Red Marrow0.56

Based on these data, an administered activity of approximately 740 MBq is predicted to deliver 400 mSv to the bone marrow, which is considered the dose-limiting organ.[5]

Conclusion

¹³¹I-CLR1404 demonstrates selective uptake and prolonged retention in tumors with a favorable dosimetry profile.[3][5] The data and protocols presented herein provide a foundation for further research and development of this promising targeted radiopharmaceutical. These guidelines can assist researchers in designing and executing robust in vivo studies to further elucidate the therapeutic potential of ¹³¹I-CLR1404 across a range of malignancies.

References

Troubleshooting & Optimization

troubleshooting CLR1404 experiments for inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CLR1404 and its analogs. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is CLR1404 and how does it work?

A1: CLR1404, chemically known as 18-(p-[¹²⁷I]iodophenyl)octadecyl phosphocholine, is a novel, tumor-targeting small molecule.[1] It belongs to the class of anti-tumor alkylphospholipids.[1] Its mechanism of action involves selective uptake and retention in cancer cells, which is mediated by lipid rafts, specialized regions of the cell membrane rich in cholesterol and sphingolipids.[2] This targeted delivery allows for the delivery of either an imaging agent (like ¹²⁴I) or a therapeutic radioisotope (like ¹³¹I) directly to tumor cells, including cancer stem cells.[3][4]

Q2: What are the common applications of CLR1404 in research?

A2: CLR1404 and its analogs are used in a variety of preclinical and clinical research applications, including:

  • In vitro cytotoxicity assays: To determine the dose-dependent anti-cancer effects of CLR1404 on various cancer cell lines.

  • Cellular uptake studies: Using fluorescently labeled analogs like CLR1501 to quantify and visualize uptake by flow cytometry and fluorescence microscopy.

  • In vivo tumor imaging: Utilizing radio-iodinated versions like ¹²⁴I-CLR1404 for PET/CT imaging to assess tumor selectivity and biodistribution in animal models.[1]

  • Preclinical therapy studies: Employing therapeutically active versions like ¹³¹I-CLR1404 to evaluate anti-tumor efficacy in xenograft models.

Q3: What is the proposed signaling pathway affected by CLR1404?

A3: CLR1404 is known to be an anti-tumor alkyl phospholipid (APL). A key mechanism of APLs is the inhibition of the PI3K/mTOR/Akt signaling pathway, which is crucial for cancer cell survival. Akt, a serine/threonine kinase downstream of PI3K, is a well-characterized target of APLs and a key regulator of apoptosis.[1] Treatment with CLR1404 has been shown to be associated with Akt inhibition, leading to robust apoptosis and cell death in cancer cell lines.[5]

CLR1404 CLR1404 LipidRaft Lipid Raft CLR1404->LipidRaft Enters cell via PI3K PI3K LipidRaft->PI3K Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival CellSurvival Akt->CellSurvival Promotes

CLR1404 Signaling Pathway

Troubleshooting Guides

Inconsistent Cellular Uptake of CLR1404

Variability in the uptake of CLR1404 or its fluorescent analogs can be a significant source of inconsistent experimental results.

Potential Cause Troubleshooting Steps
Cell Culture Conditions Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift. Cell Density: Ensure consistent cell seeding density across experiments, as confluency can affect lipid raft formation and endocytosis.
Lipid Raft Integrity Cholesterol Depletion: Avoid using media or supplements that could deplete membrane cholesterol, as this can disrupt lipid rafts and reduce CLR1404 uptake.[3] Serum Concentration: Maintain a consistent serum concentration in your culture medium, as serum components can influence membrane composition.
Experimental Procedure Incubation Time: Optimize and standardize the incubation time for CLR1404 treatment. Shorter or longer times can lead to variability. Washing Steps: Ensure consistent and gentle washing procedures to remove unbound CLR1404 without dislodging cells.
Issues with Fluorescently Labeled CLR1404 Analogs (e.g., CLR1501)

When using fluorescent analogs for microscopy or flow cytometry, several issues can lead to inconsistent or difficult-to-interpret results.

Potential Cause Troubleshooting Steps
Low Fluorescence Signal Antibody/Probe Concentration: Titrate the concentration of the fluorescent analog to find the optimal signal-to-noise ratio. Photobleaching: Minimize exposure to excitation light. Use an anti-fade mounting medium for microscopy.[1] Consider using more photostable fluorophores if available.
High Background Fluorescence Autofluorescence: Include an unstained control to assess the level of cellular autofluorescence. Consider using a quenching agent if autofluorescence is high.[1] Non-specific Binding: Ensure adequate blocking steps and optimize washing procedures to remove unbound fluorescent analog.
Inconsistent Staining Cell Permeabilization (for intracellular targets): If applicable, ensure your permeabilization protocol is consistent and effective. Fixation: The choice of fixative and fixation time can impact fluorescence. Optimize and standardize your fixation protocol.
Variable Results in Cytotoxicity Assays (e.g., MTT, LDH)

Inconsistent results in cytotoxicity assays can arise from various factors related to both the compound and the assay itself.

Potential Cause Troubleshooting Steps
Assay-Specific Issues Edge Effects: Avoid using the outer wells of 96-well plates for experimental data, as they are prone to evaporation. Fill these wells with sterile PBS or media. High Background Absorbance: For MTT assays, high background can be caused by contamination or interference from media components.[6]
Cell-Related Factors Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. Cell Health: Use healthy, actively dividing cells for your experiments.
Compound-Related Factors Compound Stability: Prepare fresh dilutions of CLR1404 for each experiment, as repeated freeze-thaw cycles can degrade the compound. Incubation Time: Perform a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect in your specific cell line.

Experimental Protocols

Cellular Uptake Assay via Flow Cytometry

This protocol is adapted for the use of a fluorescent CLR1404 analog, such as CLR1501.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of the fluorescent CLR1404 analog. A starting concentration of 5 µM is recommended.[7]

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO₂. A 16-19 hour incubation has been previously reported.[7]

  • Washing: After incubation, gently aspirate the medium and wash the cells twice with ice-cold PBS.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

  • Staining (Optional): If desired, stain for viability using a dye such as Propidium Iodide (PI) or DAPI.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, using an appropriate laser and filter set for the fluorophore. Gate on the live, single-cell population and quantify the mean fluorescence intensity (MFI).

cluster_0 Day 1 cluster_1 Day 2 Seed Seed Cells Treat Treat with Fluorescent CLR1404 Seed->Treat Incubate Incubate Treat->Incubate Wash Wash Incubate->Wash Detach Detach Cells Wash->Detach Analyze Flow Cytometry Analysis Detach->Analyze

Flow Cytometry Workflow
In Vitro Cytotoxicity Assay (MTT)

This protocol provides a general framework for assessing the cytotoxic effects of CLR1404.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CLR1404 in complete culture medium. Remove the old medium from the wells and add 100 µL of the CLR1404 dilutions. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. An effective concentration of ≥ 15 µM for 24 hours has been noted to significantly lower tumor cell viability.[7]

  • MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Start Start SeedCells Seed Cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h TreatCLR1404 Treat with CLR1404 (and controls) Incubate24h->TreatCLR1404 IncubateTreatment Incubate for 24/48/72h TreatCLR1404->IncubateTreatment AddMTT Add MTT Reagent IncubateTreatment->AddMTT IncubateMTT Incubate 3-4h AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance End End ReadAbsorbance->End

MTT Assay Workflow

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of CLR1404.

Table 1: In Vitro Efficacy of CLR1404

ParameterValueNotes
Effective Concentration≥ 15 µMConcentration leading to significantly lower tumor cell viability at 24 hours.[7]
Cellular UptakeTime-dependentMeasured using fluorescently labeled CLR1501.[7]
Apoptosis InductionDose-dependentConfirmed by caspase 3/7 assays.[7]

Table 2: In Vivo Therapeutic Efficacy of CLR1404 in a Mouse Flank Xenograft Model

ParameterValueNotes
Therapeutic Dose10 mg/kg and 30 mg/kgAdministered intravenously once weekly for 7 weeks.[5]
OutcomeSignificant inhibition of tumor growth rateCompared to control cohorts (P<0.001).[5]
ToxicityNo drug-related hematotoxicity or other noticeable adverse effectsMonitored via complete blood counts and animal health parameters.[5]

Table 3: Pharmacokinetic and Dosimetry Data of ¹³¹I-CLR1404 in Humans (Phase 1)

ParameterMean ValueUnit
Administered Activity370MBq
Red Marrow Absorbed Dose0.56mSv/MBq
Predicted Activity for 400 mSv to Marrow~740MBq
Plasma Cmax72.2ng/mL[8]
Plasma Half-life (t½)822hours[8]
Plasma AUC(0-t)15753ng·hr/mL[8]

References

CLR1404 Technical Support Center: Optimizing Therapeutic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of CLR1404 for maximum therapeutic effect. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CLR1404?

CLR1404 is a novel, tumor-targeted small molecule that belongs to the class of anti-tumor alkyl phospholipids.[1][2] Its mechanism of action is twofold:

  • Selective Uptake and Retention: CLR1404 is selectively incorporated and retained by cancer cells. This selectivity is attributed to its affinity for lipid rafts, which are specialized membrane microdomains abundant in cancer cells.[1][3]

  • Induction of Apoptosis: CLR1404 induces programmed cell death (apoptosis) in cancer cells. This is achieved through the inhibition of the PI3K/mTOR/Akt signaling pathway, a critical regulator of cancer cell survival.[1][4]

When radiolabeled with isotopes like Iodine-131 (¹³¹I-CLR1404), it delivers targeted radiation to malignant cells, further enhancing its anti-tumor effect.[5][6]

Q2: What are the key considerations for CLR1404 dosage optimization in preclinical studies?

Optimizing CLR1404 dosage in preclinical models is crucial for translating findings to clinical settings. Key considerations include:

  • Dose-Response Relationship: Establishing a clear relationship between the administered dose and the desired therapeutic effect (e.g., tumor growth inhibition, induction of apoptosis).

  • Toxicity Profile: Assessing potential side effects, such as hematotoxicity and gastrointestinal issues, at different dose levels.[1]

  • Route and Schedule of Administration: Determining the most effective route (e.g., intravenous injection) and frequency of administration.[1][2]

Q3: What are the reported dose-limiting toxicities (DLTs) for ¹³¹I-CLR1404 in clinical trials?

In Phase 1 clinical trials involving patients with advanced solid tumors, the primary dose-limiting toxicities observed at doses of 31.25 mCi/m² and greater were thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[7][8]

Q4: How is the biodistribution and dosimetry of radiolabeled CLR1404 assessed?

The biodistribution and dosimetry of radiolabeled CLR1404 (e.g., ¹²⁴I-CLR1404 for PET imaging or ¹³¹I-CLR1404 for therapy) are typically assessed using whole-body imaging techniques.[9][10][11][12] This involves:

  • Administering a dosimetric dose of the radiolabeled compound.[9][13]

  • Performing whole-body scans at multiple time points post-injection to track its distribution and clearance.[9][10][11][12]

  • Calculating the radiation absorbed dose in different organs and tumors using software like OLINDA/EXM.[4][10][11][14]

Troubleshooting Guides

Problem: High variability in CLR1404 uptake in in vitro cell culture experiments.

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Ensure that cells are in the logarithmic growth phase and that the cell density is consistent across experiments. Use a standardized serum concentration in the culture medium, as serum components can affect drug uptake.

  • Possible Cause: Differences in lipid raft composition among cell lines.

    • Solution: Characterize the lipid raft content of your cell lines. Cell lines with higher lipid raft density may exhibit greater CLR1404 uptake.[1]

Problem: Inconsistent tumor growth inhibition in in vivo xenograft models.

  • Possible Cause: Variability in tumor size at the start of treatment.

    • Solution: Randomize animals into treatment groups only after tumors have reached a specific, uniform size.

  • Possible Cause: Issues with intravenous injection technique.

    • Solution: Ensure proper tail vein injection to guarantee the full dose enters circulation. Practice the injection technique to minimize variability.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CLR1404 and its radioiodinated forms.

Table 1: In Vitro Efficacy of CLR1404 in Neuroblastoma Cell Lines [1][4]

ParameterValueNotes
Effective Concentration≥ 15 µMConcentration leading to significantly lower tumor cell viability at 24 hours.
Cellular UptakeTime-dependentMeasured using fluorescently labeled CLR1501.
Apoptosis InductionDose-dependentConfirmed by caspase 3/7 assays.

Table 2: In Vivo Efficacy of CLR1404 in a Neuroblastoma Xenograft Model [1][2][4]

ParameterValueNotes
Therapeutic Dose10 mg/kg and 30 mg/kgAdministered intravenously once weekly for 7 weeks.
OutcomeSignificant inhibition of tumor growth rate (P<0.001)Compared to control cohorts.
ToxicityNo drug-related hematotoxicity or other noticeable adverse effectsMonitored via complete blood counts and animal health parameters.

Table 3: Pharmacokinetic and Dosimetry Data of ¹³¹I-CLR1404 in Humans (Phase 1) [10][11][12][14]

ParameterMean ValueUnit
Administered Activity370MBq
Red Marrow Absorbed Dose0.56mSv/MBq
Plasma Half-life (t½)822hours
Cmax72.2ng/mL
AUC(0-t)15753ng·hr/mL

Table 4: Clinical Dose Escalation of ¹³¹I-CLR1404 [7][8][9][13]

Dose LevelNotes
12.5 mCi/m²Starting dose in the therapy phase of a dose-escalation study.
31.25 mCi/m²Dose at which dose-limiting toxicities (thrombocytopenia and neutropenia) were observed.

Experimental Protocols

1. In Vitro Cell Viability (MTT) Assay [1]

  • Cell Seeding: Seed neuroblastoma cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • CLR1404 Treatment: Treat the cells with various concentrations of CLR1404 (e.g., 0, 5, 10, 15, 20, 30 µM) in a medium supplemented with 2% FBS for 24 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

2. In Vivo Xenograft Study [1][2][4]

  • Cell Implantation: Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1x10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Calculate volume using the formula: (width² x length)/2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • CLR1404 Administration: Administer CLR1404 intravenously once weekly at the desired doses (e.g., 10 mg/kg and 30 mg/kg) for a specified duration (e.g., 7 weeks). The control group receives a vehicle control.

  • Toxicity Monitoring: Monitor animal health, including body weight and signs of toxicity. Collect blood samples at various time points for complete blood counts to assess hematotoxicity.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study for tumor analysis.

3. Human Dosimetry Study with ¹³¹I-CLR1404 [10][11][12]

  • Patient Enrollment: Enroll patients with relapsed or refractory advanced solid tumors.

  • Thyroid Protection: Administer thyroid protection medication (e.g., potassium iodide) starting 24 hours prior to the injection of ¹³¹I-CLR1404 and continuing for 14 days.[3][9][12][13]

  • ¹³¹I-CLR1404 Administration: Administer a single intravenous injection of 370 MBq of ¹³¹I-CLR1404 over at least 10 minutes.[10][11][12]

  • Whole-Body Imaging: Perform whole-body planar nuclear medicine scans at multiple time points post-injection (e.g., 15-35 minutes, 4-6, 18-24, 48, 72, 144 hours, and 14 days).[10][11][12]

  • Urine Collection: Collect all urine for 14 days post-injection to evaluate renal clearance.[10][11]

  • Dosimetry Calculation: Calculate organ-specific residence times from the imaging data and use software like OLINDA/EXM to generate radiation absorbed dose estimates.[4][10][11]

Visualizations

CLR1404_Signaling_Pathway CLR1404 CLR1404 LipidRafts Lipid Rafts CLR1404->LipidRafts Selectively Targets PI3K PI3K LipidRafts->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Apoptosis Inhibits

Caption: CLR1404 Signaling Pathway.

Experimental_Workflow_In_Vivo cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Implantation Cell Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization CLR1404_Admin CLR1404 Administration Randomization->CLR1404_Admin Toxicity_Monitoring Toxicity Monitoring CLR1404_Admin->Toxicity_Monitoring Endpoint_Analysis Endpoint Analysis Toxicity_Monitoring->Endpoint_Analysis Logical_Relationship_Dosage_Optimization Dose CLR1404 Dose Therapeutic_Effect Therapeutic Effect (Tumor Regression) Dose->Therapeutic_Effect Increases Toxicity Toxicity (e.g., Hematotoxicity) Dose->Toxicity Increases Optimal_Dose Optimal Therapeutic Dose Therapeutic_Effect->Optimal_Dose Maximizes Toxicity->Optimal_Dose Minimizes

References

CLR1404 Technical Support Center: Managing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CLR1404. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential off-target effects of CLR1404 in normal tissues during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CLR1404 and its selectivity for tumor cells?

CLR1404 is a synthetic alkylphosphocholine analog that demonstrates remarkable tumor selectivity.[1][2] Its mechanism of action is primarily attributed to its selective uptake and retention in cancer cells via lipid rafts, which are significantly more abundant in the membranes of cancer cells compared to normal, healthy cells.[1] Once inside the cancer cell, CLR1404 is believed to interfere with lipid homeostasis and inhibit the Akt signaling pathway, ultimately leading to apoptosis and cell death.[1][2][3] This targeted uptake mechanism is a key factor in sparing normal cells.[1][2][3]

Q2: What are the known off-target effects of CLR1404 in normal tissues based on clinical and pre-clinical studies?

The primary off-target effects of the radiolabeled form of CLR1404 ([¹³¹I]-CLR1404) observed in human clinical trials are hematological toxicities.[4] Specifically, dose-limiting toxicities have been identified as grade 4 thrombocytopenia (low platelet count) and grade 4 neutropenia (low neutrophil count).[4] It is important to note that in some preclinical animal models, such as mouse xenograft models of neuroblastoma, CLR1404 was administered without causing drug-related hematotoxicity or other noticeable adverse effects at the tested doses.[1][2]

Q3: Are there established methods to mitigate the hematological toxicity of CLR1404 in a research setting?

Currently, specific, validated protocols for the direct mitigation of CLR1404-induced myelosuppression in a research setting are still under investigation.[4] However, standard laboratory practices for monitoring and managing hematological toxicity during drug development should be implemented. This includes careful dose-escalation studies, regular monitoring of blood counts, and potentially exploring supportive care measures.

Q4: How can I monitor for potential off-target effects of CLR1404 in my in vivo experiments?

Regular monitoring of animal health is crucial. Key parameters to track include:

  • Complete Blood Counts (CBCs): Perform regular blood draws to monitor platelet, neutrophil, and other key blood cell counts.

  • Body Weight and General Health: Monitor for changes in body weight, activity levels, and overall appearance.

  • Histopathological Analysis: Upon completion of the study, conduct a thorough histopathological examination of major organs and tissues to identify any potential abnormalities.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Significant decrease in platelet and/or neutrophil counts in treated animals. Myelosuppressive effects of [¹³¹I]-CLR1404.1. Reduce the administered dose of [¹³¹I]-CLR1404 in subsequent cohorts. 2. Increase the frequency of blood count monitoring to track the kinetics of myelosuppression and recovery. 3. Consider co-administration of supportive care agents (e.g., hematopoietic growth factors), though this would be an experimental variable.
Unexpected toxicity or adverse effects in animal models at doses previously reported as safe. Differences in animal strain, age, or underlying health conditions. Model-specific sensitivity.1. Verify the formulation and dosage of CLR1404. 2. Conduct a pilot dose-ranging study in your specific animal model to establish the maximum tolerated dose (MTD). 3. Perform detailed histopathological analysis of affected tissues to understand the nature of the toxicity.
In vitro toxicity observed in normal cell lines. High concentrations of CLR1404 exceeding the selective uptake threshold. Off-target mechanism independent of lipid raft density.1. Perform a dose-response curve to determine the IC50 in both cancer and normal cell lines to confirm the therapeutic window. 2. Investigate the expression levels of lipid rafts in your normal cell lines compared to the cancer cell lines. 3. Explore alternative mechanisms of uptake and toxicity in the affected normal cells.

Quantitative Data Summary

Table 1: Dose-Limiting Toxicities of [¹³¹I]-CLR1404 in a Phase 1 Clinical Trial

Dose LevelDose-Limiting Toxicities (DLTs)
37.5 mCi/m²Grade 4 Thrombocytopenia, Grade 4 Neutropenia
31.25 mCi/m²Grade 4 Thrombocytopenia, Grade 3 Neutropenia with fever
Data sourced from a Phase 1 study in patients with advanced solid tumors.[4]

Table 2: Effect of CLR1404 on Neuroblastoma Xenograft Tumor Growth

Treatment GroupDosageOutcome
ControlExcipient only-
CLR140410 mg/kg (weekly)Significantly decreased tumor growth rate (P<0.001)
CLR140430 mg/kg (weekly)Significantly decreased tumor growth rate (P<0.001)
No drug-related hematotoxicity or other noticeable adverse effects were observed in this study.[1][2]

Experimental Protocols

1. Protocol for Assessing Hematological Toxicity in Animal Models

  • Objective: To monitor the effect of CLR1404 on peripheral blood counts.

  • Procedure:

    • Collect a baseline blood sample (e.g., via tail vein or saphenous vein) from each animal prior to the first dose of CLR1404.

    • Administer CLR1404 according to the experimental plan.

    • Collect blood samples at regular intervals post-treatment (e.g., weekly).

    • Analyze blood samples for complete blood counts (CBC), including platelet and neutrophil counts, using an automated hematology analyzer.

    • Graph the changes in blood counts over time for each treatment group compared to the control group.

2. Protocol for Investigating the Mechanism of Action (Akt Inhibition)

  • Objective: To determine if CLR1404 inhibits Akt phosphorylation in target cells.

  • Procedure:

    • Culture cancer cells and, as a control, normal cells of a similar tissue origin.

    • Treat the cells with varying concentrations of CLR1404 for a specified time period.

    • Lyse the cells and collect the protein extracts.

    • Perform Western blotting on the protein extracts.

    • Probe the Western blots with antibodies against total Akt and phosphorylated Akt (p-Akt).

    • Quantify the band intensities to determine the ratio of p-Akt to total Akt in treated versus untreated cells. A decrease in this ratio indicates inhibition of the Akt pathway.

Visualizations

CLR1404_Mechanism_of_Action CLR1404 Mechanism of Action cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm CLR1404 CLR1404 LipidRaft Lipid Raft CLR1404->LipidRaft Binds to Uptake Selective Uptake LipidRaft->Uptake Mediates pAkt p-Akt (Active) Uptake->pAkt Inhibits Akt Akt Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Suppresses

Caption: Proposed mechanism of CLR1404 leading to apoptosis in cancer cells.

Experimental_Workflow_Toxicity_Assessment Experimental Workflow for In Vivo Toxicity Assessment start Start: Acclimate Animals baseline Collect Baseline Blood Samples (CBC) start->baseline treatment Administer CLR1404 or Vehicle Control baseline->treatment monitoring Weekly Monitoring: - Body Weight - Clinical Signs - Blood Collection (CBC) treatment->monitoring endpoint Study Endpoint monitoring->endpoint After final dose/observation period data_analysis Data Analysis: - Hematology - Body Weight Curves - Pathology Reports monitoring->data_analysis necropsy Necropsy & Tissue Collection endpoint->necropsy histology Histopathological Analysis necropsy->histology histology->data_analysis conclusion Conclusion on Toxicity Profile data_analysis->conclusion

Caption: Workflow for assessing CLR1404 off-target toxicity in animal models.

Troubleshooting_Logic Troubleshooting Logic for Hematological Toxicity start Observe Significant Myelosuppression q1 Is the dose consistent with published safe levels? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the animal model known to be sensitive? a1_yes->q2 action_dose Action: Reduce Dose a1_no->action_dose a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No action_model Action: Consider model-specific tolerance. Increase monitoring. a2_yes->action_model action_investigate Action: Investigate other factors (e.g., formulation, animal health). a2_no->action_investigate

Caption: Decision tree for troubleshooting unexpected hematological toxicity.

References

dose-limiting toxicities of 131I-CLR1404 in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 131I-CLR1404 Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of 131I-CLR1404 observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is 131I-CLR1404?

A1: 131I-CLR1404, also known as iopofosine I 131, is an investigational radiopharmaceutical agent.[1][2] It combines a phospholipid ether (PLE) analog, which acts as a cancer-targeting delivery and retention vehicle, with the cytotoxic radioisotope iodine-131 (B157037).[2][3] The agent is designed to selectively deliver radiation to malignant cells, including cancer stem cells, while minimizing exposure to healthy tissues.[1][3]

Q2: What is the mechanism of action of 131I-CLR1404?

A2: 131I-CLR1404 is a phospholipid ether analog that selectively accumulates in cancer cells.[1] This selectivity is attributed to the higher abundance of lipid rafts in the plasma membranes of cancer cells compared to normal cells.[4] Once inside the cancer cell, the radioactive iodine-131 emits beta and gamma radiation, leading to DNA damage and ultimately cell death.[2] Preclinical studies suggest that its mechanism of action may also involve the inhibition of the Akt signaling pathway, leading to apoptosis.[4][5][6]

Q3: What are the primary dose-limiting toxicities (DLTs) observed with 131I-CLR1404 in clinical trials?

A3: The primary dose-limiting toxicities observed in clinical trials of 131I-CLR1404 are hematological, specifically thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[7][8]

Q4: At what dose levels were the dose-limiting toxicities observed?

A4: In a phase 1 study in patients with advanced solid tumors, DLTs were encountered at doses of 31.25 mCi/m² and 37.5 mCi/m².[7][8] Specifically, grade 4 thrombocytopenia and grade 4 neutropenia were observed at 37.5 mCi/m², and at 31.25 mCi/m², two DLTs (grade 4 thrombocytopenia and grade 3 neutropenia with fever) were reported.[7]

Q5: Were there any studies where dose-limiting toxicities were not observed?

A5: Yes, in an earlier phase 1 study, single administrations of 370 MBq (approximately 10 mCi) of 131I-CLR1404 were well tolerated by all subjects, and no severe adverse events or dose-limiting toxicities were reported.[9][10][11]

Q6: How is myelosuppression (bone marrow suppression) being addressed in clinical trials?

A6: To minimize myelosuppression, studies are exploring different dosing strategies.[7] One approach being investigated is a fractionated dosing regimen, which has shown enhanced tolerability and safety in patients with relapsed/refractory multiple myeloma.[12]

Troubleshooting Guides

Issue: Unexpectedly high levels of hematological toxicity are observed at a given dose.

Possible Cause 1: Patient-specific factors.

  • Recommendation: Review the patient's baseline hematological parameters and prior treatments. Patients who have received extensive prior chemotherapy or radiation may have reduced bone marrow reserve, making them more susceptible to myelosuppression.[13]

Possible Cause 2: Dosing calculation error.

  • Recommendation: Double-check all dose calculations, including body surface area (BSA) and any decay calculations for the radioisotope. Ensure accurate measurement of the administered activity.

Issue: Difficulty in determining the maximum tolerated dose (MTD) due to variability in patient tolerance.

Possible Cause 1: Heterogeneity of the patient population.

  • Recommendation: Analyze toxicity data based on patient subgroups (e.g., cancer type, prior therapies) to identify any populations that may be more sensitive.

Possible Cause 2: Single-dose administration schedule.

  • Recommendation: Consider implementing a fractionated dosing schedule. A phase 1b study in multiple myeloma patients suggested that a fractionated dose regimen could improve tolerability and safety.[12] This approach may allow for the administration of a higher total dose with less toxicity.

Quantitative Data Summary

Table 1: Summary of Dose-Limiting Toxicities (DLTs) in Phase 1 Clinical Trials of 131I-CLR1404

Clinical Trial IdentifierPatient PopulationDose LevelDLTs ObservedGrade of DLTsReference
NCT01495663Advanced Solid Tumors37.5 mCi/m²Thrombocytopenia, NeutropeniaGrade 4[7]
NCT01495663Advanced Solid Tumors31.25 mCi/m²Thrombocytopenia, Neutropenia with feverGrade 4, Grade 3[7]
NCT00925275Advanced Solid Tumors370 MBq (~10 mCi)None ReportedN/A[9][10][11]

Experimental Protocols

Protocol: Phase 1 Dose-Escalation Study in Advanced Solid Tumors (NCT01495663)

  • Objective: To determine the recommended dose of 131I-CLR1404 for treating advanced solid malignancies.[7]

  • Study Design: This was a phase 1, multi-center, open-label, dose-escalation study.[8] Patients received a dosimetric dose followed by a therapeutic dose 1-2 weeks later in an algorithmic escalation design.[7]

  • Patient Population: Patients with relapsed or refractory advanced solid tumors.[7]

  • Dosing Regimen: A starting dose of 12.5 mCi/m² was administered as a single intravenous infusion. Dose escalation in subsequent cohorts was initially in increments of 12.5 mCi/m².[13]

  • Safety Monitoring: Toxicity follow-up included weekly laboratory and clinical assessments.[7] Dose-limiting toxicities were defined as grade 4 thrombocytopenia and grade 4 neutropenia.[7]

  • Imaging: Single Photon Emission Computed Tomography (SPECT) scans were performed to assess the biodistribution of 131I-CLR1404.[7]

Protocol: Phase 1 Dosimetry and Safety Study (NCT00925275)

  • Objective: To determine the administered radioactivity expected to deliver 400 mSv to the bone marrow and to evaluate the pharmacokinetic and safety profiles of 131I-CLR1404.[10][11]

  • Study Design: This was a phase 1 study involving a single dose administration.[10][11]

  • Patient Population: Eight patients with refractory or relapsed advanced solid tumors.[10][11]

  • Dosing Regimen: A single intravenous injection of 370 MBq of 131I-CLR1404 was administered.[10][11]

  • Safety Monitoring: Clinical laboratory parameters were evaluated in blood and urine. Adverse events were monitored throughout the study.[10][11]

  • Pharmacokinetics and Dosimetry: Plasma pharmacokinetics were evaluated. Whole-body planar nuclear medicine scans were performed at multiple time points up to 14 days post-injection to determine dosimetry.[10][11]

Visualizations

DLT_Determination_Workflow cluster_enrollment Patient Enrollment cluster_dosing Dose Administration & Escalation cluster_toxicity Toxicity Assessment cluster_outcome Outcome P1 Patient with Relapsed/Refractory Advanced Solid Tumor D1 Administer Starting Dose (e.g., 12.5 mCi/m²) P1->D1 Enroll in Phase 1 Trial D2 Monitor for Toxicity (e.g., 56 days) D1->D2 T1 Observe for Adverse Events D2->T1 D3 Dose Escalation Decision (e.g., +12.5 mCi/m²) D3->D1 Treat Next Cohort T2 DLT Encountered? (e.g., Grade 4 Hematotoxicity) T1->T2 T3 No DLT T2->T3 No T4 DLT Confirmed T2->T4 Yes T3->D3 O1 Establish MTD/ Recommended Dose T4->O1

Caption: Workflow for Dose-Limiting Toxicity (DLT) determination in a Phase 1 dose-escalation trial of 131I-CLR1404.

References

how to prevent thyroid uptake of radioiodine from CLR1404

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the thyroid uptake of radioiodine when working with CLR1404.

Frequently Asked Questions (FAQs)

Q1: What is CLR1404 and why is thyroid protection necessary?

A1: CLR1404 is a small-molecule, broad-spectrum, cancer-targeted radiopharmaceutical.[1] It consists of a phospholipid ether (PLE) analog that acts as a delivery vehicle, covalently labeled with a radioisotope of iodine (such as 125I, 131I, or 124I).[2][3] While CLR1404 is designed for selective uptake and retention in malignant cells[4], a small amount of unbound or "free" radioiodine may be present in the preparation or released during metabolism.[5][6] The thyroid gland naturally absorbs iodine to produce hormones and does not distinguish between stable and radioactive iodine.[7][8] Therefore, if free radioiodine is present, the thyroid will absorb it, leading to unnecessary radiation exposure to the gland. To prevent this, a thyroid blockade is implemented.

Q2: How can thyroid uptake of radioiodine from CLR1404 be prevented?

A2: The standard and most effective method to prevent thyroid uptake of radioiodine is the administration of a stable, non-radioactive iodine compound.[5][9] This procedure, known as iodine thyroid blocking (ITB), saturates the thyroid gland with stable iodine.[7][9] This saturation minimizes the thyroid's ability to absorb the radioactive iodine from CLR1404.

Q3: What is the recommended agent for thyroid blockade?

A3: The most commonly used and recommended agent for thyroid blockade is potassium iodide (KI).[5][6] It is available in tablet form, as a saturated solution of potassium iodide (SSKI), or as Lugol's solution.[3][6]

Q4: When should the thyroid blocking agent be administered relative to CLR1404 injection?

A4: For optimal effectiveness, the thyroid blocking agent should be administered before the injection of CLR1404. Clinical studies with 131I-CLR1404 have initiated thyroid protective agents at least 24 hours prior to the administration of the study drug.[3] Administration of a stable iodine compound a few hours before exposure to radioiodine can block over 90% of radioiodine absorption by the thyroid.[6]

Q5: What is the duration of the thyroid blockade?

A5: In a phase 1 clinical trial of 131I-CLR1404, subjects received thyroid protection for 14 days following the injection of the drug.[3] This extended duration helps to protect the thyroid from any radioiodine that may be released over time as the body metabolizes CLR1404.

Q6: Are there any alternative thyroid blocking agents to potassium iodide?

A6: Yes, potassium perchlorate (B79767) has been used as an alternative for individuals who have known adverse effects to iodine.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Significant thyroid uptake of radioiodine observed in imaging studies despite thyroid blockade. Inadequate timing of blocking agent administration.Ensure that the first dose of the blocking agent is administered at least 24 hours prior to CLR1404 injection.
Insufficient dosage of the blocking agent.Verify that the correct dosage of the blocking agent is being used, according to the established protocol.
Patient non-compliance with the blocking protocol.Emphasize the importance of adhering to the prescribed regimen for the full duration.
Adverse reaction to the thyroid blocking agent. Iodine sensitivity or allergy.Discontinue the use of potassium iodide and consult with a medical professional. Consider using an alternative blocking agent like potassium perchlorate.[6]

Quantitative Data Summary

The following table summarizes the recommended dosages for thyroid blocking agents as found in clinical trials and literature.

Agent Dosage Timing Reference
Potassium Iodide (KI) Tablets130 mg orally once dailyStart at least 24 hours before CLR1404 injection and continue for 14 days after.[3]
Saturated Solution of Potassium Iodide (SSKI)4 drops orally three times dailyStart at least 24 hours before CLR1404 injection and continue for 14 days after.[3]
Lugol's Solution20 drops orally three times dailyStart at least 24 hours before CLR1404 injection and continue for 14 days after.[3]

Experimental Protocols

Protocol for Thyroid Blockade in Preclinical and Clinical Research with CLR1404

Objective: To prevent the thyroid uptake of free radioiodine associated with the administration of radioiodinated CLR1404.

Materials:

  • Potassium Iodide (KI) tablets (130 mg) OR

  • Saturated Solution of Potassium Iodide (SSKI) OR

  • Lugol's Solution

  • CLR1404 (radioiodinated)

  • Appropriate personal protective equipment (PPE) for handling radiopharmaceuticals.

Procedure:

  • Subject Screening: Ensure that the subject has no known allergy or sensitivity to iodine. If an iodine allergy is present, consider the use of potassium perchlorate as an alternative, following a specific protocol for that agent.

  • Initiation of Thyroid Blockade: At least 24 hours prior to the scheduled administration of CLR1404, begin the administration of the chosen thyroid blocking agent.

    • For Potassium Iodide Tablets: Administer one 130 mg tablet orally.

    • For SSKI: Administer 4 drops orally.

    • For Lugol's Solution: Administer 20 drops orally.

  • Continuation of Thyroid Blockade: Continue the administration of the thyroid blocking agent at the prescribed frequency (once daily for tablets, three times daily for solutions) on the day of CLR1404 administration and for the following 14 days.

  • Administration of CLR1404: Administer the radioiodinated CLR1404 as per the experimental or clinical protocol.

  • Monitoring: Monitor the subject for any adverse reactions to the thyroid blocking agent. In imaging studies, the thyroid region should be assessed to confirm the effectiveness of the blockade.

Visualizations

Thyroid_Blockade_Workflow cluster_pre Pre-CLR1404 Administration cluster_admin CLR1404 Administration cluster_post Post-CLR1404 Administration Start_Blockade Initiate Thyroid Blockade (e.g., Potassium Iodide) Time = -24 hours Administer_CLR1404 Administer Radioiodinated CLR1404 Time = 0 hours Start_Blockade->Administer_CLR1404 24 hours Continue_Blockade Continue Thyroid Blockade (Daily for 14 days) Administer_CLR1404->Continue_Blockade Post-injection

Caption: Workflow for Thyroid Blockade with CLR1404.

Signaling_Pathway cluster_blood Bloodstream cluster_thyroid Thyroid Gland CLR1404 Radioiodinated CLR1404 Target_Tumor Tumor Cell CLR1404->Target_Tumor Selective Uptake Free_Iodine Free Radioiodine Thyroid_Cell Thyroid Follicular Cell Free_Iodine->Thyroid_Cell Blocked Uptake Stable_Iodine Stable Iodine (KI) Stable_Iodine->Thyroid_Cell Uptake & Saturation Hormone_Production Thyroid Hormone Production Thyroid_Cell->Hormone_Production Uses Stable Iodine

Caption: Mechanism of Thyroid Protection by Stable Iodine.

References

addressing hematotoxicity concerns with CLR1404 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on addressing hematotoxicity concerns associated with CLR1404 treatment, particularly when radiolabeled with Iodine-131 (I-131).

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may be encountered during experiments involving I-131-CLR1404.

Issue 1: Unexpectedly low platelet or neutrophil counts in preclinical models after I-131-CLR1404 administration.

  • Question: We observed a significant drop in platelet and/or neutrophil counts in our animal models following treatment with I-131-CLR1404. Is this an expected outcome?

  • Answer: Yes, hematotoxicity, specifically thrombocytopenia (low platelets) and neutropenia (low neutrophils), is a known and expected dose-limiting toxicity of I-131-CLR1404.[1] This is primarily attributed to the beta-radiation emitted by the Iodine-131 isotope, which can affect hematopoietic stem and progenitor cells in the bone marrow. Preclinical studies with the non-radiolabeled CLR1404 molecule did not show evidence of hematotoxicity.

  • Question: How can we mitigate or manage this hematotoxicity in our studies?

  • Answer:

    • Dose Adjustment: The severity of hematotoxicity is dose-dependent. Consider performing a dose-response study to identify a therapeutic window with acceptable levels of myelosuppression.

    • Supportive Care: In cases of severe myelosuppression, supportive care measures can be implemented. These may include:

      • Transfusions: Platelet transfusions for severe thrombocytopenia and red blood cell transfusions for anemia.

      • Growth Factors: Administration of granulocyte colony-stimulating factor (G-CSF) can help stimulate neutrophil recovery.

    • Monitoring: Implement a robust monitoring plan, including regular complete blood counts (CBCs) to track the kinetics of blood cell changes and recovery.

  • Question: What are the key parameters to monitor and how frequently should we do it?

  • Answer: Frequent monitoring of hematological parameters is crucial. We recommend performing a complete blood count (CBC) with a differential at baseline (before treatment) and then at regular intervals post-treatment (e.g., weekly for the first month, then bi-weekly). Key parameters to monitor include:

    • Platelet count

    • Absolute neutrophil count (ANC)

    • Hemoglobin/Hematocrit

    • White blood cell count (WBC)

Issue 2: Discrepancies or variability in hematological measurements.

  • Question: We are seeing high variability in our CBC results between animals in the same treatment group. What could be the cause?

  • Answer: Variability in hematological data can arise from several factors:

    • Pre-analytical Errors: Improper blood collection technique, incorrect anticoagulant-to-blood ratio, or delayed sample processing can all lead to inaccurate results. Ensure standardized procedures are followed for all samples.

    • Analytical Errors: Issues with the hematology analyzer, such as improper calibration or reagent problems, can cause erroneous readings.

    • Biological Variability: Individual animal responses to the treatment can vary.

  • Question: What are some troubleshooting steps for inconsistent hematology results?

  • Answer:

    • Review Blood Collection Technique: Ensure a clean venipuncture to avoid hemolysis and platelet activation. Use appropriate EDTA tubes and ensure they are filled to the correct volume.

    • Verify Analyzer Performance: Run quality control samples on your hematology analyzer to ensure it is functioning correctly.

    • Standardize Sample Handling: Process all blood samples consistently and in a timely manner.

    • Increase Sample Size: A larger number of animals per group can help to account for biological variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of CLR1404 uptake and how does I-131-CLR1404 cause hematotoxicity?

A1: CLR1404 is a phospholipid ether analog that is selectively taken up and retained by cancer cells, which is thought to be mediated by an affinity for lipid rafts in the cell membrane. Once inside the cancer cell, the Iodine-131 attached to CLR1404 emits beta radiation, which causes DNA damage and leads to cancer cell death. The hematotoxicity observed with I-131-CLR1404 is an "off-target" effect. Circulating I-131-CLR1404 can irradiate the bone marrow, which is highly sensitive to radiation, leading to damage of the hematopoietic stem and progenitor cells responsible for producing blood cells. This results in a decrease in circulating platelets and neutrophils.

Q2: What were the key hematological adverse events observed in the clinical trials of I-131-CLR1404?

A2: In a phase 1 clinical trial of I-131-CLR1404 in patients with advanced solid tumors, the primary dose-limiting toxicities (DLTs) were thrombocytopenia and neutropenia. These were observed at doses of 31.25 mCi/m² and higher.[1]

Q3: Are there any strategies to protect the bone marrow from the effects of I-131-CLR1404?

A3: Currently, the primary strategy for managing hematotoxicity is careful dose selection and supportive care after treatment. Research into bone marrow protective agents is an active area in the field of radionuclide therapy, but no specific protective agents have been established for use with I-131-CLR1404.

Q4: Does the non-radiolabeled CLR1404 molecule cause hematotoxicity?

A4: Based on preclinical studies in mice, the non-radiolabeled CLR1404 did not cause hematotoxicity.

Quantitative Data Summary

The following table summarizes the dose-limiting hematological toxicities observed in the Phase 1b clinical trial of I-131-CLR1404 in patients with advanced solid malignancies.

Dose Level (mCi/m²)Number of PatientsDose-Limiting Toxicities (DLTs)
12.53None
25.03None
31.252Thrombocytopenia, Neutropenia
37.52Thrombocytopenia, Neutropenia

Data extracted from the Phase 1b dose-escalation study of I-131-CLR1404.[1]

Experimental Protocols

1. Protocol for Complete Blood Count (CBC) in Preclinical Models

  • Objective: To quantitatively assess the cellular components of blood.

  • Materials:

    • EDTA-coated microtainer tubes

    • Appropriate gauge needles and syringes for blood collection

    • Automated hematology analyzer

    • Calibrators and quality control materials for the analyzer

  • Procedure:

    • Collect approximately 100-200 µL of whole blood from the animal via an appropriate site (e.g., submandibular vein, saphenous vein) directly into an EDTA-coated microtainer tube.

    • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting.

    • Analyze the sample on a calibrated automated hematology analyzer as soon as possible, ideally within a few hours of collection.

    • Record the following parameters: White Blood Cell (WBC) count, Red Blood Cell (RBC) count, Hemoglobin (Hgb), Hematocrit (Hct), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Mean Corpuscular Hemoglobin Concentration (MCHC), Platelet (PLT) count, and a differential white blood cell count (neutrophils, lymphocytes, monocytes, eosinophils, basophils).

    • Run quality control samples at the beginning and end of each batch of samples to ensure the accuracy of the results.

2. Protocol for Bone Marrow Assessment in Preclinical Models

  • Objective: To qualitatively and semi-quantitatively assess the cellularity and composition of the bone marrow.

  • Materials:

    • Dissection tools

    • 10% neutral buffered formalin

    • Decalcifying solution

    • Paraffin embedding materials

    • Microtome

    • Glass slides

    • Hematoxylin and Eosin (H&E) stain

    • Microscope

  • Procedure:

    • At the time of necropsy, carefully dissect the femur and/or sternum.

    • Fix the bones in 10% neutral buffered formalin for 24-48 hours.

    • Transfer the fixed bones to a decalcifying solution until the bone is pliable.

    • Process the decalcified bones through graded alcohols and xylene and embed in paraffin.

    • Cut 4-5 µm thick sections using a microtome and mount on glass slides.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Examine the slides under a microscope to assess bone marrow cellularity, morphology of hematopoietic lineages (myeloid, erythroid, and megakaryocytic), and the presence of any abnormalities.

Visualizations

CLR1404_Hematotoxicity_Pathway cluster_bone_marrow Bone Marrow I-131-CLR1404 I-131-CLR1404 HSC Hematopoietic Stem Cells I-131-CLR1404->HSC Beta Radiation HSC->HSC Progenitors Progenitor Cells HSC->Progenitors Differentiation Mature_Cells Mature Blood Cells (Platelets, Neutrophils) Progenitors->Mature_Cells Maturation

Caption: Proposed mechanism of I-131-CLR1404-induced hematotoxicity.

Hematotoxicity_Workflow Start Start: Preclinical Study Baseline Baseline Assessment (CBC, Body Weight) Start->Baseline Treatment Administer I-131-CLR1404 Baseline->Treatment Monitoring Regular Monitoring (CBC, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis (Bone Marrow Histology) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: Experimental workflow for monitoring hematotoxicity.

Troubleshooting_Tree Start Unexpected Hematological Findings Check_QC Check Analyzer QC Data Start->Check_QC QC_OK QC Pass? Check_QC->QC_OK Review_SOP Review Blood Collection and Handling SOPs QC_OK->Review_SOP Yes Troubleshoot_Analyzer Troubleshoot Analyzer (Re-calibrate, Reagent Check) QC_OK->Troubleshoot_Analyzer No SOP_Followed SOPs Followed? Review_SOP->SOP_Followed Consider_Bio Consider Biological Variability SOP_Followed->Consider_Bio Yes Retrain_Staff Retrain Staff on Proper Procedures SOP_Followed->Retrain_Staff No Re-evaluate_Dose Re-evaluate Dose Level and Study Design Consider_Bio->Re-evaluate_Dose

Caption: Troubleshooting decision tree for hematological assays.

References

Technical Support Center: Managing Myelosuppression Associated with 131I-CLR1404

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize myelosuppression, a primary dose-limiting toxicity of 131I-CLR1404 (iopofosine I 131 or CLR 131).

Troubleshooting Guides

Issue: Unexpectedly Severe or Prolonged Myelosuppression

Possible Causes & Troubleshooting Steps:

  • Patient-Specific Factors:

    • Prior Therapies: Extensive prior chemotherapy or radiation can diminish bone marrow reserve. Carefully review the patient's treatment history. Patients with extensive prior treatment may be at higher risk.

    • Baseline Hematologic Function: Pre-existing low blood counts (platelets < 75,000/µL, ANC < 1500/µL, Hemoglobin < 9 g/dL) are often exclusion criteria in clinical trials and indicate a higher risk for severe myelosuppression.[1] Ensure patients have adequate baseline counts before administration.

    • Bone Marrow Involvement: The extent of tumor infiltration in the bone marrow can impact hematopoietic function.

  • Dosing Regimen:

    • Single Bolus Dosing: Higher peak radioactivity from a single bolus injection may contribute to greater hematologic toxicity.

    • Action: Consider implementing a fractionated dosing schedule. Clinical data suggests that administering the total dose in two fractions separated by a week improves tolerability.[2][3][4]

  • Inadequate Monitoring:

    • Infrequent Blood Counts: Myelosuppression from 131I-CLR1404 has a predictable timeline, with nadirs typically occurring around 40 days post-administration.[2]

    • Action: Implement a rigorous blood count monitoring schedule. (See Experimental Protocols for a sample schedule).

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity of 131I-CLR1404?

Myelosuppression, specifically thrombocytopenia (low platelets) and neutropenia (low neutrophils), is the primary dose-limiting toxicity of 131I-CLR1404.[5] Anemia is also observed. These effects are expected and manageable.[2]

Q2: What is the mechanism of 131I-CLR1404-induced myelosuppression?

131I-CLR1404 is a radiopharmaceutical that delivers cytotoxic radiation. While it selectively targets cancer cells, some radiation exposure to the bone marrow occurs, which can suppress the production of new blood cells.

Q3: What is the most effective strategy to minimize myelosuppression?

Dose fractionation has been shown to be a key strategy for improving the safety and tolerability of 131I-CLR1404.[2][3][4] Administering the total therapeutic dose in two separate infusions approximately one week apart can reduce the severity of myelosuppression compared to a single bolus injection.[2][3]

Q4: At what dose levels does significant myelosuppression occur?

In early clinical trials, dose-limiting toxicities (Grade 4 thrombocytopenia and neutropenia) were observed at doses of 31.25 mCi/m² and greater when administered as a single bolus.[5]

Q5: What is the typical timeline for the onset and recovery of myelosuppression?

The nadir (lowest point) of blood counts typically occurs around 40 days after administration of 131I-CLR1404, with recovery observed approximately 17 days after the nadir.[2]

Q6: Are there specific patient populations at higher risk for myelosuppression?

Yes, patients with heavily pre-treated disease, low baseline blood counts, and significant bone marrow involvement by their cancer may be at a higher risk for severe myelosuppression.

Q7: What supportive care measures can be used to manage myelosuppression?

  • Hematopoietic Growth Factors: For severe neutropenia, the use of granulocyte colony-stimulating factors (G-CSF) can be considered to stimulate the production of neutrophils. In some clinical trial cases, patients with Grade 4 neutropenia received growth factor support.[6]

  • Transfusions: Platelet transfusions may be necessary for severe thrombocytopenia to reduce the risk of bleeding. Red blood cell transfusions can be used to manage anemia. Patients receiving fractionated doses of 131I-CLR1404 have been reported to require less supportive care, including transfusions.[3]

Data Presentation

Table 1: Hematologic Adverse Events (Grade ≥3) with Iopofosine I 131 in Clinical Trials

Adverse EventCLOVER-WaM Trial (N=45)[7]Head and Neck Cancer Trial (N=12)[3][8]Multiple Myeloma (Post-BCMA) (N=7)[6]
Thrombocytopenia 55%41.7% (5/12)75% (5/7)
Neutropenia 37%Not specified57% (4/7)
Anemia 26%16.7% (2/12)Not specified
Leukopenia Not specified66.7% (8/12)Not specified
Febrile Neutropenia 2%0%0%

Table 2: Comparison of Dosing Regimens for 131I-CLR1404 (CLR 131)

Dosing RegimenTotal DoseAdministration ScheduleKey Finding
Single Bolus 31.25 mCi/m²Single 30-minute IV infusionDose-limiting toxicities observed[5]
Fractionated 31.25 mCi/m²Two 15.625 mCi/m² infusions on Day 1 and Day 7Improved tolerability and safety[3]
Fractionated 37.5 mCi/m²Two 18.75 mCi/m² infusions on Day 1 and Day 7Adopted as a standard for ongoing trials due to enhanced efficacy and safety[2]
Fractionated 40 mCi/m²Two 20 mCi/m² infusions on Day 1 and Day 7Investigated in dose-escalation studies[2]

Experimental Protocols

Protocol 1: Patient Selection and Baseline Assessment

  • Inclusion Criteria: Ensure patients meet the eligibility criteria used in clinical trials to minimize risk, including:

    • ECOG performance status of 0 to 2.

    • Life expectancy of at least 6 months.

    • Adequate baseline hematologic function[1]:

      • Platelets ≥ 75,000/µL

      • Absolute Neutrophil Count (ANC) ≥ 1,500/µL

      • Hemoglobin ≥ 9 g/dL

  • Exclusion Criteria: Patients with extensive prior radiation to the bone marrow (>20% of total bone marrow receiving >20 Gy) or prior total body irradiation may be at higher risk.[1]

  • Baseline Blood Work: Obtain a complete blood count (CBC) with differential within 7 days prior to administration of 131I-CLR1404.

Protocol 2: Fractionated Dosing of 131I-CLR1404

  • Dose Calculation: Calculate the total therapeutic dose based on the patient's body surface area (e.g., 37.5 mCi/m²).

  • Dose Fractionation: Divide the total dose into two equal fractions.

  • Administration:

    • Administer the first fraction as a 30-minute intravenous infusion on Day 1.

    • Administer the second fraction as a 30-minute intravenous infusion on Day 7 (± 1 day).[2]

Protocol 3: Monitoring for Myelosuppression

  • Frequency: Perform CBC with differential weekly for the first 8 weeks following the initial infusion of 131I-CLR1404, then every two weeks until recovery to baseline or Grade 1 toxicity.

  • Toxicity Grading: Grade hematologic adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Expected Timeline: Be aware that the nadir for cytopenias is expected around day 40 post-infusion, with recovery typically beginning within 2-3 weeks after the nadir.[2][6]

Protocol 4: Management of Myelosuppression

  • Neutropenia:

    • For Grade 3 or 4 neutropenia (ANC < 1,000/µL), consider the administration of G-CSF according to institutional guidelines.

    • In cases of febrile neutropenia, initiate broad-spectrum antibiotics and provide supportive care as per standard institutional protocols.

  • Thrombocytopenia:

    • For severe thrombocytopenia (e.g., platelet count < 10,000/µL) in non-bleeding patients, consider prophylactic platelet transfusion.

    • Transfusion thresholds may be adjusted based on clinical judgment and the presence of bleeding.

  • Anemia:

    • Administer red blood cell transfusions for symptomatic anemia or when hemoglobin levels fall below a predefined institutional threshold (e.g., < 8 g/dL).

Visualizations

G cluster_drug 131I-CLR1404 Administration cluster_body Systemic Circulation cluster_effects Biological Effects 131I_CLR1404 131I-CLR1404 Tumor_Cells Tumor Cells 131I_CLR1404->Tumor_Cells Selective Uptake Bone_Marrow Bone Marrow 131I_CLR1404->Bone_Marrow Non-specific Exposure Tumor_Cell_Death Tumor Cell Death (Therapeutic Effect) Tumor_Cells->Tumor_Cell_Death Radiation-induced apoptosis Myelosuppression Myelosuppression (Side Effect) Bone_Marrow->Myelosuppression Suppression of hematopoiesis

Caption: Mechanism of action and myelosuppression of 131I-CLR1404.

G Start Start Single_Dose Single Bolus Dose (e.g., 31.25 mCi/m²) Start->Single_Dose Fractionated_Dose Fractionated Dose (e.g., 2 x 18.75 mCi/m²) Start->Fractionated_Dose Higher_Toxicity Higher Peak Radioactivity -> Increased Myelosuppression Single_Dose->Higher_Toxicity Lower_Toxicity Lower Peak Radioactivity -> Reduced Myelosuppression Fractionated_Dose->Lower_Toxicity

Caption: Comparison of single vs. fractionated dosing strategies.

G Patient Patient receives 131I-CLR1404 Monitor Weekly CBC Monitoring for 8 weeks Patient->Monitor Grade3_4 Grade 3/4 Neutropenia or Thrombocytopenia? Monitor->Grade3_4 Supportive_Care Administer Supportive Care: - G-CSF for Neutropenia - Platelet Transfusion for  Thrombocytopenia Grade3_4->Supportive_Care Yes Continue_Monitoring Continue Monitoring Grade3_4->Continue_Monitoring No Supportive_Care->Continue_Monitoring End End Continue_Monitoring->End

Caption: Workflow for monitoring and managing myelosuppression.

References

Technical Support Center: Improving the Therapeutic Window of CLR1404 in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with CLR1404. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical and clinical research aimed at improving the therapeutic window of CLR1404 in solid tumors.

Troubleshooting Guides

Issue: Suboptimal Tumor Uptake and Retention of CLR1404

Low accumulation of CLR1404 in the target tumor can limit its therapeutic efficacy. The uptake of CLR1404, a phospholipid ether analog, is closely linked to the composition and dynamics of the cancer cell membrane, particularly lipid rafts.

Possible Causes and Solutions:

  • Low Expression of Lipid Rafts: The abundance of lipid rafts on the cancer cell membrane is a key factor for CLR1404 uptake.

    • Troubleshooting Steps:

      • Quantify Lipid Raft Density: Characterize the lipid raft content of your tumor models (cell lines or xenografts) using techniques like flow cytometry with fluorescently labeled cholera toxin subunit B or by analyzing the expression of lipid raft-associated proteins (e.g., caveolin-1, flotillin).

      • Select Appropriate Models: Prioritize tumor models with high lipid raft content for your experiments to maximize the potential for CLR1404 uptake.

  • Alterations in Lipid Metabolism: The metabolic state of the tumor can influence the composition of the cell membrane.

    • Troubleshooting Steps:

      • Investigate Lipid Metabolism Pathways: Analyze the expression of genes and proteins involved in phospholipid and cholesterol metabolism in your tumor models.

      • Modulate Lipid Metabolism: Experiment with agents that can alter lipid metabolism. For instance, statins can deplete cholesterol from lipid rafts, which may impact CLR1404 uptake. Conversely, other agents might enhance the formation of these microdomains.

  • Drug-Drug Interactions: Concomitant administration of other therapeutic agents might interfere with CLR1404's interaction with the cell membrane.

    • Troubleshooting Steps:

      • Staggered Dosing Schedules: In combination studies, consider administering CLR1404 separately from other drugs to avoid potential interference at the cell surface.

      • In Vitro Uptake Assays: Conduct in vitro experiments to assess whether the combination agent directly inhibits CLR1404 uptake in cancer cell lines.

Issue: Dose-Limiting Myelosuppression

The primary dose-limiting toxicity of 131I-CLR1404 is myelosuppression, specifically thrombocytopenia and neutropenia, due to radiation exposure to the bone marrow.[1][2]

Possible Mitigation Strategies to Investigate:

  • Prophylactic Use of Hematopoietic Growth Factors:

    • Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF is a standard of care for preventing or treating chemotherapy-induced neutropenia.

      • Experimental Approach: In preclinical models, investigate the prophylactic administration of G-CSF starting several days before or concurrently with 131I-CLR1404 administration to stimulate neutrophil production and potentially reduce the depth and duration of neutropenia.[3][4]

    • Thrombopoietin (TPO) Receptor Agonists: These agents stimulate platelet production.

      • Experimental Approach: Evaluate the efficacy of TPO receptor agonists in preclinical models to ameliorate 131I-CLR1404-induced thrombocytopenia.

  • Radioprotective Agents:

    • Amifostine (B1664874): Amifostine is a cytoprotective agent that can protect normal tissues from the damaging effects of radiation.[5][6][7] It is a prodrug that is converted to its active form by alkaline phosphatase, which is more abundant in normal tissues than in tumors.

      • Experimental Approach: In preclinical studies, administer amifostine prior to 131I-CLR1404 and assess its ability to reduce hematologic toxicity without compromising the anti-tumor efficacy of CLR1404.[5][8]

  • Dosimetry-Guided Dosing:

    • Personalized Dosing: Utilize pre-therapeutic imaging with a diagnostic version of CLR1404 (e.g., 124I-CLR1404) to perform patient-specific dosimetry calculations. This allows for the administered therapeutic activity of 131I-CLR1404 to be tailored to deliver a cytotoxic dose to the tumor while keeping the dose to the bone marrow below the toxicity threshold.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of CLR1404?

CLR1404 is a phospholipid ether (PLE) analog. Due to their structure, PLEs are selectively taken up and retained by cancer cells, which have a high content of lipid rafts in their plasma membranes.[7] When labeled with a radioisotope like Iodine-131 (131I), CLR1404 acts as a tumor-targeted radiopharmaceutical, delivering cytotoxic radiation directly to cancer cells.[9] The non-radioactive form of CLR1404 has also been shown to have intrinsic anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[10]

2. How can we enhance the therapeutic effect of CLR1404 to potentially lower the required dose?

  • Combination with Chemotherapy: Preclinical studies suggest that combining CLR1404 with certain chemotherapeutic agents could have a synergistic effect.[10][11] The rationale is that chemotherapy-induced DNA damage can sensitize cancer cells to the effects of radiation delivered by 131I-CLR1404.

  • Combination with External Beam Radiation Therapy (EBRT): CLR1404 can be used to deliver a systemic "boost" of radiation to all tumor sites, including micrometastases, in conjunction with localized EBRT to the primary tumor. This approach is being investigated in clinical trials.

  • Modulation of Tumor Microenvironment: Investigating agents that can alter the tumor microenvironment to enhance the penetration and uptake of CLR1404 could be a promising strategy.

3. Are there any known biomarkers to predict patient response to CLR1404?

Currently, there are no clinically validated predictive biomarkers for CLR1404. However, research is ongoing to identify potential candidates:

  • Imaging Biomarkers: The degree of tumor uptake on a pre-therapy diagnostic scan (e.g., with 124I-CLR1404 PET/CT) is a logical candidate for a predictive imaging biomarker. Higher tumor-to-background ratios may correlate with a better therapeutic response.[12][13][14]

  • Molecular Biomarkers:

    • Lipid Raft-Associated Genes: Overexpression of genes involved in the formation and function of lipid rafts could be a potential predictive biomarker for enhanced CLR1404 uptake.[15]

    • Phospholipid Metabolism Genes: Genes involved in ether phospholipid metabolism may also play a role in CLR1404 accumulation and could be investigated as potential biomarkers.[16][17][18]

4. What are the key considerations for designing a preclinical study to evaluate a CLR1404 combination therapy?

  • Selection of Combination Agent: Choose an agent with a non-overlapping mechanism of toxicity to CLR1404. For example, combining CLR1404 with a non-myelosuppressive targeted therapy would be a rational approach.

  • Dosing and Scheduling: The timing of administration of each agent is critical. For example, a chemotherapeutic agent that induces cell cycle arrest in a radiosensitive phase could be administered prior to 131I-CLR1404.[19][20]

  • Appropriate Animal Models: Utilize tumor models that have been shown to have good uptake of CLR1404.

  • Efficacy and Toxicity Endpoints: Clearly define endpoints to assess both the anti-tumor efficacy (e.g., tumor growth delay, survival) and the toxicity (e.g., complete blood counts, body weight) of the combination therapy.

Quantitative Data Summary

Table 1: Pharmacokinetics of 127I-CLR1404 in Patients with Advanced Solid Tumors [21]

ParameterMean Value
Cmax (ng/mL)72.2
t1/2 (hours)822
AUC(0-t) (ng·hr/mL)15753

Table 2: Radiation Absorbed Dose Estimates for 131I-CLR1404 in Patients with Advanced Solid Tumors [21]

OrganMean Absorbed Dose (mSv/MBq)
Red Marrow0.56
Spleen1.60
Liver1.09
Kidneys1.05

An administered activity of approximately 740 MBq is predicted to deliver 400 mSv to the bone marrow.[21]

Experimental Protocols

Protocol 1: SPECT/CT Imaging for Biodistribution and Dosimetry of 131I-CLR1404

This protocol provides a general framework for conducting a SPECT/CT study to assess the biodistribution of 131I-CLR1404.

1. Patient Preparation:

  • Administer thyroid-blocking agents (e.g., potassium iodide) to minimize uptake of free 131I by the thyroid gland.
  • Ensure adequate hydration.

2. Radiopharmaceutical Administration:

  • Administer a known activity of 131I-CLR1404 intravenously.

3. Imaging Acquisition:

  • Perform whole-body planar and SPECT/CT scans at multiple time points post-injection (e.g., 1-4 hours, 24 hours, 48 hours, 72 hours, and 6-7 days).[21][22]
  • SPECT Parameters: Use a gamma camera equipped with a high-energy collimator. Acquire images using a 128x128 matrix with an energy window centered at 364 keV (for 131I) with appropriate scatter correction.[23]
  • CT Parameters: Acquire a low-dose CT scan for attenuation correction and anatomical localization.

4. Image Analysis:

  • Reconstruct SPECT images with attenuation and scatter correction.
  • Fuse SPECT and CT images.
  • Draw regions of interest (ROIs) on the fused images over target tumors and relevant normal organs (e.g., liver, kidneys, spleen, bone marrow).
  • Quantify the activity in each ROI at each time point, corrected for radioactive decay.

5. Data Analysis:

  • Generate time-activity curves (TACs) for each organ and tumor.
  • Calculate the residence time (total number of disintegrations) in each source organ by integrating the TACs.

Protocol 2: Dosimetry Calculation using OLINDA/EXM

This protocol outlines the steps for calculating absorbed doses using the OLINDA/EXM software based on the biodistribution data from Protocol 1.[1][2][9][24]

1. Software Setup:

  • Launch the OLINDA/EXM software.

2. Input Data:

  • Select Radionuclide: Choose 131I from the radionuclide library.
  • Select Phantom Model: Select the appropriate adult male or female phantom model.
  • Enter Residence Times: Input the calculated residence times for each source organ obtained from the biodistribution study.

3. Calculation:

  • Initiate the dose calculation. The software uses the MIRD (Medical Internal Radiation Dose) formalism to calculate the absorbed dose to each target organ from each source organ.

4. Reporting:

  • The software will generate a report detailing the absorbed dose (in mGy/MBq or rad/mCi) for each target organ, including the red marrow, as well as the total body effective dose.

Visualizations

Signaling and Experimental Workflows

CLR1404_Mechanism_of_Action cluster_membrane Cancer Cell Membrane cluster_cytoplasm Cytoplasm Lipid_Raft Lipid Raft CLR1404_int CLR1404 Lipid_Raft->CLR1404_int CLR1404_ext CLR1404 CLR1404_ext->Lipid_Raft Uptake PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway CLR1404_int->PI3K_Akt_mTOR Inhibition I131_decay 131I Decay (β- emission) CLR1404_int->I131_decay Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Suppression of DNA_Damage DNA Damage I131_decay->DNA_Damage DNA_Damage->Apoptosis Induction of

Caption: Mechanism of action of CLR1404 in cancer cells.

Experimental_Workflow Administer Administer 131I-CLR1404 to Patient/Animal Model SPECT_CT SPECT/CT Imaging (Multiple Time Points) Administer->SPECT_CT Image_Analysis Image Analysis (ROI Definition) SPECT_CT->Image_Analysis TAC_Generation Time-Activity Curve Generation Image_Analysis->TAC_Generation Residence_Time Calculate Residence Time TAC_Generation->Residence_Time OLINDA Dosimetry Calculation (OLINDA/EXM) Residence_Time->OLINDA Dose_Report Absorbed Dose Report OLINDA->Dose_Report

Caption: Workflow for biodistribution and dosimetry studies.

Troubleshooting_Logic Problem Low Therapeutic Index Low_Uptake Low Tumor Uptake? Problem->Low_Uptake High_Toxicity High Normal Tissue Toxicity? Problem->High_Toxicity Enhance_Uptake Enhance Tumor Uptake (e.g., Modulate Lipid Rafts) Low_Uptake->Enhance_Uptake Yes Mitigate_Toxicity Mitigate Toxicity (e.g., Myeloprotectants) High_Toxicity->Mitigate_Toxicity Yes Combination_Therapy Consider Combination Therapy Enhance_Uptake->Combination_Therapy Mitigate_Toxicity->Combination_Therapy Patient_Selection Improve Patient Selection (Biomarkers) Combination_Therapy->Patient_Selection

References

Technical Support Center: Overcoming Resistance to CLR1404 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CLR1404. The information is designed to help address specific issues that may be encountered during experiments, particularly concerning the development of resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of CLR1404 uptake in cancer cells?

A1: CLR1404, a novel phospholipid ether analog, is selectively taken up and retained by cancer cells through its interaction with lipid rafts.[1][2] These specialized membrane microdomains, enriched in cholesterol and sphingolipids, act as portals for CLR1404 to enter the cell.[2][3] The higher abundance of lipid rafts in malignant cells compared to normal cells contributes to the tumor-selective accumulation of CLR1404.[2][3]

Q2: What is the mechanism of action of CLR1404 once inside the cancer cell?

A2: Once internalized, CLR1404, particularly when radiolabeled with iodine-131 (B157037) (¹³¹I-CLR1404), delivers cytotoxic radiation directly to the cancer cells, leading to double-strand DNA breaks and subsequent apoptosis.[3] Additionally, non-radiolabeled CLR1404 has intrinsic cytotoxic effects and has been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cancer cell survival.[1]

Q3: My cancer cell line is showing reduced sensitivity to CLR1404. What are the potential mechanisms of resistance?

A3: While specific resistance mechanisms to CLR1404 are still under investigation, several possibilities can be hypothesized based on its mechanism of action:

  • Alterations in Lipid Raft Composition or Function: Changes in the lipid composition or protein content of lipid rafts could impair the uptake of CLR1404.[4][5]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of downstream survival pathways, such as the PI3K/Akt/mTOR pathway, can counteract the cytotoxic effects of CLR1404.[6][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which are known to pump a wide range of drugs out of cells, could potentially reduce the intracellular concentration of CLR1404.[5][8]

Troubleshooting Guides

Issue 1: Decreased CLR1404 Uptake in Cancer Cell Line

If you observe a significant decrease in the uptake of fluorescently or radiolabeled CLR1404 in your cancer cell line over time, it may indicate the development of a resistance mechanism that affects drug internalization.

Troubleshooting Workflow:

G start Decreased CLR1404 Uptake Observed quantify Quantify CLR1404 Uptake (Flow Cytometry or Scintillation Counting) start->quantify compare Compare Uptake in Suspected Resistant vs. Parental Cells quantify->compare lipid_raft_analysis Analyze Lipid Raft Integrity (Cholesterol Staining, Marker Expression) compare->lipid_raft_analysis If uptake is lower abc_transporter Investigate ABC Transporter Expression (qPCR, Western Blot) compare->abc_transporter If uptake is lower disrupt_rafts Experimentally Disrupt Lipid Rafts (e.g., with MβCD) and Re-assess Uptake lipid_raft_analysis->disrupt_rafts end Identify Potential Resistance Mechanism disrupt_rafts->end inhibit_transporters Inhibit ABC Transporters and Re-assess CLR1404 Uptake abc_transporter->inhibit_transporters inhibit_transporters->end

Caption: Troubleshooting workflow for decreased CLR1404 uptake.

Experimental Protocols:

  • Quantification of CLR1404 Uptake:

    • Fluorescent CLR1404 Analog (e.g., CLR1501):

      • Seed an equal number of parental (sensitive) and suspected resistant cells in a multi-well plate.

      • Incubate cells with a known concentration of the fluorescent CLR1404 analog for various time points (e.g., 1, 4, 24 hours).

      • Wash the cells with PBS to remove extracellular drug.

      • Harvest the cells and analyze the fluorescence intensity per cell using a flow cytometer.

    • Radiolabeled CLR1404 (e.g., ¹²⁵I-CLR1404):

      • Follow the same seeding and incubation protocol as above.

      • After washing, lyse the cells.

      • Measure the radioactivity in the cell lysate using a gamma counter.

      • Normalize the counts to the total protein concentration of the lysate.

  • Analysis of Lipid Raft Integrity:

    • Cholesterol Staining:

      • Stain cells with Filipin III, a fluorescent compound that binds to cholesterol.

      • Visualize and quantify the fluorescence intensity using fluorescence microscopy or flow cytometry. A decrease in fluorescence may indicate altered lipid raft cholesterol content.

    • Lipid Raft Marker Expression:

      • Use immunofluorescence or Western blotting to assess the expression and localization of lipid raft marker proteins such as Caveolin-1 or Flotillin-1.[9]

  • Investigation of ABC Transporter Expression:

    • Quantitative PCR (qPCR):

      • Isolate total RNA from parental and suspected resistant cells.

      • Perform reverse transcription to generate cDNA.

      • Use qPCR with primers specific for common ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP) to quantify their mRNA expression levels.

    • Western Blot:

      • Prepare total cell lysates from parental and suspected resistant cells.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with antibodies against specific ABC transporter proteins.

Issue 2: Cancer Cell Line Shows Viability Despite CLR1404 Uptake

If you confirm that CLR1404 is being taken up by the cells but they are no longer undergoing apoptosis, a downstream resistance mechanism may be at play.

Troubleshooting Workflow:

G start Cells Viable Despite CLR1404 Uptake confirm_uptake Confirm CLR1404 Uptake start->confirm_uptake assess_apoptosis Assess Apoptosis (Caspase-3/7 Assay, Annexin V Staining) confirm_uptake->assess_apoptosis analyze_pathways Analyze Pro-Survival Signaling Pathways (e.g., PI3K/Akt, MAPK) assess_apoptosis->analyze_pathways If apoptosis is reduced inhibit_pathways Inhibit Key Survival Pathways and Re-assess CLR1404 Efficacy analyze_pathways->inhibit_pathways combination_therapy Consider Combination Therapy inhibit_pathways->combination_therapy end Identify Downstream Resistance Mechanism combination_therapy->end

Caption: Troubleshooting workflow for downstream CLR1404 resistance.

Experimental Protocols:

  • Assessment of Apoptosis:

    • Caspase-3/7 Activity Assay:

      • Treat parental and suspected resistant cells with CLR1404.

      • At various time points, lyse the cells and measure the activity of executioner caspases 3 and 7 using a commercially available luminescent or fluorescent assay kit.

    • Annexin V/Propidium Iodide (PI) Staining:

      • Treat cells as above.

      • Stain the cells with fluorescently labeled Annexin V (detects early apoptosis) and PI (detects late apoptosis/necrosis).

      • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Analysis of Pro-Survival Signaling Pathways:

    • Western Blot for Phosphorylated Proteins:

      • Treat parental and suspected resistant cells with CLR1404.

      • Prepare cell lysates at different time points.

      • Perform Western blotting using antibodies that specifically recognize the phosphorylated (activated) forms of key signaling proteins, such as p-Akt, p-mTOR, and p-ERK.

Data Presentation

Table 1: Hypothetical CLR1404 Uptake in Sensitive vs. Resistant Cancer Cell Lines

Cell LineCLR1404 Concentration (µM)Incubation Time (h)Mean Fluorescence Intensity (Arbitrary Units)
Parental10241500
Resistant1024300

Table 2: Hypothetical IC50 Values for CLR1404 in Sensitive and Resistant Cell Lines

Cell LineCLR1404 IC50 (µM)Fold Resistance
Parental5-
Resistant5010

Signaling Pathways

CLR1404 Uptake and Potential Resistance Mechanisms

G CLR1404 CLR1404 LipidRaft Lipid Raft CLR1404->LipidRaft Internalization Internalization LipidRaft->Internalization DNA_Damage DNA Damage (Radiolabeled CLR1404) Internalization->DNA_Damage PI3K_Akt PI3K/Akt Pathway Inhibition Internalization->PI3K_Akt Apoptosis Apoptosis DNA_Damage->Apoptosis PI3K_Akt->Apoptosis Resistance Resistance Mechanisms AlteredRafts Altered Lipid Rafts Resistance->AlteredRafts ABC_Transporters ABC Transporters Resistance->ABC_Transporters SurvivalPathways Activation of Survival Pathways Resistance->SurvivalPathways AlteredRafts->LipidRaft ABC_Transporters->Internalization Efflux SurvivalPathways->Apoptosis

Caption: CLR1404 uptake pathway and potential points of resistance.

By systematically investigating these potential resistance mechanisms, researchers can develop strategies to overcome resistance to CLR1404, such as using combination therapies that target the identified resistance pathways.

References

refining imaging protocols for clearer 124I-CLR1404 PET scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their imaging protocols for clearer 124I-CLR1404 PET scans.

Troubleshooting Guide

This guide addresses specific issues that may arise during 124I-CLR1404 PET imaging experiments.

Observed Problem Potential Cause Recommended Solution
Poor Image Contrast / High Background Noise Cascade Gamma Coincidences: 124I emits a 602.7 keV gamma photon in cascade with positron emission, which can be misidentified as a true 511 keV annihilation event, increasing background noise.[1][2]- Energy Window Optimization: Use a narrower energy window (e.g., 455-588 keV) to reduce the acceptance of scattered high-energy photons.[3] - Advanced Scatter Correction: Implement a TOF-extended single scatter simulation algorithm with a uniform radial offset in the tail-fitting procedure to accurately correct for the true coincidence γ-ray background.[1]
Blurry Images / Poor Spatial Resolution High Positron Energy: 124I emits high-energy positrons, which travel a significant distance before annihilation, degrading spatial resolution by 0.5-1 mm compared to 18F.[4][5]- Positron Range Correction: Incorporate a positron range correction into the image reconstruction algorithm. This can be done by convolving the image with a kernel derived from line source measurements or using spatially-variant, tissue-dependent positron range kernels.[6][7][8] - Point Spread Function (PSF) Modeling: Utilize PSF modeling during reconstruction to account for system-specific blurring effects.[9][10]
Inaccurate Quantification (Low SUV/TBR) Incomplete Convergence of Reconstruction Algorithm: A high random coincidence fraction, exacerbated by cascade gammas, can slow the convergence of iterative reconstruction algorithms like OSEM.[11][12]- Increase Reconstruction Iterations: For OSEM reconstruction, increase the number of iterations. Studies suggest that at least 8x16 (subsets x iterations), and up to 25 iterations, can significantly improve quantitative accuracy.[11][12]
Image Artifacts (e.g., streaks, misalignments) Patient Motion: Movement between the CT and PET acquisitions can cause misregistration of attenuation correction maps, leading to artifacts.[13][14][15]- Patient Immobilization and Comfort: Ensure the patient is comfortable and securely immobilized. - Respiratory Gating: For thoracic and abdominal imaging, use respiratory gating to minimize motion artifacts.[16] - Image Registration: Use post-acquisition software to co-register PET and CT images if motion is suspected.[16]
Low Tumor Uptake at Early Imaging Time Points Slow Pharmacokinetics of CLR1404: CLR1404 is an alkylphosphocholine analog that demonstrates slow uptake into tumor cells via lipid rafts, with uptake increasing over time.[17][18]- Delayed Imaging: Acquire images at later time points. Optimal tumor-to-background ratios are typically observed at 24 and 48 hours post-injection, and imaging as late as 72 or 96 hours may be beneficial in some cases.[18][19][20]

Frequently Asked Questions (FAQs)

1. Why is 124I-CLR1404 image quality different from standard 18F-FDG?

124I has a more complex decay scheme than 18F. Key differences include:

  • Lower Positron Abundance: Only about 23% of 124I decays result in positron emission, compared to 97% for 18F, leading to lower count statistics for a given activity.[1]

  • Higher Positron Energy: The positrons from 124I have a higher maximum energy (2138 keV vs. 634 keV for 18F), resulting in a longer travel distance before annihilation. This "positron range" effect reduces the intrinsic spatial resolution of the images.[4][5]

  • Cascade Gamma Emissions: 124I emits high-energy gamma rays (most notably at 602.7 keV) simultaneously with positron emission. These can lead to false "true" coincidences, increasing background noise and degrading image contrast.[1][9]

2. What is the optimal imaging time point for 124I-CLR1404?

The optimal imaging time is a balance between tracer uptake, background clearance, and radioactive decay. For 124I-CLR1404, tumor uptake tends to increase up to 48 hours post-injection.[18] Imaging at 24 and 48 hours generally provides high tumor-to-background ratios.[17][18] For certain metastases, such as in the lungs, even later imaging at 72 or 96 hours might be beneficial.[20] Early imaging at 6 hours can show initial uptake but will likely have lower contrast compared to later time points.[18][19]

3. What are the key parameters for an OSEM reconstruction protocol for 124I-CLR1404?

Based on phantom and clinical studies, a robust starting point for an Ordered Subset Expectation Maximization (OSEM) reconstruction protocol would include:

  • Algorithm: 3D-OSEM with Time-of-Flight (TOF) and Point Spread Function (PSF) modeling.[9]

  • Iterations and Subsets: A higher number of iterations is recommended to ensure convergence. Start with at least 8 subsets and 16 iterations, and consider increasing to 25 iterations for improved quantitative accuracy.[11][12]

  • Corrections: Ensure all standard corrections are applied, including attenuation, scatter, dead time, and randoms. Additionally, specific corrections for cascade gamma coincidences and positron range are crucial for optimal image quality.[1][6]

  • Filtering: Apply appropriate post-reconstruction filtering (e.g., Gaussian filter) to manage image noise.[9]

4. What patient preparation is required for a 124I-CLR1404 PET scan?

Patient preparation is critical for image quality and follows general guidelines for oncologic PET imaging:

  • Diet: A low-carbohydrate, low-sugar, high-protein diet for 24 hours prior to the scan is recommended.[21]

  • Fasting: Patients should fast for at least 4-6 hours before the tracer injection.[21]

  • Hydration: Good hydration with plain water is encouraged before and after the scan to facilitate clearance of the tracer.[21]

  • Activity: Avoid strenuous physical activity for 24 hours before the scan.[21]

  • Medications: Patients should consult with the study team regarding their regular medications. For diabetic patients, specific instructions on managing blood glucose and medication timing are necessary.[21]

  • Thyroid Blockade: To minimize radiation dose to the thyroid from free 124I, patients may be given potassium iodide (e.g., SSKI or Thyroshield) before tracer administration, as specified by the clinical trial protocol.[22]

Quantitative Data Summary

The following tables summarize key quantitative metrics from studies involving 124I-CLR1404 imaging.

Table 1: Tumor-to-Background Ratios (TBR) in Brain Tumors

Time PointMalignant Tumors (Average TBR ± SD)Treatment-Related Changes (Average TBR ± SD)
24 hours 9.32 ± 4.33[18]5.05 ± 0.4[18]
48 hours 10.04 ± 3.15[18]4.88 ± 1.19[18]

Table 2: Impact of Reconstruction Iterations on Quantitative Accuracy (Phantom Study)

131I Background ActivityRelative 124I Activity Recovery (2x16 OSEM)Relative 124I Activity Recovery (25x16 OSEM)
0 GBq (Baseline) 100%100%
> 1.4 GBq Significant UnderestimationRecovery close to baseline[12]

Experimental Protocols & Methodologies

Representative 124I-CLR1404 PET/CT Imaging Protocol

This protocol is a synthesis based on methodologies from clinical trials and imaging studies.[17][18][23]

  • Patient Preparation:

    • Confirm adherence to a 24-hour low-carbohydrate, low-sugar diet and 4-6 hour fast.

    • Ensure adequate hydration.

    • Administer thyroid blockade (e.g., potassium iodide) as per protocol.[22]

    • Obtain informed consent.

  • Radiotracer Administration:

    • Administer approximately 185 MBq (5 mCi) of 124I-CLR1404 intravenously.[18] The dose may be adjusted based on study-specific objectives.[24]

  • Uptake Period:

    • Patient should rest in a quiet room during the uptake period before each scan.

  • Image Acquisition:

    • Perform PET/CT scans at 6, 24, and 48 hours post-injection.[17][18]

    • CT Scan: First, acquire a low-dose CT scan for attenuation correction and anatomical localization (e.g., 120 kV, 70 mA).[9]

    • PET Scan: Acquire PET data in 3D mode. Acquisition time will vary by scanner and protocol but is typically around 90 minutes for brain imaging.[22]

  • Image Reconstruction:

    • Use a 3D Ordered Subset Expectation Maximization (OSEM) algorithm with Time-of-Flight (TOF) and Point Spread Function (PSF) modeling.[9]

    • Apply corrections for attenuation, scatter (using a model that accounts for cascade gammas), randoms, dead time, and positron range.[1][6]

    • Use a sufficient number of iterations (e.g., 25 iterations, 16 subsets) to ensure quantitative convergence.[12]

    • Reconstruct images into a matrix (e.g., 128x128) with appropriate voxel spacing.[9]

  • Image Analysis:

    • Co-register and fuse PET and CT images.

    • Draw regions of interest (ROIs) on tumor and normal background tissue (e.g., contralateral normal brain) to calculate Standardized Uptake Values (SUV) and Tumor-to-Background Ratios (TBR).

Visualizations

G 124I-CLR1404 Uptake and Signaling Pathway cluster_membrane Cell Membrane cluster_cell Cancer Cell Cytoplasm lr Lipid Rafts (Overexpressed in Cancer) endosome Early Endosome lr->endosome Internalization via Endocytosis clr1404 124I-CLR1404 clr1404->lr Binds to lysosome Late Endosome / Lysosome endosome->lysosome Maturation retention Prolonged Retention of 124I-CLR1404 lysosome->retention Leads to

Caption: Cellular uptake mechanism of 124I-CLR1404 via lipid rafts.

G Workflow for Optimizing 124I-CLR1404 PET Image Reconstruction cluster_corrections Iterative Corrections start Acquire Raw PET Data osem 3D OSEM Reconstruction start->osem psf PSF Modeling osem->psf prc Positron Range Correction iterations Increase Iterations (e.g., >16) prc->iterations cgc Cascade Gamma Correction cgc->prc psf->cgc iterations->osem Refine output Final Reconstructed Image iterations->output Converged

References

Validation & Comparative

CLR1404: A Comparative Analysis of a Novel Radiopharmaceutical

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of CLR1404, a novel phospholipid ether analog, against other established radiopharmaceuticals for cancer imaging and therapy. Developed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways and workflows to offer an objective assessment of CLR1404's potential in the oncological landscape.

Executive Summary

CLR1404 is a versatile radiopharmaceutical platform that can be labeled with different radioisotopes for distinct clinical applications. When labeled with iodine-124 (¹²⁴I), it serves as a positron emission tomography (PET) imaging agent. When labeled with iodine-131 (B157037) (¹³¹I), it becomes a targeted radiotherapeutic agent. This dual functionality as a "theranostic" agent is a key feature of the CLR1404 platform. Preclinical and clinical studies have demonstrated its potential across a range of solid tumors, including neuroblastoma, glioma, and multiple myeloma. This guide will compare its performance metrics with those of other relevant radiopharmaceuticals, such as ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) for imaging and standard therapeutic agents for various cancers.

Mechanism of Action: Targeting Cancer Cell Metabolism

CLR1404's tumor specificity stems from its selective uptake and prolonged retention in cancer cells. This is attributed to the altered lipid metabolism characteristic of malignant cells, which exhibit an overexpression of lipid rafts on their cell membranes. CLR1404, being a phospholipid ether analog, is readily incorporated into these lipid rafts and internalized by the cancer cells. Once inside, the molecule is retained due to the cancer cells' inability to metabolize and eliminate it effectively. This targeted delivery mechanism allows for the concentration of the radioisotope payload directly at the tumor site, enhancing imaging signals and therapeutic efficacy while minimizing off-target effects.

cluster_membrane Cancer Cell Membrane Lipid Raft Lipid Raft Internalization Internalization Lipid Raft->Internalization Normal Membrane Normal Membrane CLR1404 CLR1404 CLR1404->Lipid Raft Selective Uptake Retention Retention Internalization->Retention Metabolic Trapping Imaging_Therapy Imaging (124I) or Therapy (131I) Retention->Imaging_Therapy

Figure 1: Simplified signaling pathway of CLR1404 uptake and retention in cancer cells.

Comparative Performance Analysis: Imaging

¹²⁴I-CLR1404 vs. ¹⁸F-FDG in Brain Tumors

¹⁸F-FDG is a widely used PET tracer that assesses glucose metabolism, which is often elevated in tumors. However, its utility in brain tumor imaging is limited by the high physiological glucose uptake in the normal brain parenchyma, leading to a low tumor-to-background ratio. In contrast, ¹²⁴I-CLR1404 exhibits minimal uptake in normal brain tissue, offering the potential for higher contrast images.

A pilot clinical trial in patients with high-grade primary and metastatic brain tumors demonstrated that ¹²⁴I-CLR1404 PET/CT showed avid tumor uptake with high tumor-to-background ratios.[1] The study highlighted that there were regions of both concordance and discordance when compared with contrast-enhanced MRI, suggesting that ¹²⁴I-CLR1404 may provide additional, complementary information about tumor biology.[1]

Feature¹²⁴I-CLR1404¹⁸F-FDG
Mechanism Lipid Raft UptakeGlucose Metabolism
Normal Brain Uptake MinimalHigh
Tumor-to-Background HighLow
Half-life ~4.2 days~110 minutes

Table 1: Comparison of ¹²⁴I-CLR1404 and ¹⁸F-FDG for Brain Tumor Imaging.

¹²⁴I-CLR1404 vs. ¹²³I-MIBG in Neuroblastoma

Metaiodobenzylguanidine (MIBG) scintigraphy is the current standard of care for imaging neuroblastoma. A preclinical study directly compared the performance of ¹²⁴I-CLR1404 to ¹²⁴I-MIBG in a murine xenograft model of MIBG-avid neuroblastoma. The results indicated that the peak uptake of ¹²⁴I-CLR1404 was, on average, 22% higher than that of ¹²⁴I-MIBG, with similar tumor selectivity.[2][3] This suggests that ¹²⁴I-CLR1404 could be a promising alternative for neuroblastoma imaging, potentially offering improved sensitivity.

RadiopharmaceuticalPeak Tumor Uptake (vs. MIBG)Tumor Selectivity
¹²⁴I-CLR1404 ~22% higherSimilar
¹²⁴I-MIBG BaselineHigh

Table 2: Preclinical Comparison of ¹²⁴I-CLR1404 and ¹²⁴I-MIBG in a Neuroblastoma Model. [2][3]

Comparative Performance Analysis: Therapy

¹³¹I-CLR1404 in Multiple Myeloma

¹³¹I-CLR1404 is being investigated as a targeted radiotherapeutic for relapsed or refractory multiple myeloma. Clinical trials have been conducted to determine its safety, tolerability, and recommended dose.[4] In a Phase 1 clinical trial (NCT02278315), patients with relapsed or refractory multiple myeloma who had received multiple prior lines of therapy were treated with escalating doses of ¹³¹I-CLR1404.[5] The results showed that the treatment was generally well-tolerated, with some patients achieving stable disease or a partial response.[5] A subsequent Phase 2 trial (CLOVER-1, NCT02952508) further evaluated the efficacy of ¹³¹I-CLR1404 in heavily pretreated multiple myeloma patients, demonstrating promising overall response rates.[5]

While direct head-to-head comparative trials with the current standard of care are ongoing, the data from these early-phase trials suggest that ¹³¹I-CLR1404 may offer a new therapeutic option for this patient population with limited treatment choices. The standard of care for relapsed/refractory multiple myeloma often involves combination therapies with proteasome inhibitors, immunomodulatory drugs, and monoclonal antibodies. A new four-drug combination, daratumumab plus carfilzomib, lenalidomide, and dexamethasone (B1670325) (D-KRd), has recently emerged as a new standard of care for newly diagnosed multiple myeloma.[6]

TreatmentMechanism of ActionPopulation
¹³¹I-CLR1404 Targeted RadiotherapyRelapsed/Refractory Multiple Myeloma
D-KRd Combination Chemo/Targeted TherapyNewly Diagnosed Multiple Myeloma

Table 3: Comparison of ¹³¹I-CLR1404 with a Standard of Care Regimen in Multiple Myeloma.

Experimental Protocols

¹²⁴I-CLR1404 PET/CT Imaging Protocol for Brain Tumors

This protocol is based on a pilot clinical trial (NCT01898273) investigating ¹²⁴I-CLR1404 in patients with glioma.[7][8][9]

  • Patient Preparation: No specific dietary restrictions are required. Patients should be well-hydrated.

  • Radiopharmaceutical Administration: A single intravenous injection of 185 MBq (5 mCi) ± 10% of ¹²⁴I-CLR1404 is administered.[7][8]

  • Imaging Schedule: PET/CT scans are acquired at multiple time points post-injection, typically at 6, 24, and 48 hours.[7][8] This allows for the assessment of radiotracer biodistribution and tumor uptake over time.

  • Image Acquisition: Standard whole-body or regional PET/CT scans are performed according to institutional protocols.

  • Image Analysis: Tumor uptake is assessed both qualitatively (visual assessment) and quantitatively. Quantitative analysis involves the calculation of Standardized Uptake Values (SUV) and tumor-to-background ratios (TBR) by drawing regions of interest (ROIs) over the tumor and contralateral normal brain tissue.[8]

Start Patient Enrollment Injection IV Injection of 185 MBq 124I-CLR1404 Start->Injection Scan1 PET/CT Scan (6 hours post-injection) Injection->Scan1 Scan2 PET/CT Scan (24 hours post-injection) Scan1->Scan2 Scan3 PET/CT Scan (48 hours post-injection) Scan2->Scan3 Analysis Image Analysis (SUV, TBR) Scan3->Analysis End Results Analysis->End cluster_dosimetry Dosimetry Phase cluster_therapy Therapeutic Phase Thyroid Blockade Thyroid Blockade Dosimetric Dose (5 mCi) Dosimetric Dose (5 mCi) Thyroid Blockade->Dosimetric Dose (5 mCi) Whole-Body Scans Whole-Body Scans Dosimetric Dose (5 mCi)->Whole-Body Scans Therapeutic Dose Therapeutic Dose Whole-Body Scans->Therapeutic Dose Safety Monitoring Safety Monitoring Therapeutic Dose->Safety Monitoring Patient Patient Patient->Thyroid Blockade

References

A Head-to-Head Comparison of 124I-CLR1404 and 18F-FDG PET Imaging in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Positron Emission Tomography (PET) imaging plays a pivotal role in oncology for diagnosis, staging, and monitoring treatment response. The most commonly used PET tracer, 18F-Fluorodeoxyglucose (18F-FDG), leverages the increased glucose metabolism of tumor cells. However, its utility can be limited by physiological uptake in non-malignant tissues and in certain tumor types with lower metabolic activity. 124I-CLR1404 is an investigational PET imaging agent with a distinct mechanism of action, offering a potential alternative or complementary tool in the oncologic imaging armamentarium. This guide provides a detailed comparison of these two imaging agents, supported by experimental data and protocols.

Mechanism of Action: Two Distinct Pathways

The fundamental difference between 124I-CLR1404 and 18F-FDG lies in their cellular uptake and retention mechanisms.

18F-FDG , a glucose analog, is transported into cells by glucose transporters (GLUTs), which are often overexpressed in cancer cells due to their high metabolic demand (the Warburg effect).[1] Once inside the cell, 18F-FDG is phosphorylated by hexokinase to 18F-FDG-6-phosphate.[2][3] This phosphorylated form is metabolically trapped within the cell as it cannot be further metabolized in the glycolytic pathway, leading to its accumulation in tissues with high glucose uptake, such as tumors.[2][3]

124I-CLR1404 , on the other hand, is a phospholipid ether analog.[4] Its selective uptake into cancer cells is mediated by lipid rafts, which are specialized microdomains of the plasma membrane that are more abundant in malignant cells compared to normal cells.[4][5] After uptake, 124I-CLR1404 is retained in the tumor for an extended period, which is thought to be due to a deficiency in phospholipid-catabolizing enzymes within cancer cells.[5] This prolonged retention allows for imaging at later time points, potentially improving the tumor-to-background ratio.

cluster_FDG 18F-FDG Uptake Pathway cluster_CLR1404 124I-CLR1404 Uptake Pathway FDG 18F-FDG GLUT Glucose Transporter (GLUT) FDG->GLUT Transport Hexokinase Hexokinase GLUT->Hexokinase Intracellular CellMembrane_FDG Cancer Cell Membrane FDG6P 18F-FDG-6-Phosphate (Trapped) Hexokinase->FDG6P Phosphorylation CLR1404 124I-CLR1404 LipidRaft Lipid Raft CLR1404->LipidRaft Binding Endocytosis Endocytosis LipidRaft->Endocytosis Internalization CellMembrane_CLR Cancer Cell Membrane CLR_Retained 124I-CLR1404 (Retained) Endocytosis->CLR_Retained

Caption: Cellular uptake and retention mechanisms of 18F-FDG and 124I-CLR1404.

Quantitative Data Comparison

Direct head-to-head comparative studies with quantitative data for both tracers across a wide range of cancers are limited. The available data, primarily from studies in brain tumors, suggests that 124I-CLR1404 can provide very high tumor-to-background ratios.

Parameter124I-CLR1404 (Brain Tumors)18F-FDG (Various Cancers)
SUVmax In recurrent malignant brain tumors, the average SUVmax was 2.76 ± 1.2 at 48 hours post-injection.[1]Highly variable depending on tumor type and grade. For example, in non-small cell lung cancer, a median SUVmax of 17.8 has been reported in patients with a poorer prognosis. In metastatic colorectal cancer, an SUVmax > 4.1 was associated with a worse outcome.[6]
Tumor-to-Background Ratio (TBR) For recurrent malignant brain tumors, the average TBR was 11.60 ± 4.44 at 48 hours post-injection.[1] For malignant brain tumors in another study, the average TBR was 10.04 ± 3.15 at 48 hours.[4][5]Variable. In brain tumors, high physiological uptake in normal gray matter can lead to lower TBRs compared to other tracers.[1] In other cancers, TBR is used but values can be influenced by the choice of background region.
Optimal Imaging Time 24 to 48 hours post-injection, with the highest TBR often observed at 48 hours.[1]Typically 60-90 minutes post-injection.[7]

Note: The data for 124I-CLR1404 and 18F-FDG presented here are from separate studies and not from direct head-to-head comparisons in the same patient cohorts, except where noted for brain tumors where the principle of differential uptake is highlighted.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reliable and comparable imaging data in clinical research.

124I-CLR1404 PET/CT Imaging Protocol (Based on Clinical Trials in Brain Tumors)
  • Patient Preparation: No specific dietary restrictions such as fasting are typically required.

  • Dose Administration: Patients are administered a dose of 124I-CLR1404, for example, 185 MBq (5 mCi).[4][5]

  • Imaging Time Points: PET/CT scans are acquired at multiple time points after injection, commonly at 6, 24, and 48 hours.[1][8] This allows for the assessment of tracer accumulation in the tumor and clearance from the background.

  • Image Acquisition: Standard PET/CT acquisition protocols are followed.

  • Data Analysis: Quantitative analysis includes the calculation of Standardized Uptake Values (SUV), particularly SUVmax, and Tumor-to-Background Ratios (TBR). The TBR is often calculated by dividing the tumor SUVmax by the mean SUV of a contralateral normal brain region.[1][9]

18F-FDG PET/CT Imaging Protocol (General Oncologic Protocol)
  • Patient Preparation: Patients are required to fast for at least 4-6 hours to reduce serum glucose and insulin (B600854) levels.[7] Blood glucose levels should be checked before tracer injection, with a general recommendation to be below 150-200 mg/dL.[7] Patients should also be well-hydrated and avoid strenuous exercise.

  • Dose Administration: The administered dose of 18F-FDG is typically weight-based.

  • Uptake Phase: Following injection, the patient rests in a quiet, dimly lit room for an uptake period of approximately 60-90 minutes to allow for tracer distribution and uptake.[7]

  • Image Acquisition: Whole-body or limited-area PET/CT scans are performed.

  • Data Analysis: Quantitative metrics include SUV (SUVmax, SUVmean), Metabolic Tumor Volume (MTV), and Total Lesion Glycolysis (TLG).

cluster_protocol Comparative PET Imaging Experimental Workflow cluster_FDG_details 18F-FDG Specifics cluster_CLR1404_details 124I-CLR1404 Specifics Patient_Prep Patient Preparation Tracer_Admin Tracer Administration Patient_Prep->Tracer_Admin Uptake_Phase Uptake/Distribution Phase Tracer_Admin->Uptake_Phase PET_CT_Scan PET/CT Imaging Uptake_Phase->PET_CT_Scan Data_Analysis Image Reconstruction & Quantitative Analysis PET_CT_Scan->Data_Analysis Interpretation Clinical Interpretation Data_Analysis->Interpretation FDG_Prep Fasting (4-6h) Blood Glucose < 200 mg/dL FDG_Uptake ~60-90 minutes CLR_Prep No Fasting Required CLR_Uptake 6, 24, 48 hours

Caption: Generalized experimental workflow for comparative PET imaging studies.

Summary and Future Directions

124I-CLR1404 and 18F-FDG are PET radiotracers with fundamentally different mechanisms of tumor targeting. 18F-FDG provides a measure of glucose metabolism, which is a hallmark of many cancers, but can be confounded by physiological uptake and may not be effective in all tumor types. 124I-CLR1404 targets the altered lipid raft composition of cancer cell membranes, a more universal feature of malignancy, and has shown promise in providing high-contrast images, particularly in brain tumors where 18F-FDG has limitations.

The prolonged retention of 124I-CLR1404 allows for flexible imaging windows and may be advantageous for logistical planning. However, the longer physical half-life of Iodine-124 (approximately 4.2 days) compared to Fluorine-18 (approximately 110 minutes) results in a higher radiation dose to the patient, a factor that must be considered in clinical trial design.

Further head-to-head comparative studies are warranted across a broader range of malignancies to fully elucidate the relative strengths and weaknesses of each tracer. Such studies should include direct comparisons of quantitative imaging metrics (SUV, TBR), diagnostic accuracy, and impact on clinical management. The distinct biological information provided by each tracer suggests they may have complementary roles in the future of oncologic imaging, potentially leading to more personalized and effective cancer care.

References

Evaluating CLR1404: A Novel Radiopharmaceutical for Relapsed/Refractory Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of multiple myeloma treatment is continually evolving, with novel therapies offering new hope for patients with relapsed or refractory disease. Among these emerging treatments is CLR1404 (iopofosine I-131), a first-in-class Phospholipid Drug Conjugate™ that delivers targeted radiotherapy to malignant cells. This guide provides an objective evaluation of CLR1404, comparing its performance with other therapeutic alternatives and presenting supporting experimental data for an informed perspective.

Mechanism of Action: A Targeted Approach

CLR1404 is a small-molecule radiopharmaceutical that consists of a proprietary phospholipid ether (PLE) analog, which acts as a cancer-targeted delivery and retention vehicle, covalently labeled with Iodine-131, a cytotoxic radioisotope.[1] The mechanism leverages the distinct biology of cancer cells, which have a high concentration of lipid rafts in their plasma membranes.

The PLE component of CLR1404 is selectively taken up and retained by cancer cells, including cancer stem cells, because malignant cells lack the metabolic pathways to eliminate these ethers.[1] In contrast, normal cells can metabolize and clear these compounds. This selective accumulation leads to the targeted delivery of Iodine-131's cytotoxic radiation directly to the myeloma cells, inducing cell death while minimizing exposure to healthy tissues.[1][2]

CLR1404_Mechanism_of_Action CLR1404 (Iopofosine I-131) Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Myeloma Cell Membrane cluster_intracellular Intracellular Space CLR1404 CLR1404 (Iopofosine I-131) LipidRaft Lipid Raft CLR1404->LipidRaft Selective uptake & retention InternalizedCLR1404 Internalized CLR1404 LipidRaft->InternalizedCLR1404 Internalization DNA DNA InternalizedCLR1404->DNA Iodine-131 emits beta radiation CellDeath Apoptosis/ Cell Death DNA->CellDeath DNA Damage

Mechanism of Action of CLR1404 in Multiple Myeloma.

Clinical Performance of CLR1404

The primary evidence for CLR1404's efficacy and safety in multiple myeloma comes from the Phase 1/2 CLOVER-1 clinical trial, which evaluated the treatment in patients with various relapsed or refractory B-cell malignancies, including a significant cohort of multiple myeloma patients.

Efficacy in a Heavily Pretreated Population

The CLOVER-1 study enrolled patients who had received multiple prior lines of therapy and were often refractory to several classes of drugs, representing a significant unmet medical need. The data presented below is from interim analyses of this study.

Table 1: Efficacy of CLR1404 in Relapsed/Refractory Multiple Myeloma (CLOVER-1 Trial)

Efficacy EndpointOverall Population (n=64)Optimal Dose (>60 mCi TAD) (n=28)Triple-Class Refractory (>60 mCi TAD) (n=18)Quad-Class Refractory (>60 mCi TAD) (n=6)Post-BCMA Therapy (>60 mCi TAD) (n=6)
Overall Response Rate (ORR) 28%32%46%50%50%
Clinical Benefit Rate (CBR) 70%75%---
Disease Control Rate (DCR) 92%85.7%---
Median Progression-Free Survival (PFS) --3.4 monthsOngoing3.3 months

Source: Cellectar Biosciences, SNMMI Annual Meeting Presentation (2023).[3] TAD: Total Administered Dose

These results are particularly noteworthy given the heavily pretreated nature of the patient population, with many being triple- or quad-class refractory. An overall response rate of 50% in patients who have failed BCMA-targeted therapies is a promising signal of activity.

Safety and Tolerability

CLR1404 has demonstrated a manageable safety profile in clinical trials. The most common treatment-emergent adverse events are hematologic and are generally predictable and manageable.

Table 2: Grade ≥3 Treatment-Related Adverse Events (TRAEs) with CLR1404

Adverse EventPercentage of Patients
Thrombocytopenia 55%
Neutropenia 37%
Anemia 26%
Leukopenia -
Lymphopenia -
Febrile Neutropenia 2%

Source: Cellectar Biosciences.[2] Importantly, no treatment-related deaths were reported, and all patients recovered from cytopenias. There was a notable absence of clinically significant bleeding events and a low rate of febrile neutropenia. Non-hematologic toxicities, such as neuropathy, cardiotoxicity, and renal or hepatic toxicities, were not significant.[4]

Comparison with Other Novel Therapies

A direct head-to-head comparison of CLR1404 with other novel therapies for relapsed/refractory multiple myeloma is not available. However, an indirect comparison of reported efficacy and safety data can provide context for its potential positioning in the treatment landscape.

Table 3: Comparative Efficacy of Novel Therapies in Relapsed/Refractory Multiple Myeloma

Therapy (Trial)Mechanism of ActionPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
CLR1404 (CLOVER-1) RadiopharmaceuticalHeavily pretreated (median 5 prior lines), including triple/quad-class refractory and post-BCMA28% - 50%~3.3 - 3.4 months
Idecabtagene vicleucel (KarMMa) CAR T-cell therapy (anti-BCMA)Heavily pretreated (median 6 prior lines), triple-class exposed73%8.8 months
Ciltacabtagene autoleucel (CARTITUDE-1) CAR T-cell therapy (anti-BCMA)Heavily pretreated (median 6 prior lines), triple-class exposed97%22.8 months
Teclistamab (MajesTEC-1) Bispecific antibody (BCMA x CD3)Heavily pretreated (median 5 prior lines), triple-class exposed63%11.3 months
Daratumumab + Pomalidomide + Dexamethasone (APOLLO) Anti-CD38 mAb + IMiD + Corticosteroid≥1 prior line, including lenalidomide (B1683929) and a proteasome inhibitor69%12.4 months

Data for comparator agents are from their respective pivotal trials and may not be directly comparable due to differences in study design and patient populations.

While CAR T-cell therapies and bispecific antibodies have shown higher overall response rates in heavily pretreated patients, CLR1404's unique mechanism of action may offer a valuable therapeutic option, particularly for patients who have relapsed after these immunotherapies.

Experimental Protocols

CLOVER-1 Trial Workflow

The CLOVER-1 study is a multi-center, open-label, Phase 1/2 trial designed to evaluate the safety and efficacy of CLR1404 in patients with relapsed or refractory B-cell malignancies.

CLOVER1_Workflow CLOVER-1 Trial Workflow for Multiple Myeloma cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_evaluation Evaluation & Follow-up Eligibility Patient Eligibility Criteria: - Relapsed/Refractory Multiple Myeloma - Previously treated with immunomodulator and proteasome inhibitor InformedConsent Informed Consent Eligibility->InformedConsent Dosing CLR1404 Administration: - Intravenous infusion - Dose escalation cohorts - Optimal dose determined as >60 mCi InformedConsent->Dosing SafetyMonitoring Safety Monitoring: - Adverse event tracking - Laboratory assessments Dosing->SafetyMonitoring Dexamethasone Concurrent Dexamethasone (weekly) Dexamethasone->Dosing EfficacyAssessment Efficacy Assessment: - IMWG Response Criteria - Overall Response Rate (ORR) - Duration of Response - Time to Progression SafetyMonitoring->EfficacyAssessment FollowUp Long-term Follow-up EfficacyAssessment->FollowUp

Simplified workflow of the CLOVER-1 clinical trial.

Conclusion

CLR1404 presents a novel and promising approach for the treatment of heavily pretreated relapsed/refractory multiple myeloma. Its unique mechanism of action, which allows for targeted delivery of radiation to cancer cells, has demonstrated encouraging efficacy in a patient population with limited therapeutic options, including those who have failed prior immunotherapies. The safety profile is characterized primarily by manageable hematologic toxicity with a notable lack of significant off-target effects.

While direct comparative data are not yet available, the performance of CLR1404 in the CLOVER-1 trial suggests it could be a valuable addition to the armamentarium of therapies for multiple myeloma. Further clinical development will be crucial to fully define its role in the evolving treatment landscape. For researchers and drug development professionals, CLR1404 represents an innovative platform with the potential to address a significant unmet need in oncology.

References

A Comparative Analysis of CLR1404 and Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational radiopharmaceutical CLR1404 (I-131-CLR1404) with the current standard of care for relevant oncological indications. The information is based on available clinical trial data for CLR1404 and established treatment guidelines for standard of care.

Overview of CLR1404

CLR1404, also known as I-131-CLR1404 or iopofosine I-131, is a novel, cancer-targeted radiopharmaceutical. It consists of a phospholipid ether (PLE) analog, which acts as a delivery vehicle, covalently labeled with the cytotoxic radioisotope iodine-131 (B157037).[1][2] Preclinical studies have shown that CLR1404 is selectively taken up and retained by malignant cells, including cancer stem cells.[1][3] This targeted delivery of radiation is designed to minimize damage to healthy tissues.[2]

The mechanism of action of CLR1404 is twofold. Firstly, the iodine-131 isotope delivers a cytotoxic dose of radiation directly to the cancer cells.[2] Secondly, the PLE moiety itself is believed to have anti-cancer properties, potentially through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[4][5]

Standard of Care

The standard of care (SoC) in oncology is defined by evidence-based clinical practice guidelines developed by expert panels, such as the National Comprehensive Cancer Network (NCCN).[10] These guidelines are based on data from large, randomized clinical trials and represent the consensus on the most effective and widely used treatments for a specific type or stage of cancer.[10]

For the indications relevant to CLR1404's clinical investigation, the standard of care is as follows:

  • Relapsed or Refractory Multiple Myeloma: For patients whose disease has returned after or is no longer responsive to initial therapies, the standard of care typically involves multi-drug regimens.[11][12] These often include proteasome inhibitors (e.g., bortezomib, carfilzomib), immunomodulatory drugs (e.g., lenalidomide, pomalidomide), and monoclonal antibodies (e.g., daratumumab, isatuximab), often in combination with dexamethasone.[11][13][14] In more heavily pretreated patients, newer therapies like CAR-T cells and bispecific antibodies are becoming part of the standard of care.[11][12]

  • Advanced Solid Tumors: The standard of care for advanced solid tumors is highly dependent on the specific cancer type, molecular characteristics, and prior treatments.[15][16] For many patients with advanced, therapy-refractory solid tumors, treatment options may be limited and could include systemic chemotherapy, targeted therapies if specific molecular alterations are present, or palliative care.[15][17]

Comparative Data

Direct comparative efficacy data from head-to-head clinical trials of CLR1404 versus standard of care are not yet available. CLR1404 has been evaluated in early-phase, non-comparative studies. The following tables summarize the available data for CLR1404 from its Phase 1 trials and provide an overview of the established standard of care for relapsed/refractory multiple myeloma.

Table 1: Summary of CLR1404 Phase 1 Clinical Trial Data
Parameter Advanced Solid Tumors (NCT00925275, NCT01495663) Relapsed/Refractory Multiple Myeloma (Phase 1/2)
Study Phase Phase 1/1bPhase 1/2
Number of Patients 10-12 in dose-escalation cohorts[18]Approximately 20 planned[1]
Patient Population Patients with relapsed or refractory advanced solid tumors[8]Patients with relapsed or refractory multiple myeloma previously treated with or intolerant to an immunomodulator and a proteasome inhibitor[1]
Primary Objectives Determine recommended dose, safety, tolerability, pharmacokinetics, and biodistribution[8][18]Determine safety, tolerability, and recommended dose[1]
Treatment Single intravenous injection of I-131-CLR1404 in escalating doses[8][18]I-131-CLR1404 with and without concurrent weekly dexamethasone[1]
Key Findings Dose-limiting toxicities were thrombocytopenia and neutropenia at higher doses.[6][18] Some patients experienced stable disease for up to 6 months.[18] SPECT imaging confirmed selective tumor uptake.[18]The trial was designed to evaluate safety and therapeutic activity (overall response rate, duration of response, time to progression).[1]
Table 2: Overview of Standard of Care for Relapsed/Refractory Multiple Myeloma
Treatment Class Examples General Efficacy Common Toxicities
Proteasome Inhibitors Bortezomib, CarfilzomibResponse rates vary based on combination and prior therapiesPeripheral neuropathy, cardiotoxicity, hematologic toxicity
Immunomodulatory Drugs Lenalidomide, PomalidomideEffective in combination regimens, especially in earlier relapsesMyelosuppression, thromboembolism, fatigue
Monoclonal Antibodies Daratumumab, Isatuximab (anti-CD38)High response rates in combination with other agentsInfusion-related reactions, myelosuppression
CAR-T Cell Therapy Idecabtagene vicleucel, Ciltacabtagene autoleucelHigh response rates in heavily pretreated patientsCytokine release syndrome, neurotoxicity, myelosuppression
Bispecific Antibodies TeclistamabEffective in patients with multiple prior lines of therapyCytokine release syndrome, infections, myelosuppression

Experimental Protocols

CLR1404 Phase 1 Trial Methodology (General)

The Phase 1 trials of CLR1404 followed a dose-escalation design to establish the maximum tolerated dose (MTD).[18][19]

  • Dosing: The trial typically began with a low, single intravenous dose of I-131-CLR1404 administered to a small cohort of patients.[18]

  • Dose Escalation: In the absence of dose-limiting toxicities, subsequent cohorts of patients received escalating doses of the drug.[18]

  • Safety Monitoring: Patients were closely monitored for adverse events through clinical assessments and laboratory tests.[8][18]

  • Pharmacokinetics and Biodistribution: Blood and urine samples were collected to assess the drug's pharmacokinetic profile.[8] Whole-body imaging scans (e.g., SPECT) were performed at multiple time points to evaluate the biodistribution of I-131-CLR1404.[8][18]

  • Efficacy Assessment: While the primary focus was on safety, preliminary anti-tumor activity was assessed through standard imaging criteria.[18]

Visualizations

Signaling Pathway

CLR1404_Mechanism_of_Action Proposed Mechanism of Action of CLR1404 CLR1404 CLR1404 (I-131) CancerCell Cancer Cell Membrane (Lipid Rafts) CLR1404->CancerCell Selective Uptake Intracellular Intracellular Accumulation CancerCell->Intracellular Radiation Iodine-131 Radiation Intracellular->Radiation PI3K_Akt PI3K/Akt/mTOR Pathway Intracellular->PI3K_Akt Inhibition DNA_Damage DNA Damage Radiation->DNA_Damage Apoptosis Apoptosis PI3K_Akt->Apoptosis Reduced Survival Signal DNA_Damage->Apoptosis

Caption: Proposed dual mechanism of action of CLR1404.

Experimental Workflow

Phase1_Trial_Workflow General Phase 1 Dose-Escalation Trial Workflow cluster_screening Screening cluster_treatment Treatment and Observation cluster_analysis Analysis PatientScreening Patient Screening and Informed Consent Cohort1 Cohort 1 (Dose Level 1) PatientScreening->Cohort1 DLT_Observation1 DLT Observation Period Cohort1->DLT_Observation1 DoseEscalation Dose Escalation Decision DLT_Observation1->DoseEscalation Cohort2 Cohort 2 (Dose Level 2) DoseEscalation->Cohort2 No DLTs MTD_Determination MTD Determination DoseEscalation->MTD_Determination DLTs Observed DLT_Observation2 DLT Observation Period Cohort2->DLT_Observation2 DLT_Observation2->DoseEscalation

Caption: Workflow of a typical Phase 1 dose-escalation clinical trial.

References

Validation of Akt Inhibition as a Biomarker for CLR1404 Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Akt inhibition as a predictive biomarker for the response to CLR1404, a novel tumor-targeting agent. While clinical validation is ongoing, preclinical data strongly suggests a correlation between CLR1404 efficacy and the inhibition of the PI3K/Akt signaling pathway. This document summarizes the existing experimental data, details relevant methodologies, and visually represents the underlying biological and experimental frameworks.

Data Presentation: CLR1404-Induced Akt Inhibition and Anti-Tumor Effects

The following table summarizes key quantitative data from a preclinical study investigating the effect of CLR1404 on neuroblastoma (NB) cell lines. This data highlights the dose-dependent inhibition of Akt phosphorylation and subsequent reduction in cancer cell viability and tumor growth.

Cell LineCLR1404 Concentration (µM)Inhibition of Akt Phosphorylation (p-Akt)Cell Viability (% of Control)Tumor Growth Inhibition (in vivo)Reference
NB-16915Dose-dependent decrease observed--[1]
SK-N-AS15Significant decreaseSignificantly lower-[1]
CHLA-2015Significant decreaseSignificantly lower-[1]
LAN-515Significant decreaseSignificantly lower-[1]
NB Flank Xenograft10 mg/kg--Significantly decreased growth rate (P<0.001)[1]
NB Flank Xenograft30 mg/kg--Significantly decreased growth rate (P<0.001)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the context of CLR1404 and Akt inhibition.

Western Blotting for Akt Phosphorylation

Western blotting is a standard technique to detect and quantify the phosphorylation status of Akt, a key indicator of its activation.

Objective: To measure the levels of phosphorylated Akt (p-Akt) and total Akt in cancer cells following treatment with CLR1404.

Materials:

  • CLR1404

  • Cancer cell lines (e.g., neuroblastoma cell lines)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Protein electrophoresis and blotting equipment

  • Chemiluminescence detection reagents

Protocol:

  • Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat cells with varying concentrations of CLR1404 for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-Akt and total Akt.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the effect of CLR1404 on the viability of cancer cells.

Materials:

  • CLR1404

  • Cancer cell lines

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of CLR1404 concentrations for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to CLR1404, Akt signaling, and biomarker validation.

CLR1404_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lipid Rafts Lipid Rafts CLR1404 CLR1404 Lipid Rafts->CLR1404 Uptake Akt Akt (Inactive) CLR1404->Akt Inhibits Phosphorylation PI3K PI3K PI3K->Akt Activates pAkt p-Akt (Active) Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell Survival Cell Survival pAkt->Cell Survival Promotes Biomarker_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation In Vitro Studies In Vitro Studies (Cell Lines) Measure p-Akt Measure p-Akt Levels (Western Blot) In Vitro Studies->Measure p-Akt Assess Response Assess Tumor Response (Viability, Growth) In Vitro Studies->Assess Response In Vivo Studies In Vivo Studies (Xenograft Models) In Vivo Studies->Measure p-Akt In Vivo Studies->Assess Response Correlate Correlate p-Akt with Response Measure p-Akt->Correlate Assess Response->Correlate Patient Cohort Patient Cohort (Clinical Trial) Correlate->Patient Cohort Hypothesis for Clinical Testing Tumor Biopsies Collect Tumor Biopsies (Pre- and Post-treatment) Patient Cohort->Tumor Biopsies Assess Clinical Outcome Assess Clinical Outcome (RECIST, PFS, OS) Patient Cohort->Assess Clinical Outcome Measure p-Akt Clinical Measure p-Akt Levels (IHC, etc.) Tumor Biopsies->Measure p-Akt Clinical Validate Biomarker Validate Predictive Value of p-Akt Measure p-Akt Clinical->Validate Biomarker Assess Clinical Outcome->Validate Biomarker Biomarker_Comparison cluster_akt Akt Inhibition Biomarkers cluster_alternative Potential Alternative Biomarkers CLR1404 Response CLR1404 Response pAkt Phosphorylated Akt (p-Akt) (Preclinical evidence for CLR1404) pAkt->CLR1404 Response Predicts Akt Pathway Mutations Akt Pathway Mutations (e.g., PIK3CA, PTEN) (General for Akt inhibitors) Akt Pathway Mutations->CLR1404 Response Potentially Predicts Lipid Raft Density Lipid Raft Density (CLR1404 uptake mechanism) Lipid Raft Density->CLR1404 Response May Influence Uptake & Response Other Signaling Pathways Downstream Effectors (e.g., p-PRAS40, p-S6K) Other Signaling Pathways->CLR1404 Response May Correlate with Response Gene Expression Signatures Gene Expression Signatures (Exploratory) Gene Expression Signatures->CLR1404 Response Exploratory Prediction

References

A Comparative Analysis of CLR1404 Uptake Across Diverse Tumor Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the tumor-targeting capabilities of CLR1404, supported by experimental data and detailed methodologies.

CLR1404, a novel phospholipid ether analog, has demonstrated broad-spectrum tumor-targeting capabilities, making it a promising agent for both diagnostic imaging and targeted radiotherapy. This guide provides a comparative analysis of CLR1404 uptake in various tumor types, summarizing key quantitative data from preclinical and clinical studies. Detailed experimental protocols and a visualization of the underlying signaling pathway are also presented to facilitate a deeper understanding of its mechanism of action.

Quantitative Analysis of CLR1404 Uptake

The tumor-selective uptake of CLR1404, radiolabeled with iodine isotopes (e.g., 124I for PET imaging, 131I for therapy), has been evaluated in numerous preclinical cancer models and clinical trials. The following tables summarize the quantitative uptake of CLR1404 in different tumor types, providing a comparative overview of its performance.

Tumor TypeModelImaging AgentUptake MetricValueCitation
Brain Cancer Human Patients (Recurrent Malignant)124I-CLR1404Tumor-to-Background Ratio (TBR)11.60 ± 4.44[1]
Human Patients (Recurrent Malignant)124I-CLR1404SUVmax2.76 ± 1.2[1]
Human Patients (Treatment-Related Changes)124I-CLR1404Tumor-to-Background Ratio (TBR)8.36 ± 2.29[1]
Human Patients (Treatment-Related Changes)124I-CLR1404SUVmax2.01 ± 0.52[1]
Head and Neck Cancer SCC-22B Xenograft124I-CLR1404% Injected Activity/gram (%IA/g) at 144h4.37 ± 0.81[2]
UW-13 Xenograft124I-CLR1404% Injected Activity/gram (%IA/g) at 144h4.23 ± 0.41[2]
UW-36 Xenograft124I-CLR1404% Injected Activity/gram (%IA/g) at 48h1.98 ± 0.23[2]
Neuroblastoma Mouse Flank Xenografts124I-CLR1404Tumor-to-Muscle Ratio (TMR)2.51 to 5.79 (mean)

Note: SUVmax refers to the maximum standardized uptake value, a semi-quantitative measure of tracer uptake. TBR and TMR represent the ratio of tracer concentration in the tumor to that in the surrounding background tissue or muscle, respectively. %IA/g indicates the percentage of the injected radioactive dose per gram of tissue.

Mechanism of Tumor-Selective Uptake

The preferential accumulation of CLR1404 in malignant cells is attributed to its affinity for lipid rafts, which are cholesterol- and sphingolipid-rich microdomains within the cell membrane. Cancer cells are known to have a significantly higher abundance of these lipid rafts compared to normal cells. It is hypothesized that CLR1404 utilizes these lipid rafts as portals of entry into cancer cells. Once inside, its unique structure leads to prolonged retention within the tumor.

Signaling Pathway Involvement

CLR1404 has been shown to interact with and inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell survival, proliferation, and apoptosis. By disrupting this pathway, CLR1404 can induce programmed cell death in cancer cells.

G CLR1404 Cellular Uptake and Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lipid Raft Lipid Raft CLR1404_intracellular CLR1404 Lipid Raft->CLR1404_intracellular Internalization CLR1404_extracellular CLR1404 CLR1404_extracellular->Lipid Raft Binds to PI3K PI3K CLR1404_intracellular->PI3K Inhibits Akt Akt CLR1404_intracellular->Akt Inhibits PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits

CLR1404 uptake and its effect on the PI3K/Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro Cellular Uptake Assay (Flow Cytometry)

This protocol outlines a method for quantifying the uptake of a fluorescent analog of CLR1404, CLR1501, in cancer cells.

  • Cell Culture: Cancer cell lines and normal control cells are cultured in appropriate media.

  • Incubation: Cells are incubated with 5 µM of CLR1501 for 16-19 hours.

  • Washing: Cells are washed to remove any unbound fluorescent agent.

  • Analysis: Cellular fluorescence is analyzed using a flow cytometer to determine the mean fluorescence intensity per cell.

G In Vitro CLR1404 Uptake Assay Workflow A Culture cancer and control cells B Incubate cells with fluorescent CLR1404 analog A->B C Wash cells to remove unbound analog B->C D Analyze fluorescence by flow cytometry C->D E Quantify mean fluorescence intensity D->E

Workflow for in vitro CLR1404 uptake analysis.
Preclinical In Vivo PET/CT Imaging

This protocol describes the general procedure for imaging the biodistribution and tumor uptake of 124I-CLR1404 in animal models.

  • Animal Model: Tumor-bearing mice (e.g., xenograft models) are used.

  • Administration: 124I-CLR1404 is administered to the mice, typically via intravenous injection.

  • Imaging: Small-animal PET/CT imaging is performed at various time points (e.g., 6, 24, 48, 72, and 144 hours) post-injection to track the distribution and accumulation of the tracer.

  • Image Analysis: Regions of interest (ROIs) are drawn on the images to quantify the radioactivity concentration in the tumor and other organs, from which metrics like SUV, TBR, and %IA/g are calculated.

G Preclinical PET/CT Imaging Workflow A Administer 124I-CLR1404 to tumor-bearing mouse B Perform PET/CT scans at multiple time points A->B C Reconstruct and analyze imaging data B->C D Draw Regions of Interest (ROIs) on tumor and organs C->D E Calculate uptake metrics (SUV, TBR, %IA/g) D->E

General workflow for preclinical PET/CT imaging with CLR1404.
Clinical Phase 1 Study Protocol for 131I-CLR1404

This protocol provides an overview of a clinical trial designed to assess the safety, dosimetry, and pharmacokinetics of 131I-CLR1404 in patients with advanced solid tumors.

  • Patient Population: Patients with relapsed or refractory advanced solid tumors are enrolled.

  • Administration: A single intravenous injection of 370 MBq of 131I-CLR1404 is administered over at least 10 minutes.

  • Imaging: Whole-body planar nuclear medicine scans are performed at multiple time points post-injection (e.g., 15-35 minutes, 4-6, 18-24, 48, 72, 144 hours, and 14 days). Optional SPECT/CT imaging may be conducted to assess tumor-selective uptake.

  • Pharmacokinetics: Blood and urine samples are collected to evaluate the pharmacokinetic profile and renal clearance of the drug.

  • Dosimetry: Imaging data is used to calculate radiation absorbed dose estimates for various organs.

Conclusion

CLR1404 demonstrates significant and selective uptake across a broad range of tumor types, as evidenced by both preclinical and clinical data. Its unique mechanism of action, involving lipid raft-mediated endocytosis and subsequent disruption of the PI3K/Akt/mTOR signaling pathway, underscores its potential as a versatile theranostic agent. The quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals in evaluating the potential applications of CLR1404 in oncology. Further studies are warranted to expand the comparative analysis to a wider array of malignancies and to further elucidate the nuances of its tumor-targeting capabilities.

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals no specific chemical entity designated as "EM 1404" within the context of pharmaceutical research and development. It is possible that "this compound" represents an internal compound code not yet disclosed in public literature, a misinterpretation of an alternative designation, or a typographical error. One potential, though likely incorrect, interpretation could be a confusion with "E1404," the E number for Oxidized Starch, a modified food starch used as a thickener, stabilizer, and emulsifier.[1][2] However, the properties and applications of this substance do not align with the context of a therapeutic agent for researchers and drug development professionals.

Given the lack of specific data for "this compound," this guide provides essential, immediate safety and logistical information for the proper disposal of an unknown or unlabelled chemical in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Immediate Actions and Procedural Steps

When faced with an unidentified substance, researchers, scientists, and drug development professionals should follow a clear, step-by-step process to ensure safe handling and disposal. The primary goal is to characterize the waste as accurately as possible to facilitate proper disposal according to institutional and regulatory guidelines.

Step 1: Preliminary Assessment and Containment
  • Do Not Handle Directly: Assume the substance is hazardous. Do not touch the container or substance with bare hands.

  • Inspect the Container: Look for any markings, labels, or codes that might provide clues to the identity of the substance.

  • Assess the Physical State: Note the physical state (solid, liquid, gas), color, and any other observable properties without opening the container.

  • Isolate the Area: If the container is leaking or damaged, isolate the immediate area and inform the laboratory supervisor or safety officer.

  • Secure in Secondary Containment: Place the container in a larger, chemically resistant, and sealable secondary container to prevent spills.

Step 2: Information Gathering and Characterization
  • Consult Internal Documentation: If "this compound" is suspected to be an internal code, review internal laboratory notebooks, inventory lists, and experimental protocols to identify the compound.

  • Waste Determination: A "waste determination" must be performed to ascertain if the waste is regulated under the Resource Conservation and Recovery Act (RCRA).[3][4] This can be based on generator knowledge or, if the composition is unknown, through chemical analysis.[3][4]

  • Analytical Testing: If the substance cannot be identified through documentation, arrange for analytical testing. Basic tests may include pH measurement and checking for reactivity with water. More advanced analysis may be required to determine the chemical composition.

Step 3: Proper Labeling and Storage
  • Label as "Hazardous Waste": The container must be labeled with the words "Hazardous Waste," the accumulation start date, and a chemical description.[3]

  • Attach a Chemical Waste Disposal Tag: A waste disposal tag should be attached as soon as waste is added to a container.[5] This tag should include all known information about the waste.[5]

  • Store in a Designated Area: All waste containers should be stored in a designated, controlled area to prevent misidentification.[5] The container should remain sealed except when adding waste.[5]

Step 4: Disposal Procedures
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on disposing of unknown chemicals. Provide them with all available information.

  • Follow Institutional Protocols: EHS will provide specific instructions for the collection and disposal of the waste, which may involve specialized waste handlers.

  • Do Not Dispose Down the Drain or in Regular Trash: Most laboratory waste is prohibited from disposal in sinks or regular trash.[3][4]

Summary of Disposal Procedures for Unknown Chemicals

StepActionKey Considerations
1 Preliminary Assessment & Containment Assume hazardous, inspect container, isolate if necessary, use secondary containment.
2 Information Gathering & Characterization Consult internal records, perform waste determination, conduct analytical tests if needed.
3 Proper Labeling & Storage Label as "Hazardous Waste," attach a disposal tag, store in a designated area.
4 Disposal Contact and follow the guidance of your institution's Environmental Health and Safety (EHS) department.

Workflow for Unidentified Chemical Disposal

The following diagram illustrates the logical workflow for handling and disposing of an unidentified chemical in a laboratory setting.

Unidentified_Chemical_Disposal_Workflow cluster_0 Initial Handling cluster_1 Identification cluster_2 Disposal Protocol A Unidentified Chemical Found B Assume Hazardous: Isolate & Use PPE A->B C Place in Secondary Containment B->C D Consult Internal Documentation (Lab Notebooks, Inventory) C->D E Chemical Identified? D->E F Conduct Analytical Tests (pH, Reactivity, etc.) E->F No H Label Container: 'Hazardous Waste' & Known Info E->H Yes G Characterize Waste Properties F->G G->H I Contact Environmental Health & Safety (EHS) H->I J Follow EHS Disposal Instructions I->J K Arrange for Professional Waste Pickup J->K

Caption: Workflow for the safe disposal of an unidentified laboratory chemical.

References

Safeguarding Your Research: Essential Protocols for Handling EM 1404

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling EM 1404, a common fixative solution. Adherence to these procedural steps is critical for minimizing exposure risks and ensuring proper disposal, fostering a culture of safety and responsibility in your laboratory.

Based on safety data sheets for similar chemical mixtures, this compound is presumed to be a solution containing formaldehyde (B43269) and glutaraldehyde (B144438). These components are hazardous and require specific handling procedures. Formaldehyde is a suspected human carcinogen and can cause skin and respiratory irritation, while glutaraldehyde can cause severe eye, skin, and respiratory irritation.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment when handling this compound. It is crucial to select the appropriate PPE to prevent exposure.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles or Face ShieldMust provide protection against chemical splashes.
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Disposable nitrile gloves may be suitable for dilute solutions, but should be changed immediately if contaminated.
Body Laboratory Coat & Chemical-Resistant ApronA lab coat should be worn at all times. A chemical-resistant apron with sleeves is necessary when there is a risk of splashing.
Respiratory Respirator (if required)Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator with appropriate cartridges for organic vapors/formaldehyde is required.

Safe Handling and Disposal Workflow

Proper handling and disposal of this compound are critical to laboratory safety and environmental responsibility. The following workflow provides a step-by-step guide from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Management & Disposal prep 1. Don PPE (Goggles, Gloves, Lab Coat) vent 2. Ensure Adequate Ventilation (Chemical Fume Hood) prep->vent handle 3. Handle with Care (Avoid Inhalation & Contact) spill_kit 4. Keep Spill Kit Accessible handle->spill_kit waste_collect 5. Collect Waste (Labeled, Sealed Container) neutralize 6. Neutralize (if applicable) (Follow Institutional Protocol) waste_collect->neutralize dispose 7. Dispose as Hazardous Waste (Contact EHS) neutralize->dispose decontaminate 8. Decontaminate Work Area dispose->decontaminate remove_ppe 9. Remove & Dispose of PPE decontaminate->remove_ppe wash_hands 10. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

Handling Procedure:

  • Preparation : Before handling this compound, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required personal protective equipment, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[1][2]

  • Handling : When working with this compound, avoid direct contact with skin and eyes.[3] Do not inhale vapors.[3] Keep containers tightly closed when not in use.

  • In Case of a Spill : For small spills, absorb the liquid with an inert material (like vermiculite, sand, or earth) and place it in a suitable container for disposal. Ensure the area is well-ventilated during cleanup. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[3]

    • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Disposal Plan:

  • Waste Collection : All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed, and chemical-resistant container.[1][4]

  • Neutralization : Depending on your institution's and local regulations, it may be possible to neutralize the formaldehyde and glutaraldehyde in the waste solution using commercially available products before disposal.[5][6] Always follow the manufacturer's instructions and your facility's specific protocols.

  • Hazardous Waste Disposal : this compound waste is considered hazardous waste.[4][6] It must be disposed of through your institution's hazardous waste program.[4] Do not pour it down the drain.[4][6]

  • Decontamination : After handling and disposal, thoroughly decontaminate all work surfaces with soap and water.

  • Final Steps : Remove and dispose of contaminated PPE in the designated hazardous waste container.[1] Wash your hands thoroughly with soap and water.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.